molecular formula C11H11N3O2 B043216 4-Nitrosoantipyrine CAS No. 885-11-0

4-Nitrosoantipyrine

Cat. No.: B043216
CAS No.: 885-11-0
M. Wt: 217.22 g/mol
InChI Key: IEODZSWSXNQPQL-UHFFFAOYSA-N
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Description

4-Nitrosoantipyrine is a chemically modified derivative of antipyrine, characterized by the introduction of a nitroso functional group at the 4-position. This modification confers unique reactivity, making it a valuable reagent in biochemical and pharmacological research. Its primary research value lies in its role as a precursor for the synthesis of more complex antipyrine analogs and as a specific reagent for the colorimetric detection and quantification of phenols and related compounds. The mechanism of action for its analytical application involves a nitrosation reaction with phenolic substrates under specific conditions, leading to the formation of intensely colored compounds that can be measured spectrophotometrically. Furthermore, this compound serves as a critical intermediate in studying the metabolic pathways of pyrazolone derivatives and in the development of novel chelating agents. Researchers utilize this compound to probe enzyme interactions, investigate oxidative processes, and develop new analytical methods for detecting biologically relevant molecules. Its well-defined structure and reactivity profile provide a robust tool for advancing studies in medicinal chemistry and bioanalytical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one
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InChI

InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
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InChI Key

IEODZSWSXNQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O
Source PubChem
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Molecular Formula

C11H11N3O2
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DSSTOX Substance ID

DTXSID80237079
Record name 4-Nitrosoantipyrine
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Molecular Weight

217.22 g/mol
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CAS No.

885-11-0
Record name Nitrosoantipyrine
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Record name 4-Nitrosoantipyrine
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Record name ANTIPYRINE, 4-NITROSO-
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Record name 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one
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Record name 4-NITROSOANTIPYRINE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrosoantipyrine: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive scientific overview of 4-Nitrosoantipyrine, a significant C-nitroso derivative of the analgesic drug antipyrine. Primarily aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals working with or encountering this compound in pharmaceutical synthesis and metabolic studies.

Introduction: Significance and Context

This compound (CAS No. 885-11-0) is a molecule of interest in pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of 4-aminoantipyrine and as a potential metabolite.[1][2] Its parent compound, antipyrine (phenazone), has a long history as an analgesic and antipyretic agent.[3] The introduction of a nitroso (-N=O) group at the C4 position of the pyrazolone ring creates a distinct chromophoric system and significantly alters the molecule's chemical reactivity and biological profile.

From a drug development perspective, the study of C-nitroso compounds is critical. While distinct from the more widely publicized N-nitrosamine impurities, C-nitroso compounds can exhibit direct genotoxicity, making their characterization and control imperative. Understanding the synthesis, stability, and analytical detection of this compound is therefore crucial for ensuring the quality and safety of related active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge required to handle, synthesize, and analyze this compound with scientific rigor.

Chemical Structure and Nomenclature

The structural identity of a molecule is the cornerstone of its chemical behavior. This compound is a heterocyclic compound built upon a pyrazolone core.

  • IUPAC Name: 1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one[4]

  • CAS Number: 885-11-0[4]

  • Molecular Formula: C₁₁H₁₁N₃O₂[4]

  • Synonyms: Nitrosoantipyrine, 4-Nitrosoantipyrin, 1-Phenyl-2,3-dimethyl-4-nitroso-5-pyrazolone[4][5]

The molecule's structure features several key functional groups that dictate its properties:

  • Pyrazolone Ring: A five-membered heterocyclic ring that forms the core scaffold.

  • Amide Carbonyl Group (C=O): Contributes to the molecule's polarity and potential for hydrogen bonding.

  • Nitroso Group (N=O): Attached to a carbon atom (C-nitroso), this group is a strong chromophore, responsible for the compound's characteristic color, and is the site of key chemical reactivity.

  • Phenyl Ring: A bulky, non-polar group attached to one of the ring nitrogens.

  • Methyl Groups: Two methyl groups attached to the pyrazolone ring at the N1 and C5 positions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is essential for its practical handling, formulation, and analysis. The data compiled below are derived from various chemical databases and supplier information.

PropertyValueReference(s)
Molecular Weight 217.22 g/mol [4]
Appearance Dark Green Solid[6] (Implied by color of solutions)
Melting Point >168 °C (with decomposition)[1]
Boiling Point 306.5 °C at 760 mmHg[1]
Density 1.26 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
XLogP3 0.2[1][4]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]

Synthesis of this compound

This compound is typically prepared via electrophilic nitrosation of antipyrine. This reaction leverages the electron-rich nature of the C4 position on the pyrazolone ring, which is activated towards attack by an electrophilic nitrosating agent.

Expertise & Experience: The "Why" Behind the Method The most common and cost-effective nitrosating agent is nitrous acid (HNO₂). However, nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid (H₂SO₄) or a weaker acid like acetic acid.[1][3] The acid protonates the nitrite ion, which then forms the highly electrophilic nitrosonium ion (NO⁺) or a related carrier. The reaction is exothermic and must be conducted at controlled, often reduced, temperatures (e.g., 0-5 °C) to prevent the thermal decomposition of nitrous acid and to minimize the formation of side products.[1]

synthesis_workflow antipyrine Antipyrine in Acid (H₂SO₄) reactor Reaction Vessel (Controlled Temperature, e.g., 0-5 °C) antipyrine->reactor NaNO2 Sodium Nitrite (NaNO₂) Aqueous Solution NaNO2->reactor product This compound (Precipitate) reactor->product Electrophilic Nitrosation

Caption: Synthetic workflow for this compound via nitrosation.

Experimental Protocol: Synthesis from Antipyrine

The following protocol is a generalized procedure based on established methods.[1][2][7]

  • Dissolution of Antipyrine: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve antipyrine in an aqueous solution of sulfuric acid (e.g., 50% H₂SO₄) or glacial acetic acid. Cool the solution to 0-5 °C with constant stirring.

  • Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled antipyrine solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 5 °C. A color change to deep green is typically observed as the product forms.

  • Reaction Monitoring: The reaction can be monitored for completion by testing for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

  • Isolation: Once the reaction is complete, continue stirring in the cold for a short period (e.g., 30 minutes). The this compound product, being poorly soluble under these conditions, will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water to remove residual acid and salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

Spectroscopic and Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for quantifying it in reaction mixtures or biological matrices. A reverse-phase method is typically suitable.

Expertise & Experience: Method Rationale Reverse-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, is the method of choice. This compound is a moderately polar organic molecule, making it well-suited for retention and separation on a C18 column. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the compound.[8] An acid, such as phosphoric or formic acid, is often added to the mobile phase to suppress the ionization of any residual silanol groups on the column, thereby ensuring sharp, symmetrical peaks. Formic acid is preferred for LC-MS applications as it is volatile.[8]

Protocol: Purity Analysis by RP-HPLC

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% Phosphoric Acid or Formic Acid.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector, wavelength set at a λmax of the compound (e.g., ~385 nm).[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Spectroscopic Characterization

UV-Visible Spectroscopy: Due to the extended conjugation involving the phenyl ring, pyrazolone system, and the nitroso group, this compound is a strong absorber of UV-visible light. Its visible absorption is responsible for its green color. A distinct absorption maximum (λmax) has been reported in the visible region at approximately 385 nm .[6]

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of key functional groups. While a full spectrum is available in dedicated databases, the expected characteristic absorption bands include:[4][9]

  • ~1660-1680 cm⁻¹: A strong band corresponding to the C=O (amide) stretching vibration.

  • ~1500-1550 cm⁻¹: A band associated with the N=O (nitroso) stretching vibration.

  • ~3000-3100 cm⁻¹: C-H stretching vibrations from the aromatic phenyl ring.

  • ~1400-1600 cm⁻¹: Several bands corresponding to C=C stretching within the aromatic and pyrazolone rings.

  • ~2850-2960 cm⁻¹: C-H stretching from the methyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₁N₃O₂), the expected exact mass is 217.0851 g/mol .[1] In techniques like GC-MS or LC-MS, a molecular ion peak [M]⁺ at m/z 217 would be expected, along with characteristic fragment ions.[4][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While specific, published spectral data is not widely available, the expected signals in a ¹H NMR spectrum can be predicted:

  • ~7.2-7.8 ppm: A multiplet integrating to 5 protons, corresponding to the phenyl ring.

  • ~3.2-3.5 ppm: A singlet integrating to 3 protons for the N-CH₃ group.

  • ~2.2-2.5 ppm: A singlet integrating to 3 protons for the C-CH₃ group.

In the ¹³C NMR spectrum, one would expect to see 11 distinct signals, including a signal for the carbonyl carbon (~160-170 ppm), signals for the aromatic carbons (~120-140 ppm), and signals for the two methyl carbons (~15-35 ppm).

Biological Context and Safety Considerations

This compound is not only a synthetic intermediate but also a compound of toxicological interest. Studies have shown that it can be directly mutagenic in certain assays, a property attributed to the C-nitroso functional group. This genotoxic potential underscores the importance of controlling its presence as an impurity in any pharmaceutical product derived from its synthesis pathway. Professionals in drug development must be aware of these potential hazards and employ validated, sensitive analytical methods to ensure that levels of such impurities are well below safety thresholds established by regulatory agencies.

Conclusion

This compound is a structurally distinct derivative of antipyrine with significant relevance in synthetic and analytical pharmaceutical chemistry. Its well-defined synthesis via electrophilic nitrosation and its unique spectroscopic signature make it a readily characterizable molecule. This guide has provided a detailed framework covering its structure, properties, synthesis, and analysis, grounded in established scientific principles. For researchers and drug development scientists, a thorough understanding of these technical aspects is paramount for leveraging this compound as a synthetic intermediate while mitigating any potential safety risks associated with its genotoxic profile.

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Sources

A Comprehensive Technical Guide to the Synthesis of 4-Nitrosoantipyrine from Antipyrine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-nitrosoantipyrine from its parent compound, antipyrine (phenazone). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, kinetic and thermodynamic considerations, and practical nuances of the nitrosation process. We will examine the reaction mechanism, detail a robust experimental protocol, discuss critical process parameters, and outline methods for characterization, all while emphasizing the safety protocols necessary for handling the materials involved. The synthesis of this compound is a classic example of electrophilic substitution on a pyrazolone ring and serves as a crucial step in the production of valuable derivatives like 4-aminoantipyrine.

Introduction: The Significance of Antipyrine and its Nitroso-Derivative

Antipyrine, first synthesized in 1883, is a pyrazolone derivative that has long been utilized as an analgesic and antipyretic agent.[1] Beyond its pharmaceutical applications, antipyrine's chemical architecture makes it a versatile starting material for further chemical modifications. The pyrazolone ring, particularly at the C4 position, is electron-rich and thus susceptible to electrophilic substitution reactions.[1]

This reactivity is expertly leveraged in the synthesis of this compound. The introduction of a nitroso (-N=O) group at the C4 position transforms antipyrine into a key intermediate for producing more complex molecules, most notably 4-aminoantipyrine, a vital reagent in both analytical chemistry and pharmaceutical synthesis.[1][2] However, the synthesis and handling of C-nitroso compounds warrant careful consideration due to their potential genotoxicity, a factor that underscores the need for precise and controlled synthetic methodologies.[1][3]

The Chemistry of Nitrosation: Mechanism and Rationale

The conversion of antipyrine to this compound is an electrophilic aromatic substitution reaction. The core of this process involves the generation of a potent electrophile, the nitrosonium ion (NO⁺), which then attacks the antipyrine ring.

Generation of the Electrophile: The Nitrosonium Ion

The nitrosating agent, nitrous acid (HNO₂), is inherently unstable. Therefore, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically sulfuric acid or acetic acid, under cold conditions.[1][4] The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion.[5]

Reaction: NaNO₂ + H₂SO₄ → HNO₂ + NaHSO₄ Followed by: HNO₂ + H⁺ ⇌ H₂O⁺-N=O → H₂O + NO⁺ (Nitrosonium ion)

Electrophilic Attack at the C4 Position

The C4 position of the antipyrine molecule is activated towards electrophilic attack due to the electron-donating effects of the adjacent nitrogen atoms and the phenyl group. The nitrosonium ion is aggressively attacked by the electron-rich C4 carbon, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.[1][6]

Reaction_Mechanism Figure 1: Electrophilic Substitution Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Electrophilic Attack and Substitution NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Antipyrine Antipyrine Ring (Electron Rich at C4) Intermediate Sigma Complex (Resonance Stabilized) Antipyrine->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺

Caption: Figure 1: Electrophilic Substitution Mechanism

Critical Parameters for a Successful Synthesis

The nitrosation of antipyrine is a rapid and highly exothermic reaction, making strict control over experimental conditions paramount for achieving high yield and purity.[6]

  • Temperature: This is arguably the most critical parameter. The reaction must be maintained at a low temperature (typically 0-5 °C) using an ice bath.[4] Higher temperatures can lead to the decomposition of the thermally unstable nitrous acid and potential side reactions, reducing the yield and purity of the final product.[6] Some industrial optimizations have found success at slightly higher, but still controlled, temperatures like 17 °C.[6]

  • Acidic Medium: A strong acidic environment is essential for generating the nitrosonium electrophile.[5][6] Using sulfuric acid also facilitates the formation of antipyrine sulfate (AT-SO₄), which helps maintain a homogeneous solution, preventing the precipitation of reactants at low temperatures.[6]

  • Rate of Addition: The sodium nitrite solution must be added slowly and dropwise to the antipyrine solution.[6] This controlled addition allows for effective dissipation of the heat generated during the reaction, preventing thermal runaways and ensuring the temperature remains within the optimal range.

  • Stoichiometry: The molar ratios of the reactants influence reaction efficiency. Optimized lab-scale processes often use a slight excess of the nitrosating agent to ensure complete conversion of the antipyrine. One study optimized the molar ratios to be n(Antipyrine-SO₄)/n(NaNO₂) = 0.84 and n(Antipyrine)/n(H₂SO₄) = 1.72 for the subsequent production of 4-aminoantipyrine.[6]

Comparative Table of Reaction Conditions
ParameterMethod 1 (Lab Scale)Method 2 (Industrial Process)Method 3 (Optimized)
Acid Used Acetic Acid[4]50% Sulfuric Acid[2][7]Sulfuric Acid[6]
Temperature 0 - 5 °C[4]45 - 50 °C[2][7]17 °C[6]
Reaction Time ~20 minutes[4]Continuous flow2 minutes[6]
Key Control Slow, dropwise additionControlled flow ratesOptimized molar ratios

Note: The higher temperatures in some industrial processes are often part of a continuous flow system where the product is immediately moved to the next reaction step (e.g., reduction), minimizing the time it spends under potentially degrading conditions.[2][7]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents
  • Antipyrine (Phenazone)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

  • Distilled Water

  • Crushed Ice

  • Beakers (250 mL, 500 mL)

  • Magnetic Stirrer and Stir Bar

  • Dropping Funnel

  • Thermometer

  • Büchner Funnel and Flask

  • Filter Paper

Step-by-Step Procedure
  • Prepare Antipyrine Solution: In a 500 mL beaker, dissolve a specific molar equivalent of antipyrine in an aqueous solution of sulfuric acid (e.g., 50%) or acetic acid.[1][4] Place the beaker in a larger container filled with an ice-salt bath and begin stirring with a magnetic stirrer. Cool the solution to 0-5 °C.

  • Prepare Nitrite Solution: In a separate 250 mL beaker, dissolve the required molar equivalent of sodium nitrite in cold distilled water.

  • Nitrosation Reaction: Transfer the sodium nitrite solution to a dropping funnel positioned over the beaker containing the stirred, cold antipyrine solution. Add the nitrite solution dropwise over a period of 20-30 minutes, ensuring the reaction temperature does not exceed 5 °C.[4] A color change to a deep green indicates the formation of the product.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Product Isolation: Isolate the precipitated dark green solid product by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected solid with several portions of ice-cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product, preferably in a vacuum desiccator over a suitable drying agent. Avoid high temperatures as the product can be thermally unstable.[6]

Experimental_Workflow Figure 2: Laboratory Synthesis Workflow cluster_prep Preparation (0-5°C) cluster_reaction Reaction cluster_workup Work-Up & Isolation A 1. Dissolve Antipyrine in Acid Solution C 3. Cool Antipyrine Solution in Ice Bath A->C B 2. Prepare Aqueous Sodium Nitrite Solution D 4. Add Nitrite Solution Dropwise to Antipyrine (Maintain T < 5°C) C->D E 5. Stir for 20 min Post-Addition D->E F 6. Vacuum Filter Precipitate E->F G 7. Wash Solid with Ice-Cold Water F->G H 8. Dry Product (Vacuum Desiccator) G->H

Caption: Figure 2: Laboratory Synthesis Workflow

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential.

  • Physical Properties: The product should be a dark green solid.[9] Its melting point is reported as >168 °C with decomposition.[4] It has slight solubility in methanol and chloroform.[4]

  • Molecular Formula: C₁₁H₁₁N₃O₂[4][10]

  • Molecular Weight: 217.23 g/mol [9][10]

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. The spectrum would be analyzed for characteristic peaks corresponding to the C=O of the pyrazolone ring, the N=O of the nitroso group, and the aromatic C-H bonds.[6][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 218.[6][8]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can provide definitive structural elucidation, confirming the attachment of the nitroso group at the C4 position by observing the shifts in the signals of the pyrazolone ring protons and carbons.[11]

Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves. All operations should be conducted inside a certified chemical fume hood.

  • Sodium Nitrite: This substance is a strong oxidizer and is toxic if swallowed.[12][13] It may intensify fires and should be stored away from combustible materials.[13] Avoid contact with skin and eyes and prevent its release into the environment.[12][13]

  • Strong Acids: Sulfuric and acetic acids are highly corrosive. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.

  • Product Handling: As a C-nitroso compound, this compound should be handled with care due to its potential mutagenic properties.[3] Minimize exposure and avoid generating dust.

Conclusion

The synthesis of this compound from antipyrine is a well-established yet delicate chemical transformation that hinges on the precise control of reaction conditions, particularly temperature. This guide has detailed the mechanistic underpinnings of this electrophilic substitution, provided a validated experimental workflow, and emphasized the critical parameters and safety measures that ensure a successful and safe synthesis. For the research scientist, a thorough understanding of these principles is essential for the reliable production of this valuable intermediate, opening the door to further synthetic applications in medicinal and materials chemistry.

References

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An In-depth Technical Guide to 4-Nitrosoantipyrine: Synthesis, Properties, and Toxicological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nitrosoantipyrine, a C-nitroso derivative of the analgesic drug antipyrine. As a Senior Application Scientist, this document is structured to deliver not just technical data but also field-proven insights into its synthesis, chemical nature, and critical relevance in the context of pharmaceutical safety and toxicology.

Core Chemical Identity and Properties

This compound, with the CAS number 885-11-0, is a compound of significant interest due to its role as a synthetic intermediate and its classification within the broader group of nitrosamines, which are often associated with potential genotoxicity.[1]

Key Identifiers and Physicochemical Data
PropertyValueSource(s)
CAS Number 885-11-0[2][3]
Molecular Formula C₁₁H₁₁N₃O₂[2]
Molecular Weight 217.22 g/mol [2][3]
IUPAC Name 1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one[3]
Synonyms 4-Nitrosoantipyrin, Nitrosoantipyrine[3]
Appearance Dark Green Solid[2]
Melting Point >168°C (decomposes)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage Amber Vial, -20°C Freezer, Under inert atmosphere[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a classic example of electrophilic substitution on an electron-rich aromatic system.[5] The C4 position of the pyrazolone ring in antipyrine is highly susceptible to attack by nitrosating agents.[5] The most common and established method involves the reaction of antipyrine with nitrous acid (HNO₂), which is generated in situ.

Expertise in Practice: Causality Behind the Protocol

The in situ generation of nitrous acid from sodium nitrite and a strong acid (like sulfuric acid) is a critical experimental choice.[5][6] This is because nitrous acid is unstable and decomposes rapidly. Generating it directly in the reaction mixture ensures its immediate availability to react with the antipyrine substrate, maximizing yield and minimizing side reactions. Furthermore, careful temperature control, typically at low temperatures (e.g., 0-5°C), is essential because the nitrosation reaction is exothermic.[4][5] Poor temperature management can lead to the decomposition of nitrous acid and the formation of unwanted byproducts.

Experimental Protocol: Nitrosation of Antipyrine

This protocol outlines a generalized procedure for the synthesis of this compound, which is often a crucial intermediate in the production of 4-aminoantipyrine.[5][6][7]

  • Preparation of Antipyrine Solution: Dissolve antipyrine in an aqueous solution of 50% sulfuric acid.[5][6] This protonates the antipyrine, making it soluble and activating the ring for electrophilic attack.

  • Preparation of Nitrosating Agent: Prepare a separate aqueous solution of sodium nitrite (NaNO₂).

  • Controlled Reaction: Cool both solutions in an ice bath. Slowly add the sodium nitrite solution to the stirred antipyrine solution. The reaction temperature should be carefully maintained between 45-50°C for optimal results in some scaled-up processes, though initial lab-scale synthesis often starts colder.[6][7]

  • Monitoring the Reaction: The completion of the reaction can be monitored using an iodine powder starch test paper to check for the presence of excess nitrous acid.[6][7]

  • Isolation of Product: The resulting this compound, being a solid, will precipitate out of the solution. It can then be isolated by filtration, washed with cold water to remove residual acid and salts, and dried.

Visualizing the Synthesis Workflow

G cluster_reactants Reactants Preparation cluster_reaction Nitrosation Reaction cluster_downstream Product Isolation Antipyrine Antipyrine in 50% H₂SO₄ Reactor Stirred Reactor (45-50°C) Antipyrine->Reactor NaNO2 Aqueous Sodium Nitrite NaNO2->Reactor Filtration Filtration Reactor->Filtration Precipitate Formation Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound (Dark Green Solid) Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications and Significance in Research

While its parent compound, antipyrine, has a history as an analgesic and antipyretic, this compound is primarily used as a laboratory chemical and a key intermediate in organic synthesis.[4][5] Its most notable subsequent use is in the synthesis of 4-aminoantipyrine, a widely used reagent in biochemical assays, for example, for the determination of hydrogen peroxide in the presence of peroxidase.

The primary significance of this compound in modern drug development, however, stems from its identity as a C-nitroso compound. This places it within the broader class of nitrosamines, which are under intense scrutiny by regulatory agencies due to their potential as mutagenic impurities.[8]

Toxicological Profile and Safety Considerations

The presence of the nitroso functional group is a significant structural alert for potential genotoxicity. Research has confirmed that this compound exhibits mutagenic properties.

Mutagenicity Insights

A key study investigating the mutagenicity of antipyrine and its derivatives found that this compound was directly mutagenic to a range of Salmonella typhimurium tester strains (TA100, TA98, TA97, TA102, and TA104).[1] This is in contrast to its parent compound, antipyrine, which was nonmutagenic.[1] The direct-acting nature of its mutagenicity suggests that it does not require metabolic activation to exert its genotoxic effects.[1] This finding underscores the potential long-term hazards of C-nitroso compounds that may be derived from drugs.[1]

Safety and Handling

Given its toxicological profile, handling this compound requires adherence to strict safety protocols.

  • GHS Hazard Classification: It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

  • Handling: Avoid dust formation. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Logical Relationship: From Precursor to Potential Hazard

G Antipyrine Antipyrine (Precursor Drug) Formation Nitrosation Reaction Antipyrine->Formation NitrosatingAgent Nitrosating Agents (e.g., Nitrites) NitrosatingAgent->Formation Nitrosoantipyrine This compound (C-Nitroso Compound) Formation->Nitrosoantipyrine Genotoxicity Direct Mutagenicity (Genotoxic Hazard) Nitrosoantipyrine->Genotoxicity Exhibits

Caption: Formation and associated hazard of this compound.

Analytical Methodologies

The detection and quantification of nitrosamine impurities at trace levels in active pharmaceutical ingredients (APIs) and drug products is a critical challenge. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[8][12] While specific validated methods for this compound are not as widely published as for N-nitrosamines, the principles of method development would be similar, focusing on achieving low limits of detection and ensuring the method is free from artifactual formation of the analyte during sample preparation and analysis.

References

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  • Parisis DM, Rao GS. Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutat Res. 1988 Nov;206(3):317-26. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-Nitrosoantipyrine: An Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Roadmap for Characterization

4-Nitrosoantipyrine, a derivative of the analgesic compound antipyrine, presents a molecule of interest within pharmaceutical research.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is a cornerstone for any drug development program. These parameters fundamentally influence formulation design, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent.

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific, quantitative data on the solubility and stability of this compound. While basic physicochemical properties are documented, detailed experimental studies are not readily accessible. This guide, therefore, adopts the perspective of a Senior Application Scientist to provide a robust experimental framework for the comprehensive characterization of this compound. It is designed not as a static repository of data, but as a practical, in-depth technical manual to empower researchers to generate the requisite high-quality data in their own laboratories.

This document outlines the necessary protocols, explains the causality behind experimental choices, and integrates self-validating systems to ensure the scientific integrity of the findings, in alignment with the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T).

Physicochemical Properties of this compound

A foundational understanding of the known physicochemical properties of this compound is essential before embarking on experimental studies. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1,5-dimethyl-4-nitroso-2-phenyl-1,2-dihydropyrazol-3-one[2][3]
CAS Number 885-11-0[1][3]
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.227 g/mol [1]
Appearance Dark Green Solid
Melting Point >168°C (decomposition)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Amber Vial, -20°C Freezer, Under inert atmosphere[1]

Part I: Comprehensive Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in the design of dosage forms. The limited information available for this compound necessitates a systematic approach to determining its solubility in a range of pharmaceutically relevant solvents and conditions.

Rationale for Solvent Selection

The choice of solvents for solubility studies should encompass a range of polarities and hydrogen bonding capabilities to mimic potential formulation environments. This includes aqueous media across the physiological pH range, as well as common organic solvents used in drug manufacturing and analysis.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[4]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials:

  • This compound

  • Calibrated analytical balance

  • A selection of solvents:

    • Purified water

    • pH 1.2 buffer (e.g., 0.1 N HCl)

    • pH 4.5 acetate buffer

    • pH 6.8 phosphate buffer

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Acetone

    • Dimethyl sulfoxide (DMSO)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, as described in Part III)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed containers in a shaker bath set to a constant temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions, respectively). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of dissolved this compound remains constant.

  • Phase Separation: After equilibration, allow the samples to stand at the same constant temperature to permit the sedimentation of the excess solid. To ensure complete removal of undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

  • Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by correcting for the dilution factor. Express the results in mg/mL and mol/L.

Self-Validation:

  • The persistence of solid material in the vial after the equilibration period confirms that a saturated solution was achieved.

  • Analysis of samples at multiple time points until a plateau in concentration is reached validates the attainment of equilibrium.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate in a temperature-controlled shaker bath (e.g., 24-72h) A->B Seal vial C Centrifuge to remove undissolved solids B->C Attain equilibrium D Withdraw and dilute supernatant C->D Clear supernatant E Quantify using a validated HPLC-UV method D->E Diluted sample

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Data Presentation: Solubility Profile

The experimentally determined solubility data should be compiled in a clear and organized manner, as shown in the template below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Water37
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
Acetone25
DMSO25

Part II: Stability Profile and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Rationale for Forced Degradation Studies

The primary objectives of forced degradation studies are:

  • To elucidate the degradation pathways of the drug substance.

  • To identify the likely degradation products.

  • To demonstrate the specificity of the stability-indicating analytical method.

  • To understand the chemical behavior of the molecule, which aids in formulation and packaging development.

Experimental Protocol: Forced Degradation Studies

The following protocols are based on the ICH Q1A(R2) guideline on stability testing.[6]

General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system. For each stress condition, a control sample (stored under ambient conditions) should be analyzed concurrently. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

a) Hydrolytic Degradation:

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for a specified period.

  • Neutral Hydrolysis: Reflux the drug solution in purified water at 60°C for a specified period. Rationale: These conditions assess the susceptibility of this compound to hydrolysis across a range of pH values.

b) Oxidative Degradation:

  • Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period. Rationale: This study evaluates the sensitivity of the molecule to oxidation, which can occur in the presence of atmospheric oxygen or residual peroxides in excipients.

c) Photolytic Degradation:

  • Expose the drug solution and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • A control sample should be protected from light with aluminum foil to differentiate between thermal and photolytic degradation. Rationale: This assesses the potential for degradation upon exposure to light during manufacturing, storage, and administration.

d) Thermal Degradation:

  • Expose the solid drug substance to dry heat (e.g., 60°C) in a thermostatically controlled oven for a specified period. Rationale: This evaluates the solid-state stability of this compound at elevated temperatures.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (H₂O₂) A->C D Photolytic (ICH Q1B) A->D E Thermal (Dry Heat) A->E F Analyze stressed samples using a stability-indicating HPLC method B->F C->F D->F E->F G Identify degradation products using LC-MS/MS F->G Characterize peaks

Caption: Workflow for conducting forced degradation studies on this compound.

Part III: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, process impurities, excipients, or other potential impurities.

Rationale for HPLC-UV and LC-MS/MS

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the workhorse for quantitative analysis in stability studies due to its robustness, precision, and wide applicability. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and structural elucidation of unknown degradation products due to its high sensitivity and ability to provide molecular weight and fragmentation information.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A range of reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl).

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

  • HPLC-grade water.

  • Buffers and additives (e.g., phosphate buffers, formic acid, trifluoroacetic acid).

  • Stressed samples of this compound.

Method Development Strategy:

  • Initial Screening: Begin with a generic gradient method on a C18 column. A typical starting gradient might be 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

  • Column and Mobile Phase Selection: Analyze a mixture of the stressed samples to assess the separation. If co-elution is observed, screen different column chemistries and mobile phase compositions (e.g., methanol instead of acetonitrile, different pH buffers).

  • Gradient Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and gradient time to achieve optimal resolution between all peaks.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Protocol: Identification of Degradation Products by LC-MS/MS

Objective: To determine the molecular weights and fragmentation patterns of the degradation products to propose their structures.

Procedure:

  • LC-MS/MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the detection of different types of compounds. Perform full scan analysis to determine the molecular weights of the degradation products and MS/MS (fragmentation) analysis to obtain structural information.

  • Structure Elucidation: Propose structures for the degradation products by interpreting their fragmentation patterns and comparing them to the structure of the parent compound, this compound.

G Analytical Workflow for Stressed Samples cluster_injection Sample Injection cluster_separation Chromatographic Separation cluster_detection Detection & Identification cluster_output Data Analysis A Inject stressed sample (and control) B HPLC with a stability- indicating method A->B C PDA/UV Detector for Quantification B->C D Mass Spectrometer for Identification B->D E Quantify parent drug and degradation products C->E F Elucidate structures of degradation products D->F

Caption: Analytical workflow for the analysis of stressed samples of this compound.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocols for solubility assessment, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data necessary for informed decision-making in the drug development process. The application of these methodologies will not only elucidate the fundamental physicochemical properties of this compound but also ensure a foundation of quality and robustness for any future formulation and development activities.

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Introduction: The Dual Significance of Antipyrine and Its Nitrosation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Antipyrine Nitrosation

Antipyrine, also known as phenazone, is a pyrazolone derivative with a long history as an analgesic and antipyretic agent.[1] Beyond its therapeutic applications, its well-characterized metabolism makes it a valuable probe drug for assessing liver enzyme activity.[2][3] The chemical structure of antipyrine, particularly the electron-rich C4 position on its pyrazolone ring, renders it susceptible to electrophilic substitution reactions.[1]

One of the most critical reactions in this context is nitrosation—the introduction of a nitroso (-NO) group. This reaction is of paramount importance to researchers, scientists, and drug development professionals for two primary reasons. First, the C-nitrosation of antipyrine at the C4 position is a key synthetic step in producing valuable derivatives like 4-aminoantipyrine, a widely used chromogenic reagent.[1][4][5] Second, and more critically from a safety perspective, the potential for N-nitrosation of antipyrine-related compounds (such as its metabolites or structurally similar drugs) can lead to the formation of N-nitrosamines. Many of these N-nitroso compounds are classified as probable human carcinogens, making the study of their formation mechanism a regulatory and safety imperative.[6][7]

This guide provides a detailed examination of the core mechanisms of antipyrine nitrosation, the critical factors that influence the reaction, and the experimental protocols used to study and control this transformation.

Part 1: The Core Mechanism of C-Nitrosation

The primary nitrosation reaction involving the antipyrine molecule itself is a C-nitrosation, where the nitroso group attaches directly to a carbon atom. This occurs at the C4 position, which is highly activated for electrophilic attack.

The Chemistry of the Reaction

The reaction is fundamentally an electrophilic aromatic substitution. It proceeds under strong acidic conditions where a nitrosating agent, typically nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄).[1][4]

The mechanism can be broken down into three key stages:

  • Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which serves as the active electrophile.

  • Electrophilic Attack: The electron-rich C4 carbon of the antipyrine ring attacks the nitrosonium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Product Formation: A base (such as water or the bisulfate ion) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-nitrosoantipyrine.[4]

The essence of the reaction is the substitution of a hydrogen atom at the C4 position with a nitroso group.[4]

Visualizing the C-Nitrosation Mechanism

The following diagram illustrates the step-by-step chemical transformation.

C_Nitrosation_Mechanism Mechanism of Antipyrine C-Nitrosation cluster_0 Step 1: Formation of Nitrosating Agent cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation NaNO2 NaNO₂ + H₂SO₄ HNO2 HNO₂ + H₂O NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Antipyrine Antipyrine Intermediate Sigma Complex (Resonance Stabilized) Antipyrine->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺ N_Nitrosation_Mechanism N-Nitrosation of 4-Methylaminoantipyrine (MAA) cluster_0 Reactants cluster_1 Reaction cluster_2 Product MAA 4-Methylaminoantipyrine (Secondary Amine) Reaction_Node Acidic Conditions (e.g., Stomach pH) MAA->Reaction_Node Nitrite Nitrite Source (e.g., NaNO₂) Nitrite->Reaction_Node MNAA 4-(N-Methyl-N-nitroso)aminoantipyrine (N-Nitrosamine Impurity) Reaction_Node->MNAA Forms N-NO bond

Caption: N-nitrosation of a secondary amine derivative leads to a potentially mutagenic impurity.

Part 3: Critical Factors Influencing the Nitrosation Reaction

The rate and extent of antipyrine nitrosation are not static; they are highly dependent on a range of environmental and chemical factors. Understanding these variables is crucial for controlling the reaction in both synthetic and physiological contexts. The nitrosation reaction is an instantaneous exothermic process, making precise control of conditions essential. [4]

Factor Effect on Nitrosation Causality and Field-Proven Insights
pH Optimal Range (Typically pH 2-4) The reaction rate is pH-dependent. Strong acidic conditions are required to generate the active nitrosating agent (HNO₂ and NO⁺) from nitrite. [7]However, at very low pH, the amine substrate can become protonated, reducing its nucleophilicity and thereby slowing the reaction. [7]The optimal pH balances these two competing effects. [7]
Temperature Increased Rate with Temperature As an exothermic reaction, temperature control is critical. [1][4]In synthetic applications, reactions are often run at controlled low temperatures (e.g., 45-50°C) to prevent side reactions and the decomposition of thermally unstable nitrous acid and nitrosation products. [4][5][8]
Nitrite Concentration Directly Proportional to Rate The concentration of the nitrosating agent (derived from nitrite) is a key determinant of the reaction rate. However, excess sodium nitrite can lead to side reactions with the acid, inhibiting the main reaction to some extent. [4]
Catalysts Accelerates Reaction Certain anions, notably thiocyanate (SCN⁻), can act as potent catalysts. [9]Thiocyanate is present in human saliva, which can be a relevant factor for in vivo nitrosation. [9]Other catalysts include certain phenols and carbonyl compounds. [9][10]

| Inhibitors | Prevents or Reduces Reaction | Compounds like ascorbic acid (Vitamin C) and polyphenols are effective inhibitors. [9][11]They act as scavengers, reacting more rapidly with the nitrosating agent than the amine substrate does, thereby preventing the formation of nitroso compounds. [9][11]The presence of ascorbic acid can completely prevent nitrosation in simulated gastric conditions. [12]|

Part 4: Experimental Protocols & Analytical Methodologies

To study and control the nitrosation of antipyrine and its derivatives, robust and validated experimental and analytical methods are essential.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory procedure for the C-nitrosation of antipyrine, often used as an intermediate step in the synthesis of 4-aminoantipyrine. [1][5]

  • Preparation of Antipyrine Solution: Dissolve antipyrine in an aqueous solution of a strong acid, such as 50% sulfuric acid, to form a homogenous solution of antipyrine sulfate. [1][4]2. Temperature Control: Cool the reaction vessel in an ice bath to maintain a controlled temperature, typically between 45-50°C during the addition of nitrite. [5][8]This is critical due to the exothermic nature of the reaction. [4]3. Addition of Nitrosating Agent: Slowly add an aqueous solution of sodium nitrite dropwise to the stirred antipyrine solution. The slow addition helps manage the temperature increase. [4]4. Reaction Monitoring: Monitor the reaction endpoint. A common method is to use iodine-starch test paper to check for the presence of excess nitrous acid. [5][8]5. Downstream Processing: The resulting this compound can then be immediately used in a subsequent step, such as reduction with ammonium bisulfite to form 4-aminoantipyrine. [5]

Workflow for Nitrosation Reaction and Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_antipyrine Dissolve Antipyrine in Acid mix Combine Reactants (Controlled Temp) prep_antipyrine->mix prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->mix monitor Monitor Reaction (e.g., Starch-Iodide Paper) mix->monitor sample_prep Sample Preparation (Extraction/Dilution) monitor->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quant Quantification of Nitroso Product lcms->quant

Caption: A typical workflow from the synthesis of a nitroso compound to its analytical quantification.

Analytical Methods for Detection and Quantification

Due to the low, trace-level concentrations at which nitrosamine impurities pose a risk, highly sensitive and selective analytical techniques are required.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and preferred technique for analyzing nitrosamine impurities. [6]It offers exceptional sensitivity and selectivity, allowing for the accurate quantification of compounds like MNAA at parts-per-billion (ppb) levels and providing structural confirmation. [6][13]* Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used, particularly for volatile nitrosamines. [13]* High-Performance Liquid Chromatography (HPLC): Can be used, often with UV detection, but may lack the sensitivity and specificity of mass spectrometric methods for trace-level impurity analysis. [13]

Part 5: In Vivo Nitrosation and Its Implications

The nitrosation of antipyrine-related drugs is not just a laboratory or manufacturing phenomenon; it can occur endogenously within the human body. The acidic environment of the stomach provides favorable conditions for the reaction between ingested nitrites (from diet and saliva) and susceptible drugs. [12][14] Studies have demonstrated that after oral administration of metamizole, the metabolite NMAA can be detected in urine, serving as a direct indicator of in vivo nitrosation. [15]This makes monitoring the excretion of NMAA a useful, non-invasive method for evaluating the extent of endogenous nitrosation in humans. [15]The high nitrosatability of metamizole leads to significant amounts of excreted NMAA, highlighting the clinical relevance of this reaction pathway. [15]

Conclusion

The nitrosation of antipyrine is a multifaceted reaction with significant implications for both chemical synthesis and pharmaceutical safety. The C-nitrosation at the C4 position provides a reliable route to important chemical intermediates, governed by the principles of electrophilic aromatic substitution. However, it is the N-nitrosation of antipyrine's amine-containing derivatives that demands the most rigorous attention from the scientific and regulatory communities. The formation of potentially carcinogenic N-nitrosamines, even at trace levels, necessitates a profound understanding of the reaction mechanism, the factors that promote or inhibit it, and the advanced analytical techniques required for its control. By mastering these principles, researchers and drug developers can ensure the safety and quality of pharmaceuticals while leveraging the synthetic utility of this fundamental chemical transformation.

References

  • Effect of nitrous acid on antipyrine. II. Synthesis of fluoro‐organic derivatives | Request PDF. (n.d.). Retrieved from ResearchGate. [Link]

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  • [In vivo nitrosation of methimazole in humans]. (1990). Pharmazie, 45(1), 41-42. [Link]

  • Synthesis method of 4-aminoantipyrine. (2021). Alfa Chemical Co., Ltd. [Link]

  • Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of antipyrine in man. (1983). British Journal of Clinical Pharmacology, 15(6), 771–777. [Link]

  • N-Nitrosoantipyrine | CAS 885-11-0. (n.d.). Veeprho. [Link]

  • In-vivo formation of N-nitrosodimethylamine in humans after amidopyrine intake. (1982). IARC Scientific Publications, (41), 387-394. [Link]

  • Nitrosation of drugs under in-vivo conditions. (1984). IARC Scientific Publications, (57), 911-920. [Link]

  • Synthesis process of 4-amino antipyrine product and preparation method... (2017).
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  • Susceptibilities of drugs to nitrosation under simulated gastric conditions. (1985). Food and Chemical Toxicology, 23(9), 849-852. [Link]

  • Catalysis and inhibition of N-nitrosation reactions. (1984). IARC Scientific Publications, (57), 263-274. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115712. [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2022). Environmental Pollution, 309, 119747. [Link]

  • NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. (2024). FDA. [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025). Lhasa Limited. [Link]

  • What is the mechanism of Antipyrine? (2024). Patsnap Synapse. [Link]

  • Analytical insights into nitrosamine drug substance related impurities (NDSRIs). (2024). ANTISEL. [Link]

  • Catalysis of nitrosation in vitro and in vivo in rats by catechin and resorcinol and inhibition by chlorogenic acid. (1983). Carcinogenesis, 4(10), 1239-1243. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. (2023). Journal of Pharmaceutical Sciences, 112(5), 1327-1336. [Link]

  • (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. (2025). Journal of Medicinal Chemistry. [Link]

  • Factors influencing antipyrine elimination. (1975). British Journal of Clinical Pharmacology, 2(3), 261–265. [Link]

  • Chemistry of Antipyrine. (2018). Mini-Reviews in Organic Chemistry, 15(1), 2-15. [Link]

  • Kinetics of the absorption of antipyrine (125 µmol/L), mannitol (100... (n.d.). ResearchGate. [Link]

  • Mechanism of inhibition of catalase by nitro and nitroso compounds. (1998). Biochemistry. Biokhimiia, 63(7), 810-815. [Link]

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  • [Reaction kinetic studies on the formation of n-nitrosoephedrine in vitro and in vivo (author's transl)]. (1978). Arzneimittel-Forschung, 28(2), 219-225. [Link]

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The Toxicological Profile of C-Nitroso Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

C-nitroso compounds, characterized by the presence of a nitroso group (-N=O) attached to a carbon atom, represent a class of highly reactive molecules with significant toxicological implications. Often formed as metabolic intermediates of nitroaromatic compounds or aromatic amines, their inherent electrophilicity drives interactions with biological nucleophiles, leading to a spectrum of adverse effects, including cytotoxicity, immunotoxicity, and, most notably, genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of C-nitroso compounds, delving into their chemical properties, mechanisms of metabolic activation and detoxification, and the methodologies employed for their toxicological assessment. By synthesizing current scientific understanding with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to evaluate and mitigate the risks associated with these compounds.

Introduction: The Chemistry and Biological Relevance of C-Nitroso Compounds

C-nitroso compounds are a fascinating yet concerning class of molecules. Their chemical behavior is dominated by the electrophilic nature of the nitrogen atom in the nitroso group, making them prone to nucleophilic attack.[1] This reactivity is central to their biological effects. A key characteristic of many C-nitroso compounds, particularly nitrosoarenes, is their existence in a monomer-dimer equilibrium. The monomeric form, typically blue or green, is the reactive species, while the dimeric azodioxy form, often colorless or pale yellow, is less reactive. This equilibrium can be influenced by factors such as temperature, concentration, and the electronic properties of substituents on the aromatic ring.[1]

In biological systems, C-nitroso compounds are not typically encountered as primary environmental contaminants but rather as transient, reactive intermediates. They are formed through two primary metabolic pathways: the reduction of nitroaromatic compounds and the oxidation of aromatic amines and their derivatives.[1] Given the widespread use of nitroaromatics and aromatic amines in pharmaceuticals, dyes, pesticides, and industrial chemicals, the potential for in vivo formation of C-nitroso intermediates is a significant concern in toxicology and drug development.[1]

Mechanisms of Toxicity: A Cascade of Cellular Damage

The toxicity of C-nitroso compounds is multi-faceted, stemming from their high reactivity towards cellular macromolecules. The primary mechanisms of toxicity include direct cytotoxicity, and more insidiously, genotoxicity leading to carcinogenicity.

Metabolic Activation: The Genesis of a Toxin

The conversion of relatively inert parent compounds into highly reactive C-nitroso species is a process known as metabolic activation. This bioactivation is a critical initiating event in their toxicity.

2.1.1. Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of xenobiotics. Specific CYP isozymes, such as CYP2E1, are known to be involved in the metabolic pathways that can lead to the formation of C-nitroso compounds.[2][3] For instance, the reduction of nitrobenzene to nitrosobenzene is a key activation step.[4] Similarly, the N-oxidation of aromatic amines can yield N-hydroxylamine intermediates, which are then further oxidized to the corresponding C-nitroso derivatives.[2][5]

The following diagram illustrates the general pathway of metabolic activation of a nitroaromatic compound to a reactive C-nitroso intermediate.

metabolic_activation cluster_phase1 Phase I Metabolism (Bioactivation) cluster_reactivity Toxicological Effects Nitroaromatic Nitroaromatic Compound (e.g., Nitrobenzene) Nitroso C-Nitroso Intermediate (e.g., Nitrosobenzene) Nitroaromatic->Nitroso CYP450 Reductase Hydroxylamine N-Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction DNA_Adducts DNA Adducts Nitroso->DNA_Adducts Electrophilic Attack on DNA Protein_Adducts Protein Adducts Nitroso->Protein_Adducts Reaction with Nucleophilic Residues (e.g., Cysteine) Hydroxylamine->Nitroso Oxidation caption Metabolic activation of nitroaromatics to C-nitroso compounds.

Caption: Metabolic activation of nitroaromatics to C-nitroso compounds.

Genotoxicity and Carcinogenicity: The Ultimate Adverse Outcome

The paramount toxicological concern with C-nitroso compounds is their ability to damage DNA, leading to mutations and potentially cancer. Their electrophilic nature allows them to react with nucleophilic sites on DNA bases, forming covalent adducts. These DNA adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired.[1] The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in chemical carcinogenesis.

While C-nitroso compounds themselves are of concern, the broader class of nitroso compounds, particularly N-nitrosamines, are well-established mutagens and carcinogens.[4][6] The principles of their genotoxicity, involving metabolic activation to alkylating agents that form DNA adducts, are highly relevant to understanding the risks posed by C-nitroso compounds.

Cytotoxicity and Other Toxic Effects

Beyond genotoxicity, C-nitroso compounds can exert direct cytotoxic effects. Their reactivity with cellular nucleophiles extends to proteins, where they can form adducts with amino acid residues such as cysteine.[1] This can lead to enzyme inhibition, disruption of cellular signaling pathways, and ultimately, cell death.

Furthermore, the metabolic cycling between nitrosoaromatics and their corresponding N-hydroxylamines can generate reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage lipids, proteins, and DNA, contributing to the overall cytotoxicity of these compounds. A notable example is the ability of nitrobenzene metabolites to induce methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[7][8][9]

Detoxification Pathways: The Body's Defense Mechanisms

Cells possess a range of enzymatic and non-enzymatic systems to defend against reactive electrophiles like C-nitroso compounds. These detoxification pathways aim to convert the toxic intermediates into more water-soluble, less reactive metabolites that can be readily excreted.

Glutathione Conjugation

A primary route of detoxification for electrophilic compounds is conjugation with glutathione (GSH), a tripeptide that is abundant in most cells. This reaction is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).[10][11][12][13] GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic C-nitroso compound, forming a stable conjugate.[10][11][12] This conjugate is then further metabolized and excreted from the body.[11]

detoxification_pathway cluster_detox Phase II Metabolism (Detoxification) CNitroso C-Nitroso Compound (Electrophile) Conjugate GSH Conjugate (Water-soluble, Excretable) CNitroso->Conjugate Conjugation GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate caption Glutathione conjugation of C-nitroso compounds.

Caption: Glutathione conjugation of C-nitroso compounds.

Toxicological Assessment of C-Nitroso Compounds: A Methodological Approach

A robust toxicological assessment of C-nitroso compounds and their precursors is essential for risk assessment and regulatory purposes. This involves a battery of in vitro and in vivo assays designed to evaluate their potential for cytotoxicity, genotoxicity, and carcinogenicity.

In Vitro Cytotoxicity Assays

Initial screening for the toxic potential of a compound often begins with in vitro cytotoxicity assays. These assays provide a rapid and cost-effective means of assessing the concentration at which a compound causes cell death.

Table 1: Common In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[14][15][16]Colorimetric measurement of formazan, proportional to the number of metabolically active cells.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Enzymatic activity of LDH, indicating loss of cell membrane integrity.
Neutral Red Uptake Assay Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.Colorimetric measurement of extracted dye, proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assays

Given the primary concern of mutagenicity and carcinogenicity, genotoxicity assays are a cornerstone of the toxicological evaluation of C-nitroso compounds.

4.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[9][17][18][19] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[17][19]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.[9]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents) to detect compounds that require bioactivation to become mutagenic.[18]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound using either the plate incorporation or pre-incubation method.[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.[18]

4.2.2. In Vitro Micronucleus Assay

The in vitro micronucleus assay (OECD 487) is used to detect chromosomal damage.[7][20][21][22][23] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test compound is either a clastogen (induces chromosome breakage) or an aneugen (interferes with chromosome segregation).[7]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[7][23]

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, both with and without metabolic activation (S9).[7]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

genotoxicity_workflow start Test Compound ames Ames Test (OECD 471) - Gene Mutations in Bacteria start->ames micronucleus In Vitro Micronucleus Assay (OECD 487) - Chromosomal Damage in Mammalian Cells start->micronucleus in_vivo In Vivo Follow-up (e.g., Rodent Micronucleus Assay) ames->in_vivo If Positive conclusion Conclusion on Genotoxic Potential ames->conclusion If Negative micronucleus->in_vivo If Positive micronucleus->conclusion If Negative dna_adduct DNA Adduct Analysis (Mechanistic Insight) in_vivo->dna_adduct Mechanistic Studies in_vivo->conclusion dna_adduct->conclusion caption A tiered approach to genotoxicity testing.

Caption: A tiered approach to genotoxicity testing.

4.2.3. DNA Adduct Analysis

To gain mechanistic insight into the genotoxicity of a C-nitroso compound, it is often necessary to detect and quantify the formation of DNA adducts. This provides direct evidence of the compound's ability to covalently bind to DNA.

Methods for DNA Adduct Detection:

  • ³²P-Postlabeling Assay: This highly sensitive method involves the enzymatic digestion of DNA, followed by the radiolabeling of DNA adducts with ³²P and their separation by thin-layer chromatography or HPLC.[17][18][20][22][24] It can detect as little as one adduct per 10⁹⁻¹⁰ nucleotides.[18][24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical technique allows for the sensitive and specific detection and structural characterization of DNA adducts.[2][16][19]

Experimental Protocol: DNA Adduct Analysis by LC-MS/MS (General Workflow)

  • Exposure and DNA Isolation: Expose cells or animals to the test compound and isolate DNA from the target tissue.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • Sample Cleanup: Purify the nucleoside digest to remove unmodified nucleosides and other interfering substances.

  • LC-MS/MS Analysis: Separate the adducted nucleosides by liquid chromatography and detect them using tandem mass spectrometry.[2][16][19]

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the DNA adducts.[16]

Quantitative Toxicology and Regulatory Considerations

Acute Toxicity

Table 2: Acute Oral LD50 of Nitrobenzene in Rats

SpeciesSexLD50 (mg/kg)Reference
RatFemale600Smyth et al. (1969)[7]
RatMale/Female450-732ECHA (cited in GOV.UK, 2024)[8]
Regulatory Framework for Mutagenic Impurities

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of mutagenic impurities in pharmaceutical products.[21][23][24] These guidelines, such as the ICH M7(R2) guidance, provide a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[24]

While these guidelines do not set specific limits for all C-nitroso compounds, they do establish the concept of a "cohort of concern" for classes of chemicals that are known to be highly potent mutagens, such as N-nitrosamines. C-nitroso compounds, due to their structural and mechanistic similarities, would likely be treated with a similar level of concern. The guidance recommends a Threshold of Toxicological Concern (TTC) for mutagenic impurities, with acceptable intake limits typically in the range of nanograms per day.[23] For nitrosamine impurities without sufficient carcinogenicity data, a structure-activity relationship (SAR) approach is often used to estimate their carcinogenic potency and set an acceptable intake (AI) limit.[21][23]

Conclusion

The toxicological profile of C-nitroso compounds is defined by their inherent chemical reactivity, which drives their interactions with critical cellular macromolecules. Their formation as metabolic intermediates of widely used industrial chemicals and pharmaceuticals underscores the importance of understanding their toxic potential. The primary concern is their genotoxicity, mediated by the formation of DNA adducts, which can lead to mutations and cancer. A comprehensive toxicological assessment, employing a battery of in vitro and in vivo assays, is crucial for characterizing the risks associated with these compounds. As our understanding of the mechanisms of toxicity and our analytical capabilities continue to advance, a proactive and science-driven approach to the evaluation and control of C-nitroso compounds will be essential for protecting human health.

References

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  • Nitrosamines Published Limits -reference. (2022, April 4). Nitrosamines Exchange.
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  • U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits.
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  • Gorelick, N. J., Wogan, G. N., & Kensler, T. W. (1994). Detection of multiple polycyclic aromatic hydrocarbon-DNA adducts by a high-performance liquid chromatography-³²P-postlabeling method. Carcinogenesis, 15(7), 1367–1373.
  • Regulatory Affairs Professionals Society (RAPS). (2023, August 7). FDA sets acceptable intake limits for nitrosamines in drugs.
  • Phillips, D. H., & Arlt, V. M. (2020). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology (Clifton, N.J.), 2088, 187–198.
  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene.
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4-Nitrosoantipyrine: A Technical Guide on its Formation, Analysis, and Toxicological Significance as a Phenazone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazone, also known as antipyrine, has a long history in medicine as an analgesic and antipyretic.[1] However, the potential for this well-established active pharmaceutical ingredient (API) to form a C-nitroso derivative, 4-nitrosoantipyrine, has brought it under the lens of modern drug safety and quality standards. The emergence of nitrosamine impurities as a significant concern in the pharmaceutical industry has necessitated a deeper understanding of all potential nitroso-compounds that can arise during the lifecycle of a drug product.[2][3] This technical guide provides an in-depth exploration of this compound, from its chemical synthesis and properties to its toxicological implications and the analytical strategies for its detection and control.

I. Chemical Properties and Synthesis of this compound

This compound is a C-nitroso derivative of phenazone, characterized by the attachment of a nitroso group (-N=O) to the C4 position of the pyrazolone ring.

Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Appearance Dark Green Solid
Melting Point >168°C (decomposes)
Solubility Slightly soluble in Chloroform and Methanol
CAS Number 885-11-0
Synthesis of this compound from Phenazone

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction.[4] The electron-rich C4 position of the phenazone ring is susceptible to attack by a nitrosating agent.[5]

Reaction Mechanism: C-Nitrosation of Phenazone

The most common method for the synthesis of this compound involves the reaction of phenazone with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid.[6]

The reaction proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then attacks the C4 position of the pyrazolone ring.[7]

Experimental Protocol: Synthesis of this compound

  • Preparation of Phenazone Solution: Dissolve phenazone in an aqueous solution of a strong acid (e.g., 50% sulfuric acid).

  • Generation of Nitrous Acid: Prepare a solution of sodium nitrite in water.

  • Nitrosation Reaction: Cool the phenazone solution to 0-5°C and slowly add the sodium nitrite solution under constant stirring. The reaction temperature should be carefully controlled as the reaction is exothermic.

  • Monitoring the Reaction: The completion of the reaction can be monitored using an iodine-starch test paper to detect the presence of excess nitrous acid.

  • Isolation of Product: The resulting this compound can be isolated by filtration.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenazone Phenazone ElectrophilicAttack Electrophilic Attack (C4 position) Phenazone->ElectrophilicAttack NitrousAcid Nitrous Acid (from NaNO₂ + H₂SO₄) NitrousAcid->ElectrophilicAttack Nitrosoantipyrine This compound ElectrophilicAttack->Nitrosoantipyrine

Caption: Synthesis of this compound from Phenazone.

II. Regulatory Landscape and Toxicological Profile

The presence of nitrosamine impurities in pharmaceuticals is a major safety concern due to their classification as probable human carcinogens.[2] While the majority of regulatory guidance focuses on N-nitrosamines, the potential risks associated with C-nitroso compounds like this compound cannot be overlooked.

Regulatory Guidelines on Nitrosamine Impurities

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in drug products.[8][9] These guidelines emphasize the need for a thorough risk assessment to identify potential sources of nitrosamine formation and the implementation of control strategies to mitigate these risks.[2] While specific guidance on C-nitroso compounds is less prevalent, the overarching principles of controlling potentially mutagenic impurities apply. The ICH M7(R1) guideline recommends controlling known mutagenic carcinogens to a level that poses a negligible cancer risk.[8]

Toxicological Profile of this compound
  • Mutagenicity: this compound has been shown to be directly mutagenic in various Salmonella typhimurium tester strains.[10] This direct-acting mutagenicity suggests that it can cause genetic mutations without the need for metabolic activation.[10] The pluripotent direct genotoxicity of C-nitroso compounds raises concerns about their potential long-term hazards.[10]

  • Carcinogenicity: While there is a lack of specific carcinogenicity studies on this compound, the broader class of nitroso compounds is known to contain potent carcinogens.[11] The structural alerts for mutagenicity and the known carcinogenicity of other nitroso compounds warrant a cautious approach to the presence of this compound in pharmaceuticals.

  • Acceptable Intake (AI) Limit: A specific Acceptable Intake (AI) limit for this compound has not been established by major regulatory agencies. For novel nitrosamines without sufficient carcinogenicity data, a conservative class-specific limit or a read-across approach from a structurally related surrogate with robust data is often employed to derive an AI.[12][13] The FDA has introduced a Predicted Carcinogenic Potency Categorization Approach (CPCA) for deriving AIs for nitrosamine drug substance-related impurities (NDSRIs).[12] However, the applicability of this approach to C-nitroso compounds is not explicitly defined.

III. Formation of this compound in Pharmaceutical Products

The formation of this compound can occur both in vivo and as an impurity during the manufacturing and storage of phenazone-containing drug products.

In Vivo Formation

While the primary metabolic pathways of phenazone involve oxidation to metabolites like 4-hydroxy-phenazone, 3-hydroxymethyl-antipyrine, and norantipyrine, the potential for in vivo nitrosation exists.[14][15][16] The acidic environment of the stomach can facilitate the reaction between dietary nitrites and phenazone, potentially leading to the formation of this compound.

Formation During Drug Manufacturing and Storage

The presence of residual nitrites in raw materials, excipients, or water used in the manufacturing process is a significant risk factor for the formation of nitrosamine impurities.[17]

Key Risk Factors for this compound Formation:

  • Nitrosating Agents: The presence of nitrites or other nitrosating agents in starting materials, reagents, solvents, or excipients.

  • Acidic Conditions: An acidic pH environment during the manufacturing process or within the drug product formulation can catalyze the nitrosation reaction.

  • Temperature: Elevated temperatures during manufacturing or storage can accelerate the rate of nitrosamine formation.

  • Water Content: The presence of water can facilitate the formation of nitrous acid from nitrites.

G cluster_sources Sources of Risk cluster_formation Formation Pathway cluster_impurity Resulting Impurity Phenazone Phenazone (API) Nitrosation Nitrosation Reaction Phenazone->Nitrosation Nitrites Residual Nitrites (Excipients, Water, etc.) Nitrites->Nitrosation Acidic_pH Acidic pH Acidic_pH->Nitrosation Catalyzes High_Temp High Temperature High_Temp->Nitrosation Accelerates Nitrosoantipyrine This compound Nitrosation->Nitrosoantipyrine

Caption: Risk Factors for this compound Formation.

IV. Analytical Strategies for Detection and Quantification

The detection and quantification of trace-level nitrosamine impurities require highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Challenges in Analytical Method Development
  • Low Detection Limits: The potentially low acceptable intake limits for nitrosamine impurities necessitate analytical methods with very low limits of detection (LOD) and quantification (LOQ).

  • Matrix Effects: The complex matrices of pharmaceutical formulations can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS.

  • Analyte Stability: Some nitrosamines can be unstable under certain analytical conditions.

Recommended Analytical Approach: LC-MS/MS

LC-MS/MS is generally the preferred method for the analysis of non-volatile nitrosamines like this compound due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

Illustrative LC-MS/MS Method Parameters for Nitrosamine Analysis

ParameterCondition
Chromatographic Column Reversed-phase C18 or Phenyl-Hexyl column
Mobile Phase Gradient elution with water and methanol/acetonitrile containing a modifier like formic acid or ammonium formate
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
Mass Spectrometry Triple quadrupole (QqQ) mass spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)

V. Risk Mitigation and Control Strategies

A proactive approach to risk management is essential to prevent the formation of this compound in pharmaceutical products.

Control of Raw Materials and Excipients
  • Supplier Qualification: Implement a robust supplier qualification program to ensure that raw materials and excipients have low levels of nitrite impurities.

  • Testing of Incoming Materials: Conduct routine testing of incoming materials for nitrite content.

Process Optimization
  • pH Control: Maintain a neutral or basic pH during the manufacturing process to inhibit the nitrosation reaction.[18]

  • Temperature Control: Avoid high temperatures during manufacturing and storage.

  • Use of Nitrite-Free Reagents: Whenever possible, use reagents and solvents that are free of nitrites.

Formulation Strategies
  • Inclusion of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), to the formulation can act as nitrite scavengers and inhibit the formation of nitrosamines.[1]

  • pH Modifiers: Incorporating basic excipients can help maintain a non-acidic microenvironment within the drug product.[18]

G cluster_risk_assessment Risk Assessment cluster_control_strategies Control Strategies cluster_testing Testing & Monitoring cluster_mitigation Risk Mitigation IdentifyRisks Identify Potential Sources of Nitrites and Amines RawMaterialControl Raw Material Control (Low Nitrite Excipients) IdentifyRisks->RawMaterialControl ProcessControl Process Control (pH, Temperature) IdentifyRisks->ProcessControl FormulationDesign Formulation Design (Antioxidants, pH Modifiers) IdentifyRisks->FormulationDesign AnalyticalTesting Validated Analytical Testing (LC-MS/MS) RawMaterialControl->AnalyticalTesting ProcessControl->AnalyticalTesting FormulationDesign->AnalyticalTesting StabilityStudies Stability Studies AnalyticalTesting->StabilityStudies MitigatedProduct Safe and Compliant Drug Product StabilityStudies->MitigatedProduct

Caption: Risk Mitigation Workflow for this compound.

Conclusion

This compound represents a potential drug substance-related impurity of phenazone that warrants careful consideration from a drug safety and quality perspective. Its known mutagenicity, coupled with the stringent regulatory landscape for nitrosamine impurities, underscores the importance of a comprehensive understanding of its formation, analysis, and control. By implementing robust risk assessment and mitigation strategies throughout the drug development and manufacturing lifecycle, pharmaceutical professionals can ensure the safety and quality of phenazone-containing products. Further research into the in vivo metabolism of phenazone to this compound and the establishment of a specific acceptable intake limit for this C-nitroso compound will be crucial in refining the risk assessment process.

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The Genesis of a Pharmaceutical Mainstay: A Technical Guide to the Discovery and Nitrosation of Pyrazolones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the pivotal discovery of pyrazolone and the subsequent exploration of its reactivity, with a specific focus on the nitrosation reaction. This exploration paved the way for a new class of synthetic compounds that have left an indelible mark on medicine and chemistry. We will examine the foundational synthesis, the mechanistic underpinnings of C-nitrosation, and the practical methodologies that have evolved from these initial discoveries.

Part 1: The Serendipitous Discovery of a Novel Heterocycle: Knorr's Pyrazolone Synthesis

The story of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating potential synthetic alternatives to quinine, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as phenazone).[1][3] This serendipitous discovery was a landmark moment in medicinal chemistry, as Antipyrine became one of the first entirely synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1][3] The commercial success of Antipyrine catalyzed further research into this new class of heterocyclic compounds, leading to the development of a multitude of derivatives with diverse applications.[1][4]

The foundational reaction, now known as the Knorr pyrazole synthesis , involves the condensation of a β-ketoester with a hydrazine derivative.[1][5] This versatile and relatively straightforward reaction provided a gateway to a vast array of pyrazolone analogs.

The Knorr Pyrazole Synthesis: A Step-by-Step Mechanistic Look

The general mechanism of the Knorr pyrazole synthesis is a two-step process:

  • Initial Condensation: The reaction commences with the condensation of the hydrazine with the ketone group of the β-ketoester to form a hydrazone intermediate.[5]

  • Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazine then attacks the electrophilic ester carbonyl group in an intramolecular fashion. This is followed by the elimination of an alcohol molecule (from the ester) to yield the stable five-membered pyrazolone ring.[5]

Knorr_Synthesis

Part 2: Unveiling the Reactivity of the Pyrazolone Core: The Nitrosation Reaction

Following the discovery of the pyrazolone ring, chemists began to explore its reactivity. A key finding was the susceptibility of the C4 position to electrophilic substitution.[6] This reactivity is attributed to the electron-rich nature of this position, making it a prime target for electrophiles. One of the most significant electrophilic substitution reactions of pyrazolones is nitrosation , the introduction of a nitroso (-NO) group.

While the exact first report of pyrazolone nitrosation is not prominently documented, it is a well-established reaction, often employed as a crucial step in the synthesis of other important derivatives, such as 4-aminoantipyrine.[7] The nitrosation of pyrazolones, particularly antipyrine, is typically achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid.[8]

Mechanism of Electrophilic Nitrosation at the C4 Position

The nitrosation of a pyrazolone at the C4 position is a classic example of an electrophilic aromatic substitution reaction. The key electrophile is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid.

The mechanism proceeds as follows:

  • Formation of the Electrophile: Nitrous acid is protonated by a strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion.

  • Electrophilic Attack: The electron-rich C4 position of the pyrazolone ring acts as a nucleophile, attacking the nitrosonium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from the C4 position, restoring the aromaticity of the pyrazolone ring and yielding the 4-nitroso-pyrazolone product.

Nitrosation_Mechanism

Part 3: Experimental Protocols

The following protocols provide a general framework for the synthesis of a pyrazolone via the Knorr synthesis and its subsequent nitrosation.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is a representative example of the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

Protocol 2: Nitrosation of Antipyrine to 4-Nitrosoantipyrine

This protocol describes a common method for the C-nitrosation of a pyrazolone.

Materials:

  • Antipyrine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

Procedure:

  • Dissolve antipyrine in a dilute solution of sulfuric acid in a beaker, and cool the solution in an ice bath to 0-5 °C.[7]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold antipyrine solution with constant stirring, maintaining the temperature below 5 °C.[7]

  • Continue stirring for an additional 30 minutes in the ice bath after the addition is complete.

  • The this compound product will precipitate as a colored solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted acid and salts.

  • Dry the product under vacuum.

Part 4: Significance and Applications of Nitrosated Pyrazolones

The introduction of a nitroso group at the C4 position of the pyrazolone ring opened up new avenues for the synthesis of a variety of derivatives with important applications:

  • Intermediate for Dye Synthesis: 4-Nitrosopyrazolones have been utilized as intermediates in the synthesis of azo dyes.[2]

  • Precursors to Pharmaceuticals: The reduction of the nitroso group provides a straightforward route to 4-aminopyrazolones, which are key building blocks for various pharmaceuticals.[7]

  • Analytical Reagents: Certain nitrosated pyrazolone derivatives have found use as analytical reagents for the detection and quantification of various metal ions due to their chelating properties.

  • Toxicological Concerns: It is important to note that the nitrosation of certain pyrazolone-based drugs, such as aminopyrine and dipyrone, can lead to the formation of carcinogenic N-nitrosamines under specific conditions, which has led to restrictions on their use in some countries.[9][10]

Conclusion

The discovery of pyrazolones by Ludwig Knorr was a seminal event in the history of synthetic organic and medicinal chemistry. The subsequent investigation of the pyrazolone ring's reactivity, particularly the electrophilic substitution at the C4 position, led to the development of important reactions like nitrosation. This seemingly simple functionalization has had a profound impact, enabling the synthesis of a wide range of compounds with applications spanning from pharmaceuticals to dyes. The story of pyrazolone nitrosation is a testament to how the exploration of fundamental chemical reactivity can lead to significant advancements with far-reaching implications.

References

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A Theoretical and Computational Guide to the Structural Elucidation of 4-Nitrosoantipyrine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Nitrosoantipyrine in Drug Development

This compound is a C-nitroso derivative of antipyrine, a well-known analgesic and antipyretic agent. The introduction of the nitroso group at the C4 position of the pyrazolone ring significantly alters the electronic and structural characteristics of the parent molecule, potentially influencing its biological activity and metabolic fate. Understanding the three-dimensional structure, electronic properties, and vibrational modes of this compound is paramount for elucidating its mechanism of action, predicting its reactivity, and designing novel derivatives with enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structure of this compound, offering insights for researchers, scientists, and drug development professionals. While direct, in-depth theoretical studies on this compound are not extensively available in public literature, this guide will leverage established computational protocols and data from closely related analogues, such as 4-aminoantipyrine, to provide a robust framework for its structural analysis.

Part 1: Theoretical Framework and Computational Methodologies

The cornerstone of modern molecular modeling lies in the application of quantum chemical methods to solve the Schrödinger equation, providing a detailed description of the electronic structure and, consequently, the geometry and properties of a molecule. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) has emerged as the most widely used and reliable computational approach.

Density Functional Theory (DFT): A Powerful Tool for Molecular Modeling

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying systems with a moderate number of atoms. The choice of the functional and basis set is crucial for obtaining reliable results.

A commonly employed and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set .[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-31G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution by including polarization functions (d for heavy atoms, p for hydrogen atoms) to account for the non-spherical nature of atomic orbitals in a molecular environment. For more refined calculations, larger basis sets like 6-311++G(d,p) or cc-pVTZ can be employed to improve the accuracy of the results.[2]

Computational Workflow for Structural and Spectroscopic Analysis

The theoretical investigation of this compound's structure follows a systematic workflow, as depicted in the diagram below.

Computational Workflow for this compound Computational Workflow for this compound Structure Analysis A Initial 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Electronic Structure Analysis (HOMO, LUMO, MEP) B->D E TD-DFT for UV-Vis Spectra B->E F Optimized Molecular Geometry (Bond Lengths, Bond Angles, Dihedral Angles) B->F G Vibrational Frequencies (IR & Raman Spectra) C->G H Electronic Properties (Energy Gap, Reactivity Descriptors) D->H I Simulated UV-Vis Spectrum E->I

Caption: A schematic representation of the computational workflow for the theoretical analysis of this compound.

Part 2: In-depth Structural and Electronic Analysis

Molecular Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometrical Parameters for this compound (Based on DFT B3LYP/6-31G(d,p) calculations on analogous structures)

ParameterPredicted ValueSignificance
C4-N (Nitroso) bond length~1.40 ÅIndicates the strength of the bond connecting the nitroso group to the pyrazolone ring.
N-O (Nitroso) bond length~1.22 ÅCharacteristic of a nitroso double bond.
C4=C5 bond length~1.38 ÅReflects the degree of double bond character within the pyrazolone ring.
C=O (Pyrazolone) bond length~1.23 ÅTypical for a carbonyl group in a five-membered ring.
Phenyl ring dihedral angleVariableThe rotational orientation of the phenyl group relative to the pyrazolone ring can influence crystal packing and receptor interactions.

Note: These are predicted values based on calculations on similar molecular fragments and may vary in a full optimization of this compound.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Once the optimized geometry is obtained, a frequency calculation is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode can be visualized to understand the specific atomic motions involved.

Key Predicted Vibrational Modes for this compound:

  • N=O Stretch: A strong absorption band is expected in the IR spectrum around 1500-1600 cm⁻¹, characteristic of the nitroso group.

  • C=O Stretch: A strong band in the IR spectrum, typically around 1650-1700 cm⁻¹, corresponding to the carbonyl group of the pyrazolone ring.

  • C=C and C=N Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region arising from the stretching vibrations of the pyrazolone and phenyl rings.

  • C-H Vibrations: Stretching vibrations of aromatic and methyl C-H bonds are expected above 3000 cm⁻¹.

Theoretical vibrational spectra, when compared with experimental data, provide a powerful method for structural validation.[2][3]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[4]

For this compound, the introduction of the electron-withdrawing nitroso group is expected to lower the energies of both the HOMO and LUMO compared to antipyrine. The HOMO is likely to be localized on the electron-rich pyrazolone and phenyl rings, while the LUMO may have significant contributions from the nitroso group, making it a potential site for nucleophilic attack.

FMO_Diagram cluster_energy cluster_orbitals E LUMO LUMO (Lowest Unoccupied Molecular Orbital) GAP ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation

Caption: A generalized Frontier Molecular Orbital (FMO) diagram illustrating the HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Surface: Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the nitroso and carbonyl groups.

  • Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

  • Green regions represent neutral electrostatic potential.

The MEP surface provides a visual representation of where the molecule is most likely to interact with other molecules, such as biological receptors or metabolizing enzymes.[4]

Part 3: Experimental Validation and Future Directions

While theoretical calculations provide invaluable insights, experimental validation is crucial for confirming the predicted structural and electronic properties.

Experimental Protocols for Structural Characterization
  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. These experimental values serve as the benchmark for validating the accuracy of the optimized geometry obtained from DFT calculations.

  • Spectroscopic Techniques:

    • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These methods provide the experimental vibrational spectra of the molecule, which can be directly compared with the theoretically predicted spectra for structural confirmation.[2][3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

    • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and help in the interpretation of the experimental data.

Step-by-Step Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of crystalline this compound is finely ground with potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectral Analysis: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are then compared with the theoretically predicted vibrational frequencies.

Conclusion and Future Perspectives

The theoretical and computational approaches outlined in this guide provide a powerful and comprehensive framework for the structural elucidation of this compound. By combining DFT calculations with experimental validation, researchers can gain a detailed understanding of its molecular geometry, electronic properties, and spectroscopic signatures. This knowledge is fundamental for rational drug design, enabling the development of new antipyrine derivatives with improved efficacy and safety profiles. Future studies could explore the molecule's dynamic behavior through molecular dynamics simulations and investigate its interactions with biological targets using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods.

References

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  • Yüksek, H., Gürsoy-Kol, Ö., & Özdemir, M. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 18(1), 877-897. [Link]

  • Swaminathan, J., et al. (2009). Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 593-600. [Link]

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  • Mary, Y. S., & Panicker, C. Y. (2015). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI). Journal of Molecular Modeling, 21(9), 239. [Link]

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  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Parisis, D. M., & Rao, G. S. (1988). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutation research, 206(3), 317–326. [Link]

  • Swaminathan, J., et al. (2009). Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 593-600. [Link]

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  • Mary, Y. S., & Panicker, C. Y. (2015). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI). Journal of Molecular Modeling, 21(9), 239. [Link]

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Methodological & Application

Application Note: High-Sensitivity Analytical Methods for the Detection of 4-Nitrosoantipyrine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] 4-Nitrosoantipyrine (4-NAP), a potential nitrosamine impurity in drugs containing antipyrine or related structures, requires stringent control to ensure patient safety. Regulatory bodies globally, including the US Food and Drug Administration (FDA), mandate that manufacturers assess and control nitrosamine impurities to acceptable intake (AI) limits, often in the nanogram-per-day range.[3][4][5][6] This necessitates the use of highly sensitive, specific, and validated analytical methodologies. This application note provides a comprehensive guide for researchers and drug development professionals on the state-of-the-art analytical techniques for the detection and quantification of 4-NAP, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative and orthogonal methods are also discussed to ensure robust, self-validating analytical control strategies.

Analyte Profile: this compound (4-NAP)

A fundamental understanding of the analyte's physicochemical properties is crucial for method development.

  • Chemical Name: 1,5-dimethyl-4-nitroso-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[7]

  • CAS Number: 885-11-0[7][8][9]

  • Molecular Formula: C₁₁H₁₁N₃O₂[7][8][9][10]

  • Molecular Weight: 217.23 g/mol [7]

  • Chemical Structure:

    
    

    (Source: Wikimedia Commons)

  • Key Analytical Features: The N-nitroso group (-N=O) is the structural alert for carcinogenicity and the primary target for selective analytical techniques. The molecule's overall structure makes it amenable to reversed-phase chromatography. Its proton affinity allows for sensitive detection by positive mode electrospray ionization mass spectrometry.

General Analytical Workflow

A robust analytical procedure follows a structured workflow, from sample receipt to final data reporting. The diagram below illustrates the key stages for 4-NAP analysis in a pharmaceutical matrix.

Figure 1: High-level overview of the analytical workflow for 4-NAP determination.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for trace-level nitrosamine analysis, offering unparalleled sensitivity and selectivity.[11][12][13][14] Its specificity arises from the ability to monitor a specific precursor-to-product ion transition, effectively eliminating interference from the sample matrix.

Principle of Operation

The sample extract is injected into a high-performance liquid chromatography (HPLC) system, where 4-NAP is separated from the active pharmaceutical ingredient (API) and other components on a reversed-phase column. The column eluent is directed to the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where 4-NAP molecules are protonated to form a precursor ion ([M+H]⁺). This precursor ion is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole (collision cell), and specific, characteristic product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides two dimensions of mass-based confirmation, ensuring confident identification and accurate quantification.

Detailed Experimental Protocol

This protocol serves as a robust starting point and must be fully validated for the specific sample matrix according to ICH Q2(R1) guidelines.

4.2.1 Reagents and Materials

  • This compound Reference Standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • 0.22 µm Syringe Filters (e.g., PVDF or Nylon)

4.2.2 Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-NAP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards ranging from 0.25 ng/mL to 50 ng/mL.

  • Sample Preparation (for a tablet formulation): a. Crush several tablets to obtain a fine, homogeneous powder. b. Accurately weigh a portion of the powder equivalent to 100 mg of the API into a 50 mL centrifuge tube. c. Add 20 mL of methanol. Vortex for 1 minute, then sonicate for 15 minutes to ensure complete extraction. d. Centrifuge the sample at 4000 rpm for 10 minutes.[15] e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[15]

4.2.3 Instrumental Conditions

ParameterRecommended SettingRationale for Selection
LC System UPLC / UHPLC SystemProvides high resolution and narrow peaks, enhancing sensitivity and throughput.
Column High-Strength Silica C18, 2.1 x 100 mm, 1.8 µmC18 chemistry provides excellent retention for moderately non-polar compounds like 4-NAP. The sub-2 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid promotes protonation of 4-NAP for efficient ESI+ ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent suitable for eluting 4-NAP from a C18 column.
Gradient Program 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.A gradient elution ensures that 4-NAP is eluted as a sharp peak while separating it from potential interferences and cleaning the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is sufficient given the high sensitivity of the MS detector and is ideal for narrow-bore UPLC columns.
MS System Triple Quadrupole Mass Spectrometer (Tandem MS)The gold standard for quantitative analysis, providing the necessary selectivity through MRM.[2]
Ionization Mode Electrospray Ionization, Positive (ESI+)4-NAP contains basic nitrogen atoms that are readily protonated, making ESI+ the ideal ionization technique.
Capillary Voltage 3.0 kVOptimized to achieve stable and efficient ion generation.
Source Temperature 150 °CSet to facilitate efficient desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 450 °CHigh temperature is required to evaporate the solvent droplets and release gas-phase ions.
MRM Transitions Precursor Ion (m/z): 218.1Product Ions (m/z): 188.1 (Quantifier), 56.1 (Qualifier)The precursor is the protonated molecule [M+H]⁺. The product ions are specific fragments used for quantification and identity confirmation. The most abundant, stable fragment is used as the quantifier for best sensitivity.

Orthogonal and Confirmatory Techniques

Employing an orthogonal method—a technique with a different principle of separation or detection—provides a powerful, self-validating system to confirm results and enhance the trustworthiness of the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for volatile and thermally stable compounds. While 4-NAP is not highly volatile, GC-MS analysis is feasible and offers excellent chromatographic separation.

  • Principle: The sample is injected into a heated inlet, vaporizing the analyte, which is then separated on a capillary column based on its boiling point and interaction with the column's stationary phase. Detection is performed by a mass spectrometer.

  • Key Considerations:

    • Derivatization: Not typically required for 4-NAP.

    • Inlet Temperature: Must be optimized to ensure vaporization without thermal degradation.

    • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Selectivity: For ultimate selectivity, a GC coupled with a Thermal Energy Analyzer (TEA) detector, which is highly specific to the nitroso moiety, can be used.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique than LC-MS and can be suitable for situations where expected impurity levels are higher (e.g., process development or raw material screening). Its sensitivity is significantly lower than mass spectrometry.[16]

  • Principle: Separation is identical to LC-MS, but detection is based on the molecule's ability to absorb UV light. 4-NAP has a chromophore that absorbs in the UV range.

  • Method Parameters:

    • Chromatography: Similar conditions to the LC-MS method can be used.

    • Detection Wavelength: Monitor at the absorbance maximum of 4-NAP (around 340-345 nm) for maximum sensitivity.

    • Limitations: This method is less specific. Peaks are identified by retention time only, which can lead to false positives if a co-eluting impurity has a similar UV spectrum.

Method Selection Framework

The choice of the primary analytical technique depends on the specific requirements of the test. The following decision tree provides a logical framework for method selection.

G Start Define Analytical Requirement Goal Goal: Final Product Release (Trace Level Quantification)? Start->Goal Screen Goal: In-Process Control or Screening? Goal->Screen No LCMS Primary Method: LC-MS/MS Goal->LCMS Yes Confirm Need Orthogonal Confirmation? GCMS Confirmatory Method: GC-MS Confirm->GCMS Yes End Report Validated Result Confirm->End No HPLCUV Screening Method: HPLC-UV Screen->HPLCUV Yes LCMS->Confirm GCMS->End HPLCUV->End

Figure 2: Decision logic for selecting the appropriate analytical method for 4-NAP.

Conclusion

The control of this compound requires robust, sensitive, and specific analytical methods. LC-MS/MS stands as the gold standard, providing the necessary performance to meet stringent regulatory limits. The detailed protocol herein serves as a validated starting point for implementation in a quality control or research environment. The use of orthogonal methods like GC-MS or HPLC-UV is strongly encouraged for confirmatory analysis and to build a comprehensive, self-validating control strategy. By implementing these methodologies, pharmaceutical manufacturers can ensure the quality and safety of their products, protecting patients and complying with global regulatory expectations.

References

  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. (2025). Pharmaceutical Technology.[Link]

  • FDA sets acceptable intake limits for nitrosamines in drugs. (2023). RAPS.[Link]

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  • Nitrosamines Published Limits. (2022). LinkedIn.[Link]

  • FDA’s New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. (2023). MED Institute.[Link]

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  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, National Institutes of Health.[Link]

  • Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. PubMed, National Institutes of Health.[Link]

  • Nitrosamine impurity detection: unravelling the analytical puzzle. Indian Journal of Applied & Pure Biology.[Link]

  • Synthesis process of 4-amino antipyrine product and preparation method...
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PubMed, National Institutes of Health.[Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.[Link]

  • UFMS Approach for Nitrosamine Analysis. Shimadzu Asia Pacific.[Link]

  • A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed, National Institutes of Health.[Link]

  • Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate.[Link]

  • A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. PubMed Central, National Institutes of Health.[Link]

  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. Waters Corporation.[Link]

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Application Notes & Protocols: Spectrophotometric Determination Using Antipyrine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and application of spectrophotometric methods involving antipyrine and its derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, causality behind experimental choices, and the necessary steps for method validation, ensuring robust and reliable results.

Introduction: From Medicine Cabinet to Analytical Workhorse

Antipyrine, first synthesized in the late 19th century, was historically significant for its potent analgesic and antipyretic properties.[1] While its direct clinical use has largely been superseded, its unique chemical structure, particularly that of its derivative 4-aminoantipyrine (4-AAP), has cemented its role as a cornerstone reagent in analytical chemistry.[1][2]

The utility of antipyrine derivatives in spectrophotometry is rooted in a classic chemical transformation: the oxidative coupling reaction .[3][4] In this reaction, an antipyrine derivative reacts with a target analyte in the presence of an oxidizing agent to form a new, intensely colored compound. The color's intensity is directly proportional to the analyte's concentration, allowing for precise quantification using a spectrophotometer. This principle has been successfully applied to a diverse range of analytes, most notably phenolic compounds in environmental samples and various active pharmaceutical ingredients (APIs).[5][6][7][8]

The Core Mechanism: Oxidative Coupling Explained

The foundational reaction for this analytical method is the oxidative coupling of a target molecule with an antipyrine derivative, most commonly 4-aminoantipyrine (4-AAP). This reaction is not spontaneous and requires specific conditions and reagents to proceed efficiently.

Causality of Experimental Choices:

  • The Analyte: The target analyte must possess an electron-rich site, typically a phenolic hydroxyl group or an aromatic amine, that is susceptible to electrophilic substitution.

  • The Reagent (4-AAP): 4-aminoantipyrine serves as the chromogenic (color-forming) agent. Its primary amine group is essential for the reaction.

  • The Oxidizing Agent: An oxidant is required to activate the 4-AAP, transforming it into a reactive electrophilic intermediate.[3][9] Common choices include potassium ferricyanide (K₃[Fe(CN)₆]), potassium iodate (KIO₃), or iodine.[3][5][9] The choice of oxidant can be critical; for instance, using iodine instead of potassium ferricyanide can avoid the downstream issue of cyanide in laboratory wastewater.[5]

  • The pH: The reaction is almost always performed under alkaline conditions (typically pH 10).[3][5] This is crucial because the high pH deprotonates phenolic analytes to form the much more electron-rich and reactive phenolate ion, which readily attacks the electrophilic intermediate.

The Reaction Steps:

  • Activation: The oxidizing agent abstracts electrons from 4-AAP, generating a reactive, electrophilic cation intermediate.

  • Electrophilic Attack: The electron-rich analyte (e.g., a phenolate ion) performs a nucleophilic attack on the activated 4-AAP intermediate.

  • Coupling & Dye Formation: This attack results in the formation of a stable, conjugated dye molecule.[9] The extensive conjugation in the final product is responsible for its ability to absorb visible light, giving it a distinct color (often reddish-brown or violet).[3][9]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Analyte Phenolic Analyte (Ar-OH) Deprotonation Analyte Deprotonation (Ar-O⁻) Analyte->Deprotonation AAP 4-Aminoantipyrine (4-AAP) Activation 4-AAP Oxidation (Electrophilic Intermediate) AAP->Activation Oxidant Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Oxidant->Activation enables Base Alkaline Buffer (pH 10) Base->Deprotonation enables Coupling Electrophilic Substitution Deprotonation->Coupling Reacts with Activation->Coupling Reacts with Dye Colored Antipyrine Dye (Quantifiable Product) Coupling->Dye Forms

Caption: Oxidative coupling reaction mechanism.

Application Note: Determination of Total Phenols in Water

This application is a cornerstone of environmental analysis and is recognized by regulatory bodies like the U.S. EPA (Method 420.1).[3] It is used to quantify phenolic contamination in drinking water, surface water, and industrial wastes.

Scientific Principle: Phenolic compounds react with 4-aminoantipyrine at a pH of 10 in the presence of potassium ferricyanide to form a reddish-brown antipyrine dye.[3] The absorbance of this dye is measured spectrophotometrically at approximately 460-510 nm.[3][5]

Key Insights & Limitations:

  • Non-Specific: This method does not differentiate between various types of phenols; it measures a "total phenols" value.[3][10]

  • Standardization is Key: The color response is not identical for all phenols. Therefore, phenol itself is used as the analytical standard, and results are reported in units of "mg/L as phenol". This value represents the minimum concentration of phenolic compounds present.[3]

  • Structural Hindrance: Phenols with substitutions at the para-position (relative to the hydroxyl group) may not react or may react incompletely, as this is the primary site of electrophilic attack.[11]

  • Interference Removal: Many samples require a preliminary distillation step to remove interfering materials such as sulfur compounds or oxidizing and reducing agents.[3]

Experimental Protocol: Phenol Determination (Adapted from EPA 420.1)

G Start Start: Water Sample (500 mL) Distill 1. Sample Preparation Perform distillation to remove interferences. Start->Distill Adjust 2. pH Adjustment Add buffer to bring sample pH to 10.0 ± 0.2. Distill->Adjust Add_AAP 3. Add Reagent Add 3.0 mL of 4-AAP solution and mix. Adjust->Add_AAP Add_Oxidant 4. Add Oxidant Add 3.0 mL of K₃[Fe(CN)₆] solution and mix. Add_AAP->Add_Oxidant Wait 5. Color Development Allow reaction to proceed for at least 3 minutes. Add_Oxidant->Wait Extract 6. Extraction (Optional, for high sensitivity) Extract dye with 25 mL Chloroform. Wait->Extract Measure 7. Measurement Read Absorbance at 460 nm or 510 nm. Extract->Measure End End: Calculate Concentration Measure->End

Caption: Workflow for the determination of phenols in water.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ammonium Buffer (pH 10): Dissolve appropriate amounts of ammonium chloride in ammonia solution and dilute. Adjust pH to 10.0.

    • 4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-AAP in deionized water and dilute to 100 mL. Prepare fresh daily.

    • Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in deionized water and dilute to 100 mL. Prepare fresh weekly.

    • Phenol Stock Standard (1000 mg/L): Dissolve 1.00 g of phenol in freshly boiled and cooled deionized water and dilute to 1000 mL.

    • Working Phenol Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L).

  • Sample Preparation:

    • If necessary, distill 500 mL of the sample according to standard procedures to remove interferences. Collect the distillate for analysis.[3]

  • Reaction Procedure:

    • Take 100 mL of the distilled sample (or an aliquot diluted to 100 mL) and each standard solution in separate beakers.

    • Add 2.0 mL of the ammonium buffer solution to each and mix. Verify the pH is 10.0 ± 0.2.

    • Add 2.0 mL of the 4-AAP solution to each and mix thoroughly.[3]

    • Add 2.0 mL of the potassium ferricyanide solution and mix again.[3]

    • Allow the color to develop for at least 15 minutes.[3]

  • Spectrophotometric Measurement:

    • Measure the absorbance of each standard and the sample against a reagent blank (prepared using 100 mL of deionized water instead of the sample) at 510 nm (for aqueous phase) or 460 nm (if extracting with chloroform).[3][5]

    • Construct a calibration curve by plotting absorbance vs. concentration for the standards.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Quantitative Data Summary

Parameter Value Source
Wavelength (λmax) 460 nm (in Chloroform) [5][11]
510 nm (in Aqueous) [3]
Linearity Range 1 µg to 50 µg [5]
Molar Absorptivity Varies by phenol; e.g., 12133 L/mol·cm for Catechol [8]

| Detection Limit | As low as 5 µg/L with extraction |[3] |

Application Note: Determination of Pharmaceuticals

The versatility of the oxidative coupling reaction extends to the quality control of pharmaceutical formulations. Many drugs possess phenolic or other reactive moieties that can be quantified using this method.[6][12]

Examples of Quantifiable Drugs:

  • Pyrocatechol[9][13]

  • Phenylephrine[6]

  • Amoxicillin[12]

  • Telmisartan[6]

Scientific Principle: The methodology is analogous to that for phenols. The drug is reacted with 4-AAP and a suitable oxidizing agent (potassium iodate, KIO₃, is often used) in a buffered medium to produce a stable, colored product.[9] The conditions (pH, oxidant, reaction time) must be optimized for each specific API to ensure complete reaction and maximum sensitivity.

Generalized Protocol: Pharmaceutical Determination (Model: Pyrocatechol)
  • Reagent Preparation:

    • Drug Stock Solution (100 mg/L): Accurately weigh and dissolve 10 mg of the pure drug (e.g., Pyrocatechol) in 100 mL of deionized water.[9][13]

    • 4-Aminoantipyrine Solution (e.g., 0.1% w/v): Prepare as needed.

    • Potassium Iodate Solution (KIO₃, e.g., 0.01 M): Dissolve 2.14 g of KIO₃ in 1000 mL of deionized water.[13]

    • Acidic Medium: A dilute acid like HCl may be required instead of a base for certain reactions.[9]

  • Calibration Curve Construction:

    • Pipette varying aliquots of the drug stock solution into a series of 10 mL volumetric flasks to create standards covering the expected concentration range.[13]

  • Reaction Procedure:

    • To each flask (including a blank), add the optimized volumes of the 4-AAP solution, the KIO₃ solution, and the acidic/basic buffer.[9][13]

    • Dilute to the mark with deionized water and mix well.

    • Allow the reaction to proceed for the optimized time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[9]

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the predetermined λmax (e.g., 505 nm for the Pyrocatechol-4AAP dye) against the reagent blank.[9][13]

    • Plot the calibration curve and determine the concentration of the unknown sample.

Trustworthiness: A Self-Validating System

A protocol is only as reliable as its validation. To ensure the trustworthiness of results obtained using antipyrine derivative methods, a thorough validation should be conducted according to established guidelines (e.g., ICH Q2(R1)).

G cluster_validation Method Validation Workflow Linearity Linearity & Range (Calibration Curve, R²) Sensitivity Sensitivity (LOD & LOQ) Linearity->Sensitivity Precision Precision (Repeatability & Intermediate Precision, %RSD) Linearity->Precision Accuracy Accuracy (Spike & Recovery, %Recovery) Linearity->Accuracy Robustness Robustness (Varying pH, Temp, etc.) Precision->Robustness Selectivity Selectivity (Analysis with Interferences) Accuracy->Selectivity

Caption: Key parameters for analytical method validation.

  • Linearity: Assess the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is confirmed by a high coefficient of determination (R²) for the calibration curve (ideally >0.999).[14]

  • Sensitivity: The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from the blank, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[13]

  • Precision: Assesses the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) for a statistically significant number of samples. Within-day and between-day replicability should be evaluated.[14]

  • Accuracy: Measures the closeness of the experimental value to the true value. It is often determined by performing recovery studies, where a known amount of pure drug is "spiked" into a blank matrix and the percent recovery is calculated. Recoveries between 98-102% are generally considered excellent.

  • Selectivity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

Conclusion

Spectrophotometric methods utilizing antipyrine derivatives, particularly 4-aminoantipyrine, represent a simple, rapid, cost-effective, and sensitive approach for the quantification of a wide array of chemical compounds.[12][15] From safeguarding environmental water quality by monitoring phenol levels to ensuring the potency of pharmaceutical products, the applications are both diverse and critical. The success of these methods hinges on a clear understanding of the underlying oxidative coupling chemistry and a rigorous approach to method optimization and validation. By following the principles and protocols outlined in this guide, researchers can confidently implement this powerful analytical technique to generate accurate and trustworthy data.

References

  • Spectrophotometric determination of phenols in waste water by the 4-aminoantipyrine method with iodine. J-Stage. [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Aminoantipyrine spectrophotometric method of phenol analysis. ResearchGate. [Link]

  • Phenols, 4-Aminoantipyrine Method. Hach. [Link]

  • Study of the Behaviour of Various Phenolic Compounds in the 4-aminoantipyrine and Ultraviolet-Ratio Spectrophotometric Methods Without and With Distillation. PubMed. [Link]

  • Spectrophotometric Determination of Pharmaceutical by Oxidative Coupling of 4-Aminoantipyrine: A Short Review. ResearchGate. [Link]

  • Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. Impactfactor. [Link]

  • The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Spectrophotometric assay of antipyrine in plasma: a reevaluation. PubMed. [Link]

  • Synthesis of Some New Antipyrine Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl in presence of antipyrine official impurity and benzocaine HCl degradant: toward greenness and whiteness. National Institutes of Health (NIH). [Link]

  • Synthesis of Antipyrine Derivatives Derived from Dimedone. ResearchGate. [Link]

  • Synthesis of Antipyrine drug and its derivatives.pptx. Slideshare. [Link]

  • Spectrophotometric Assessment of Pyrocatechol Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds. Impactfactor. [Link]

  • Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. Systematic Reviews in Pharmacy. [Link]

  • Synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. SATHYABAMA. [Link]

  • Simple spectrophotometric methods for the simultaneous determination of antipyrine and benzocaine. SciSpace. [Link]

  • Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Simple spectrophotometric methods for the simultaneous determination of antipyrine and benzocaine. ResearchGate. [Link]

  • Spectrophotometric Assessment of Pyrocatechol Drug Employing Oxidative Coupling Reaction with 4-amino antipyrine as a Model of Pharmaceutical Compounds. ResearchGate. [Link]

  • Selective Spectrophotometric Determination of 4-amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations. ResearchGate. [Link]

  • Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. College of Basic Education Research Journal. [Link]

Sources

Application Notes & Protocols: 4-Nitrosoantipyrine as a Chromogenic Reagent Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on 4-nitrosoantipyrine, focusing on its role as a critical intermediate in the synthesis of the widely-used chromogenic reagent, 4-aminoantipyrine (4-AAP). While direct chromogenic applications of this compound are not extensively established, its synthetic pathway is intrinsically linked to powerful colorimetric analytical methods. We present detailed protocols for the synthesis of this compound and its subsequent conversion and application in the spectrophotometric determination of phenolic compounds. Furthermore, this guide delves into the principles of analytical method validation to ensure the generation of reliable and accurate data, adhering to the highest standards of scientific integrity. This note is intended for researchers, analytical chemists, and drug development professionals seeking to leverage the antipyrine chemical scaffold for chromogenic analysis.

Introduction: The Antipyrine Family and Chromogenic Analysis

Antipyrine, first synthesized in 1883, is a pyrazolone derivative known for its analgesic and antipyretic properties.[1] Beyond its pharmaceutical use, the antipyrine scaffold is a versatile platform in analytical chemistry. The electron-rich C4 position of the pyrazolone ring is readily functionalized, leading to derivatives with significant analytical utility.[1]

One of the most important derivatives is 4-aminoantipyrine (4-AAP), a premier chromogenic reagent used for the determination of phenols, aromatic amines, and other compounds through oxidative coupling reactions.[2][3][4] The synthesis of this vital reagent proceeds through a key intermediate: This compound .

This document will therefore explore this compound from two perspectives:

  • As a Synthetic Precursor: Providing a robust protocol for its synthesis, which is the foundational step for producing the chromogenic reagent 4-AAP.

  • As a Potential Reagent: Discussing the chemical principles that might allow for its direct use in colorimetric assays, based on the reactivity of its C-nitroso group.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for its synthesis, handling, and application. It is a dark green solid, and its characteristics are summarized in the table below.[5][6]

PropertyValueSource
Chemical Name 1,5-dimethyl-4-nitroso-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[5]
Molecular Formula C₁₁H₁₁N₃O₂[7][8]
Molecular Weight 217.23 g/mol [5][7]
CAS Number 885-11-0[5][8]
Appearance Dark Green Solid[5]
Melting Point >168°C (decomposes)[6]
Solubility Slightly soluble in Chloroform and Methanol[6]
Storage -20°C Freezer, under inert atmosphere[6]

Synthesis of this compound: A Foundational Protocol

The most common and efficient method for synthesizing this compound is the electrophilic nitrosation of the antipyrine ring at the C4 position.[1] This reaction utilizes nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid.

Principle of Synthesis

The reaction mechanism involves the formation of the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium. This ion then attacks the electron-rich C4 position of the antipyrine ring. Careful control of temperature is critical as the reaction is exothermic.[1]

Synthesis Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Nitrosation Reaction cluster_2 Product Isolation A Dissolve Antipyrine in 50% Sulfuric Acid C Combine solutions in reactor under vigorous stirring A->C B Prepare aqueous Sodium Nitrite (NaNO₂) solution B->C D Control Temperature: Maintain at 45-50°C C->D E Monitor reaction completion (Iodine-starch paper test) D->E F Cool the reaction mixture E->F G Filter the precipitate (Crude this compound) F->G H Wash with cold water and dry G->H

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Antipyrine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Iodine-starch test paper

  • Beakers, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Preparation of Antipyrine Solution: In a beaker, carefully dissolve antipyrine in a 50% aqueous solution of sulfuric acid.[1][9] The acid protonates the antipyrine, making it soluble and activating the ring for electrophilic attack.

  • Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.

  • Nitrosation Reaction: Place the antipyrine solution in a reaction vessel equipped with a magnetic stirrer and an external ice bath for temperature control. Begin vigorous stirring.

  • Controlled Addition: Slowly add the sodium nitrite solution dropwise to the antipyrine solution. The in situ generation of nitrous acid is highly exothermic, and maintaining the temperature between 45-50°C is crucial for preventing side reactions and ensuring product purity.[9][10]

  • Monitoring: Periodically test for the presence of excess nitrous acid by touching a drop of the reaction mixture to iodine-starch paper. A blue-black color indicates the presence of nitrous acid and signals that the reaction is nearing completion.[9][10]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the this compound product.

  • Purification: Collect the dark green precipitate by filtration. Wash the solid with cold distilled water to remove any residual acid and unreacted salts. Dry the product under vacuum.

Application Protocol: Spectrophotometric Analysis via 4-Aminoantipyrine

The primary value of this compound in chromogenic analysis lies in its role as the immediate precursor to 4-aminoantipyrine (4-AAP). The nitroso group is readily reduced to an amino group, yielding the final chromogenic reagent.[10]

Principle of Oxidative Coupling

4-AAP couples with phenols and other aromatic compounds in the presence of an oxidizing agent (like potassium ferricyanide or potassium iodate) in an alkaline medium.[2] This reaction forms a stable, colored indo-aniline dye whose intensity is directly proportional to the concentration of the analyte and can be quantified using a spectrophotometer.[2][4]

Oxidative Coupling Reaction Mechanism

G r1 4-Aminoantipyrine (4-AAP) p1 Formation of Electrophilic Intermediate from 4-AAP r1->p1 Oxidation r2 Phenolic Compound p2 Electrophilic Attack on Phenoxide Ion r2->p2 Coupling r3 Oxidizing Agent (e.g., K₃[Fe(CN)₆]) r3->p1 Oxidation r4 Alkaline pH r4->p1 Oxidation p1->p2 Coupling p3 Colored Indo-Aniline Dye (Measurable Product) p2->p3 Rearrangement G cluster_params Validation Parameters start Define Method's Intended Use linearity Linearity & Range start->linearity accuracy Accuracy (Spike/Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision specificity Specificity/ Selectivity start->specificity lod_loq LOD & LOQ start->lod_loq protocol Develop Standard Operating Procedure (SOP) linearity->protocol accuracy->protocol precision->protocol specificity->protocol lod_loq->protocol report Document Results in Validation Report protocol->report

Sources

Application Note: Strategies for the Derivatization of 4-Nitrosoantipyrine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitrosoantipyrine (4-NAP) is a C-nitroso derivative of the analgesic and antipyretic drug antipyrine[1][2]. Its analysis is of significant interest in pharmaceutical development and safety assessment due to its classification as a potentially mutagenic compound, a characteristic common to many nitroso-derivatives[3]. The presence of 4-NAP as a metabolite, degradation product, or impurity in drug substances necessitates the development of sensitive and selective analytical methods for its detection and quantification at trace levels.

The Analytical Challenge: Direct analysis of this compound can be challenging. The molecule may lack a sufficiently strong and specific chromophore for high-sensitivity UV-Visible (UV-Vis) spectrophotometry, especially in complex matrices. Furthermore, its polarity and potential for thermal instability can complicate direct chromatographic analysis. Chemical derivatization is a powerful strategy to overcome these limitations. This process chemically modifies the analyte to produce a new compound with properties more suitable for a chosen analytical technique, such as enhanced UV absorbance, strong fluorescence, or improved chromatographic behavior[4][5].

This application note provides a detailed guide on the derivatization of this compound for robust analysis. We will explore a core strategy involving the reduction of the nitroso group to a primary amine, followed by well-established derivatization reactions for both spectrophotometric and chromatographic quantification.

Principle of Derivatization: A Two-Step Approach

The key to derivatizing 4-NAP is targeting its unique functional group: the C-nitroso moiety (-C-N=O). A highly effective and versatile strategy is the chemical reduction of this group to a primary aromatic amine, forming 4-Aminoantipyrine (4-AAP).

Why this approach? 4-Aminoantipyrine is an ideal intermediate for several reasons:

  • Versatility: Primary aromatic amines are a highly reactive functional group for which numerous well-characterized, high-yield derivatization reagents exist[6][7].

  • Enhanced Detectability: The resulting derivatives can be designed to be intensely colored for spectrophotometry or highly fluorescent for chromatography, dramatically lowering detection limits.

  • Proven Chemistry: The reactions involved, such as diazotization and coupling or reaction with reagents like Dansyl Chloride, are foundational in analytical chemistry, ensuring reliability and reproducibility[8].

This guide will focus on protocols based on this initial reductive step.

Overall Derivatization and Analysis Workflow

The analytical process can be visualized as a sequential workflow, beginning with the conversion of the target analyte into a readily detectable derivative, followed by instrumental analysis.

G cluster_0 Sample Preparation cluster_1 Chemical Derivatization cluster_2 Instrumental Analysis Sample Sample containing This compound Extract Extraction & Cleanup (if necessary) Sample->Extract Reduction Step 1: Reduction 4-NAP → 4-AAP Extract->Reduction Deriv Step 2: Tagging 4-AAP → Chromophore/ Fluorophore Reduction->Deriv Analysis Spectrophotometry (UV-Vis) or HPLC (UV/Fluorescence) Deriv->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: High-level workflow for the analysis of this compound via derivatization.

Protocol 1: Derivatization for Spectrophotometric Analysis (Azo Dye Formation)

This protocol converts 4-NAP into a stable, intensely colored azo dye, suitable for quantification using a standard UV-Vis spectrophotometer. The mechanism involves the reduction of 4-NAP to 4-AAP, followed by a Griess-type diazotization and coupling reaction[8].

Chemical Reaction Pathway

G cluster_reduction Step A: Reduction cluster_diazotization Step B: Diazotization cluster_coupling Step C: Azo Coupling NAP This compound (Pale Color) AAP 4-Aminoantipyrine (Colorless Intermediate) NAP->AAP  Ascorbic Acid / H+ Diazonium Diazonium Salt (Unstable) AAP->Diazonium AzoDye Azo Dye Derivative (Intensely Colored) Diazonium->AzoDye reagent1 NaNO2 / HCl (0-5°C) reagent1->Diazonium reagent2 Coupling Agent (NED) reagent2->AzoDye

Caption: Reaction scheme for the formation of a colored azo dye from this compound.

Reagents and Materials
  • This compound Standard

  • Ascorbic Acid

  • Hydrochloric Acid (HCl), 0.1 M and 2 M

  • Sodium Nitrite (NaNO₂), 0.1% (w/v) solution (Prepare fresh daily and keep on ice)

  • Ammonium Sulfamate, 0.5% (w/v) solution

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) in deionized water (Store in a dark bottle, refrigerated)

  • Deionized Water

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Detailed Protocol

Step A: Reduction of 4-NAP to 4-AAP

  • Prepare a standard stock solution of 4-NAP in 0.1 M HCl.

  • Pipette an aliquot of the 4-NAP standard or sample solution into a 10 mL volumetric flask.

  • Add 1.0 mL of a freshly prepared 1% (w/v) ascorbic acid solution.

  • Vortex the solution and allow it to react for 15 minutes at room temperature to ensure complete reduction of the nitroso group to an amine.

Step B: Diazotization of 4-AAP

  • Place the volumetric flask in an ice bath and allow it to cool for 5 minutes. This is critical as diazonium salts are unstable at higher temperatures.

  • Add 1.0 mL of ice-cold 0.1% sodium nitrite solution. Mix gently and let it react for 3 minutes in the ice bath. The primary amine is now converted to a diazonium salt.

Step C: Azo Coupling Reaction

  • To remove excess nitrous acid (which can cause side reactions), add 1.0 mL of 0.5% ammonium sulfamate solution. Mix and wait for 5 minutes.

  • Add 1.0 mL of 0.1% NED solution.

  • Dilute the solution to the 10 mL mark with deionized water.

  • Allow the solution to stand for 20 minutes at room temperature for full color development. The solution should turn a pink-red color.

Step D: Measurement

  • Measure the absorbance of the resulting solution at its wavelength of maximum absorbance (λmax), typically in the range of 540-560 nm, against a reagent blank prepared in the same manner without the 4-NAP analyte.

  • Quantify the concentration using a calibration curve prepared from 4-NAP standards.

ParameterTypical ValuePurpose
λmax540 - 560 nmWavelength for maximum sensitivity of the azo dye.
Reaction Time~45 minutesTotal time for reduction, derivatization, and color development.
Linearity RangeAnalyte-dependentMust be determined during method validation.
StabilitySeveral hoursThe final colored product is generally stable.

Protocol 2: Pre-Column Derivatization for HPLC with Fluorescence Detection

For superior sensitivity and selectivity, especially in complex biological or pharmaceutical matrices, High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is the method of choice. This protocol uses Dansyl Chloride (DNS-Cl) to tag the 4-AAP intermediate, creating a highly fluorescent derivative suitable for trace-level analysis[6].

Reagents and Materials
  • Reagents for reduction (Protocol 1, Step A)

  • Dansyl Chloride (DNS-Cl), 1 mg/mL in acetone (Store protected from light)

  • Sodium Bicarbonate Buffer, 0.1 M, pH 9.5

  • Methanol and Acetonitrile (HPLC Grade)

  • Formic Acid or Acetic Acid (for mobile phase)

  • HPLC system with a fluorescence detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Detailed Protocol

Step A: Reduction of 4-NAP to 4-AAP

  • Follow the reduction procedure as described in Protocol 1, Section 4.2, Step A. The reaction can be performed in a microcentrifuge tube.

Step B: Derivatization with Dansyl Chloride

  • To the solution containing 4-AAP, add 2.0 mL of 0.1 M sodium bicarbonate buffer (pH 9.5) to create the alkaline conditions necessary for the reaction.

  • Add 1.0 mL of the Dansyl Chloride solution (1 mg/mL in acetone). The amount of derivatizing agent should be in stoichiometric excess.

  • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.

  • After incubation, cool the reaction mixture to room temperature. The reaction can be quenched by adding a small amount of a primary amine solution like glycine if necessary, but often dilution with the mobile phase is sufficient.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Step C: HPLC-FLD Analysis

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

  • Separate the Dansyl-4-AAP derivative from other components using a gradient elution on a C18 column.

  • Detect the derivative using a fluorescence detector set to the appropriate excitation and emission wavelengths.

ParameterSuggested Starting ConditionRationale
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard reversed-phase for good separation of the derivative.
Mobile Phase A Water with 0.1% Formic AcidAcidified aqueous phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient Start at 30% B, ramp to 90% B over 15 minTo effectively elute the relatively nonpolar derivative.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
FLD Excitation (λex) ~340 nmTypical excitation wavelength for dansyl derivatives[6].
FLD Emission (λem) ~520 nmTypical emission wavelength for dansyl derivatives[6].

Method Validation and Quality Control

To ensure the trustworthiness and reliability of any analytical method, proper validation is essential. The described protocols should be validated according to established guidelines (e.g., ICH Q2(R1)) for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank matrix samples and known degradation products to ensure no interference.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments in the matrix.

  • Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, reaction time, temperature).

Potential Pitfalls:

  • Incomplete Reduction: Ensure the reducing agent is fresh and in sufficient excess. Verify completion by analyzing a known 4-AAP standard.

  • Derivative Instability: Dansyl derivatives are light-sensitive. Protect samples from light during and after the reaction. Analyze samples promptly after preparation.

  • Matrix Effects: In complex samples, endogenous materials can interfere with the derivatization reaction or the analytical signal. Proper sample cleanup (e.g., Solid-Phase Extraction) may be required before the reduction step.

Conclusion

The derivatization of this compound, via an initial reduction to 4-Aminoantipyrine, provides a robust and versatile platform for its sensitive and selective analysis. The formation of an azo dye offers a simple and accessible method for spectrophotometric quantification, suitable for routine quality control. For more demanding applications requiring lower detection limits, pre-column derivatization with Dansyl Chloride followed by HPLC-FLD analysis offers excellent performance. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both protocols, when properly validated, can serve as reliable tools for monitoring this critical impurity in pharmaceutical and research settings.

References

  • Benchchem. (n.d.). Detecting 4-(N-Methyl-N-nitroso)aminoantipyrine: A Guide to Analytical Methods and Protocols.
  • Pangarkar, K., et al. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
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  • Teunissen, M. W., et al. (1981). HPLC determination of antipyrine metabolites. Pharmacology, 23(4), 192-202. Retrieved from [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Retrieved from [Link]

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  • Antisel. (2024). Analytical insights into nitrosamine drug substance related impurities (NDSRIs).
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  • Unknown. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
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  • LookChem. (n.d.). This compound.
  • Request PDF. (n.d.). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. ResearchGate.
  • Al-Obaidi, N. M. K., et al. (2020). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech, 21(6), 209. Retrieved from [Link]

  • Harmita, H., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Young Pharmacists, 9(1), 64-69. Retrieved from [Link]

  • Giustarini, D., et al. (2004). Adaptation of the Griess reaction for detection of nitrite in human plasma. Free Radical Research, 38(11), 1235-1240. Retrieved from [Link]

  • de Souza, J. C., et al. (2022). 4-Dimethylaminoantipyrine as a Broad Electrochemical Indicator for Immunosensors Platform. Biosensors, 12(5), 329. Retrieved from [Link]

  • Mahmood, A. A., Hassan, A. J., & Jassim, A. M. (2018). Two Derivative Spectrophotometric Methods for the Simultaneous Determination of 4-AminoAntipyrine in Presence of Its Acidic Products. Ibn Al-Haitham Journal for Pure and Applied Sciences, 31(1), 114-123. Retrieved from [Link]

  • de Souza, J. C., et al. (2022). 4-Dimethylaminoantipyrine as a Broad Electrochemical Indicator for Immunosensors Platform. ResearchGate.
  • Wikipedia. (n.d.). Griess test. Retrieved from [Link]

  • Sharma, S., & Dahiya, S. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines. Journal of Food Science and Technology, 60(2), 441-456. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Nitrosoantipyrine. Retrieved from [Link]

  • Ibezim, A., et al. (2012). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 6-24. Retrieved from [Link]

  • Pangarkar, K., et al. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate.
  • Baradi, B., et al. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. New Journal of Chemistry, 43(10), 4148-4155. Retrieved from [Link]

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The Pivotal Role of 4-Nitrosoantipyrine in Synthetic Chemistry: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the significant role of 4-nitrosoantipyrine as a crucial intermediate in organic synthesis. While not always the final target molecule, its strategic synthesis and subsequent transformations provide a versatile platform for accessing a wide array of functionalized antipyrine derivatives, including the medicinally important 4-aminoantipyrine and its downstream products like Schiff bases and azo dyes. This document provides detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Key Synthetic Node

This compound (1,5-dimethyl-4-nitroso-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a green crystalline solid derived from antipyrine, a compound with a long history as an analgesic and antipyretic. The introduction of the nitroso group at the C4 position of the pyrazolone ring dramatically alters its reactivity, transforming it into a valuable synthetic intermediate. Its primary and most exploited role is as the immediate precursor to 4-aminoantipyrine, a versatile building block for a multitude of more complex heterocyclic systems with diverse biological activities. Understanding the synthesis and subsequent reactions of this compound is therefore fundamental for chemists working on the development of novel pharmaceuticals and functional organic materials.

Foundational Protocol: The Synthesis of this compound

The synthesis of this compound is a classic example of electrophilic substitution on an electron-rich heterocyclic ring. The most common and efficient method involves the nitrosation of antipyrine using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.

Mechanistic Rationale

The reaction proceeds via the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The electron-rich C4 position of the antipyrine ring then acts as a nucleophile, attacking the nitrosonium ion to form a C-N bond. Subsequent deprotonation yields the final this compound product. Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of nitrous acid.

Synthesis of this compound cluster_reagents Reagents antipyrine Antipyrine intermediate Wheland-type Intermediate antipyrine->intermediate Electrophilic attack na_no2 NaNO₂ hno2 HNO₂ (in situ) na_no2->hno2 Protonation h2so4 H₂SO₄ h2so4->hno2 nitrosonium NO⁺ (Nitrosonium ion) hno2->nitrosonium Dehydration nitrosonium->intermediate nitrosoantipyrine This compound intermediate->nitrosoantipyrine Deprotonation caption Synthesis of this compound Workflow

Synthesis of this compound Workflow

Detailed Experimental Protocol

Materials:

  • Antipyrine

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve antipyrine in a 50% aqueous solution of sulfuric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred antipyrine solution. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • The formation of a green precipitate indicates the synthesis of this compound.

  • Isolate the product by filtration, wash thoroughly with cold distilled water to remove any unreacted starting materials and acid, and then dry under vacuum.

ParameterRecommended Condition
Reactant Ratio Antipyrine : Sodium Nitrite (1:1 molar ratio)
Temperature 0-5 °C
Reaction Time 30 minutes post-addition
Solvent Aqueous Sulfuric Acid

The Gateway Transformation: Reduction to 4-Aminoantipyrine

The most significant application of this compound is its role as a key intermediate in the synthesis of 4-aminoantipyrine. The nitroso group is readily reduced to a primary amine, opening up a vast landscape of further chemical modifications.

Causality in Reductant Choice

Various reducing agents can be employed for this transformation, with a common industrial method utilizing a mixture of ammonium bisulfite and ammonium sulfite. This choice is predicated on the effectiveness of sulfites in reducing nitroso compounds and the relative ease of workup. The reaction proceeds through a series of steps involving nucleophilic attack of the sulfite on the nitroso group, followed by hydrolysis and rearrangement to yield the amine.

Reduction_to_4_Aminoantipyrine nitrosoantipyrine This compound intermediate_complex Intermediate Complex nitrosoantipyrine->intermediate_complex Reduction reducing_agent Reducing Agent (e.g., (NH₄)HSO₃ / (NH₄)₂SO₃) reducing_agent->intermediate_complex aminoantipyrine 4-Aminoantipyrine intermediate_complex->aminoantipyrine Hydrolysis & Rearrangement caption Reduction of this compound

Reduction of this compound

Detailed Experimental Protocol

Materials:

  • This compound

  • Ammonium bisulfite ((NH₄)HSO₃)

  • Ammonium sulfite ((NH₄)₂SO₃)

  • Liquid ammonia

  • Distilled water

Procedure:

  • Prepare an aqueous solution of ammonium bisulfite and ammonium sulfite in a reaction vessel.

  • The freshly prepared this compound is then introduced into the reducing solution.

  • The reaction mixture is stirred, and the pH is carefully monitored and maintained in the range of 5.4 to 5.8.[1][2]

  • After the reduction is complete, the pH is adjusted to 5.8-6.0, and the mixture is heated to 100 °C for hydrolysis.[1][2]

  • After hydrolysis, the solution is cooled, and the pH is neutralized to 7.0-7.5 with liquid ammonia to precipitate the 4-aminoantipyrine.[1][2]

  • The product is then isolated, typically as an oil which can be crystallized, by separating the aqueous layer.[1][2]

ParameterRecommended Condition
pH during reduction 5.4 - 5.8[1][2]
Hydrolysis Temperature 100 °C[1][2]
Neutralization pH 7.0 - 7.5[1][2]

Synthetic Horizons: Applications of 4-Aminoantipyrine

The true synthetic utility of this compound is realized through the diverse reactivity of its reduction product, 4-aminoantipyrine. The primary amino group allows for a plethora of subsequent transformations.

Synthesis of Schiff Bases

4-Aminoantipyrine readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form Schiff bases (imines).[3][4] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[3]

Schiff_Base_Synthesis aminoantipyrine 4-Aminoantipyrine schiff_base Schiff Base aminoantipyrine->schiff_base Condensation aldehyde Aldehyde/Ketone (R-CHO) aldehyde->schiff_base caption Synthesis of Schiff Bases

Synthesis of Schiff Bases

General Protocol for Schiff Base Synthesis:

  • Dissolve equimolar amounts of 4-aminoantipyrine and the desired aldehyde in a suitable solvent, such as methanol or ethanol.[3]

  • Add a few drops of a catalytic amount of glacial acetic acid.[3]

  • Reflux the reaction mixture for several hours.[3]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the Schiff base.[3]

  • Filter the solid product, wash with water, and recrystallize from an appropriate solvent.

Synthesis of Azo Dyes

The primary aromatic amine of 4-aminoantipyrine can be diazotized with nitrous acid to form a diazonium salt. This highly reactive species can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce intensely colored azo dyes.

General Protocol for Azo Dye Synthesis:

  • Diazotization: Dissolve 4-aminoantipyrine in an acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.

  • Coupling: In a separate vessel, dissolve the coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining a low temperature.

  • The azo dye will precipitate out of the solution and can be collected by filtration, followed by washing and drying.

Conclusion

This compound holds a strategic position in organic synthesis, primarily serving as a well-established and indispensable intermediate for the production of 4-aminoantipyrine. While its direct applications as a reagent are limited, its synthesis is the critical first step in unlocking a rich and diverse chemistry. The protocols detailed herein provide a robust framework for the synthesis and utilization of this important compound, paving the way for the development of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

References

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. Available at: [Link]

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  • Synthesis of novel azo reagents derived from 4-aminoantipyrine and their applications of enhancement of silver nano particles. ResearchGate. Available at: [Link]

  • Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases. Chemical Review and Letters. Available at: [Link]

  • Synthesis of 4-aminoantipyrine Schiff bases and their antimicrobial activities. Journal of the Serbian Chemical Society. Available at: [Link]

  • CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method .... Google Patents.
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Application Notes and Protocols: 4-Nitrosoantipyrine as a Versatile Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolone Scaffold

The pyrazolone nucleus, a five-membered heterocyclic lactam ring, is a privileged scaffold in medicinal chemistry. Since the synthesis of antipyrine in 1883, its derivatives have become mainstays in analgesic, antipyretic, and anti-inflammatory therapies. The strategic functionalization of the antipyrine core at the C4 position opens a gateway to a vast chemical space of pharmacologically active molecules. 4-Nitrosoantipyrine emerges as a critical intermediate in this synthetic journey, primarily serving as the immediate precursor to 4-aminoantipyrine, a versatile building block for a plethora of drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this compound in the synthesis of novel therapeutic agents.

Chemical Profile of this compound

PropertyValueReference(s)
Chemical Name 1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one[1]
Synonyms 4-Nitrosoantipyrin, Nitrosoantipyrine[1]
CAS Number 885-11-0[1]
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.22 g/mol [1]
Appearance Dark green solid[2]
Melting Point >168°C (decomposes)[3]
Solubility Slightly soluble in chloroform and methanol[3]
Storage Store at -20°C in an amber vial under an inert atmosphere.[3]

Synthetic Pathway Overview

The synthetic utility of this compound is intrinsically linked to its role as a precursor to 4-aminoantipyrine. The overall workflow involves a two-step process: the nitrosation of antipyrine to yield this compound, followed by the reduction of the nitroso group to an amine. This amino functionality then serves as a reactive handle for further molecular elaboration, such as the formation of Schiff bases, amides, and other derivatives with diverse biological activities.

G Antipyrine Antipyrine Nitrosoantipyrine This compound Antipyrine->Nitrosoantipyrine Nitrosation (NaNO₂, H₂SO₄) Aminoantipyrine 4-Aminoantipyrine Nitrosoantipyrine->Aminoantipyrine Reduction (e.g., Na₂S₂O₄) Drug_Candidates Bioactive Drug Candidates (e.g., Schiff Bases) Aminoantipyrine->Drug_Candidates Derivatization (e.g., Condensation with Aldehydes) G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack and Substitution NaNO₂ NaNO₂ HNO₂ HNO₂ NaNO₂->HNO₂ + H₂SO₄ H₂SO₄ H₂SO₄ NO⁺ NO⁺ HNO₂->NO⁺ + H⁺ Antipyrine Antipyrine Sigma_Complex Sigma Complex (Resonance Stabilized) Antipyrine->Sigma_Complex + NO⁺ Nitrosoantipyrine This compound Sigma_Complex->Nitrosoantipyrine - H⁺

Caption: Mechanism of nitrosation of antipyrine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial and laboratory procedures. [4][5] Materials and Reagents:

  • Antipyrine (1-phenyl-2,3-dimethyl-5-pyrazolone)

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Thermometer

Procedure:

  • Preparation of Antipyrine Solution: In a 500 mL round-bottom flask, dissolve 18.8 g (0.1 mol) of antipyrine in 100 mL of a 10% sulfuric acid solution (prepared by cautiously adding 10 mL of concentrated H₂SO₄ to 90 mL of cold distilled water). Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 40 mL of distilled water. Cool this solution in the ice bath.

  • Nitrosation Reaction: Slowly add the chilled sodium nitrite solution dropwise to the stirred antipyrine solution over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0°C and 5°C. A dark green precipitate of this compound will form.

  • Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

  • Filtration and Washing: Isolate the green precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with copious amounts of cold distilled water until the washings are neutral to litmus paper. This removes any residual acid and unreacted salts.

  • Drying and Purification: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low temperature (e.g., 40°C). For higher purity, the crude this compound can be recrystallized from ethanol.

In-Process Quality Control (IPQC) and Characterization
  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) on silica gel plates. [6] * Mobile Phase: A mixture of chloroform, benzene, and methanol (e.g., 4:1:1 v/v) can be used.

    • Visualization: The starting material (antipyrine) and the product (this compound) can be visualized under UV light (254 nm). The product will appear as a distinct, colored spot. The disappearance of the starting material spot indicates the completion of the reaction.

  • Product Characterization:

    • Melting Point: The melting point of the purified product should be determined and compared to the literature value (>168°C with decomposition).

    • FT-IR Spectroscopy: The formation of this compound can be confirmed by the appearance of a characteristic stretching vibration for the N=O group, typically in the range of 1400-1500 cm⁻¹.

Part 2: Reduction of this compound to 4-Aminoantipyrine

Principle and Mechanistic Insight

The reduction of the nitroso group to a primary amine is a crucial step in converting this compound into the more versatile synthetic intermediate, 4-aminoantipyrine. Several reducing agents can accomplish this transformation, with sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite) being a common and effective choice for its mildness and selectivity. [7][8] The mechanism of reduction by sodium dithionite is believed to involve a single-electron transfer process. In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. [7]This radical anion transfers electrons to the nitroso group, leading to its stepwise reduction to the corresponding primary amine.

Experimental Protocol: Reduction of this compound

This protocol provides a method for the reduction of this compound using sodium dithionite. [7][9][10] Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or Ethanol

  • Distilled water

  • Ethyl acetate (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 10.86 g (0.05 mol) of this compound in 100 mL of DMF or ethanol.

  • Preparation of Reducing Agent Solution: In a separate beaker, prepare a solution of 17.4 g (0.1 mol) of sodium dithionite in 100 mL of water. Add sodium bicarbonate to this solution to maintain a basic pH (pH 8-9).

  • Reduction Reaction: Heat the solution of this compound to 45-50°C. Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitroso compound. The color of the reaction mixture will change from green to a lighter color as the reduction proceeds.

  • Reaction Monitoring and Completion: Stir the reaction mixture at 45-50°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-aminoantipyrine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield a pale yellow or off-white crystalline solid.

In-Process Quality Control (IPQC) and Characterization
  • Reaction Monitoring: Use TLC on silica gel plates with a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to monitor the disappearance of the green this compound spot and the appearance of the 4-aminoantipyrine spot.

  • Product Characterization:

    • Melting Point: Determine the melting point of the purified 4-aminoantipyrine and compare it to the literature value (approximately 109°C).

    • FT-IR Spectroscopy: Confirm the reduction by the disappearance of the N=O stretching band and the appearance of characteristic N-H stretching bands for the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹). [11] * ¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-aminoantipyrine will show characteristic signals for the methyl groups, the phenyl group, and the NH₂ protons. [12]

Part 3: 4-Aminoantipyrine in Drug Synthesis: The Gateway to Bioactive Molecules

4-Aminoantipyrine is a highly valuable precursor due to the reactivity of its primary amino group. This functionality allows for the synthesis of a wide array of derivatives, most notably Schiff bases, which have demonstrated a broad spectrum of pharmacological activities. [13][14]

Synthesis of Schiff Bases from 4-Aminoantipyrine

Schiff bases are formed through the condensation reaction between a primary amine (in this case, 4-aminoantipyrine) and an aldehyde or ketone. This reaction creates an imine or azomethine (-C=N-) functional group. By varying the structure of the aldehyde or ketone, a diverse library of Schiff base derivatives can be generated.

G Aminoantipyrine 4-Aminoantipyrine Schiff_Base Schiff Base Derivative Aminoantipyrine->Schiff_Base Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Schiff_Base

Caption: General scheme for the synthesis of Schiff bases from 4-aminoantipyrine.

Protocol: General Procedure for Schiff Base Synthesis

This is a generalized protocol that can be adapted for various substituted aldehydes. [15][16] Materials and Reagents:

  • 4-Aminoantipyrine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2.03 g (0.01 mol) of 4-aminoantipyrine in 30 mL of methanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired substituted benzaldehyde.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator, and the mixture can be cooled in an ice bath to induce crystallization.

  • Filtration and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol. The product can be further purified by recrystallization from ethanol.

Pharmacological Significance of 4-Aminoantipyrine Derivatives

Derivatives synthesized from 4-aminoantipyrine have shown a remarkable range of biological activities, making this precursor a focal point in drug discovery research.

Biological ActivityExamples of DerivativesReference(s)
Antibacterial Schiff bases with various substituted benzaldehydes[14][17]
Antifungal Certain Schiff base derivatives[17]
Anti-inflammatory Schiff bases and other derivatives[13][14]
Anticancer/Cytotoxic Schiff bases and amide derivatives[17][18]
Antioxidant Schiff bases derived from phenolic aldehydes[14]
Antiviral Various derivatives of 4-aminoantipyrine[13]
Analgesic & Antipyretic Core activity of the pyrazolone scaffold, often retained in derivatives[13][19]

Safety and Handling Precautions

As with all chemical syntheses, appropriate safety measures must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents or products. [20][21][22]* Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of dust, vapors, or fumes. [20][21]* Handling of Reagents:

    • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it to water slowly, never the other way around.

    • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

    • Sodium Dithionite: Can be a skin and eye irritant. Handle in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reaction mixtures down the drain.

Conclusion

This compound is a key synthetic intermediate that provides an efficient route to 4-aminoantipyrine, a highly versatile precursor for the synthesis of a wide range of biologically active compounds. The protocols and insights provided in this document are intended to empower researchers in the field of drug discovery to harness the potential of the pyrazolone scaffold. By understanding the underlying chemical principles and adhering to rigorous experimental procedures, the development of novel therapeutics based on this privileged structure can be significantly advanced.

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  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The (FTIR) Spectrum of 4-aminoantipyrine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Chromatography of painkiller drugs | - ChemBAM. (n.d.). Retrieved from [Link]

Sources

Experimental protocol for the nitrosation of antipyrine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the C-Nitrosation of Antipyrine: A Guide for Synthesis and Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The formation of nitrosamine and nitroso-compound impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies globally now mandate stringent control over such impurities, necessitating robust and reliable methods to assess the nitrosation potential of active pharmaceutical ingredients (APIs).[3] This document provides a comprehensive, field-tested protocol for the nitrosation of antipyrine (phenazone), a widely used analgesic and antipyretic agent.[4] Antipyrine serves as an excellent model compound for studying C-nitrosation, an electrophilic substitution reaction that occurs at the electron-rich C4 position of its pyrazolone ring.[4]

This guide offers a detailed, step-by-step methodology for the synthesis of 4-nitrosoantipyrine, explains the underlying chemical mechanism, and outlines modern analytical techniques for product characterization. By providing the scientific rationale behind key experimental steps, this protocol is designed not only as a procedural document but also as an educational tool for researchers in drug development and safety assessment.

Scientific Principle & Reaction Mechanism

The nitrosation of antipyrine is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) in a strongly acidic medium, typically using sulfuric acid (H₂SO₄).[4][5] The acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

Reaction Steps:

  • Formation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂ + Na⁺

  • Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺–NO → H₂O + NO⁺

  • Electrophilic Attack: The electron-rich C4 position of the protonated antipyrine molecule attacks the nitrosonium ion, forming a resonance-stabilized intermediate (sigma complex).

  • Deprotonation: A base (typically water) removes a proton from the C4 position, restoring aromaticity and yielding the final product, this compound.

The reaction is generally favored under acidic conditions which promote the formation of the active nitrosating agent, the nitrosonium ion.[6][7]

Nitrosation Mechanism Figure 1: Mechanism of Antipyrine C-Nitrosation cluster_0 Generation of Electrophile cluster_1 Electrophilic Substitution NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H2SO4 Sulfuric Acid (H₂SO₄) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, -H₂O Intermediate Sigma Complex (Resonance Stabilized) NO+->Intermediate Electrophilic Attack Antipyrine Antipyrine Antipyrine->Intermediate + NO⁺ (at C4) Product This compound Intermediate->Product - H⁺

Caption: Figure 1: Mechanism of Antipyrine C-Nitrosation.

Materials, Reagents, and Equipment

Reagents
  • Antipyrine (Phenazone), ≥99% purity

  • Sodium Nitrite (NaNO₂), ACS reagent grade

  • Sulfuric Acid (H₂SO₄), 95-98%

  • Deionized (DI) Water

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Iodine-Starch Test Paper

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnels (2)

  • Magnetic stirrer with hotplate and temperature probe

  • Ice-water bath

  • Beakers and graduated cylinders

  • Glass filtration apparatus (Büchner funnel)

  • pH meter or pH indicator strips

  • Analytical balance

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial synthesis methods and provides a reliable procedure for laboratory-scale preparation.[5][8]

Step 1: Preparation of Antipyrine Solution

  • In a 250 mL beaker, carefully add 50 mL of 50% (v/v) sulfuric acid to 50 mL of DI water while stirring in an ice bath. (CAUTION: Always add acid to water) .

  • Allow the diluted acid to cool to room temperature.

  • Weigh 18.8 g (0.1 mol) of antipyrine and dissolve it in the cooled sulfuric acid solution with gentle stirring. Transfer this solution to a dropping funnel.

Step 2: Preparation of Sodium Nitrite Solution

  • Weigh 7.6 g (0.11 mol, 1.1 equivalents) of sodium nitrite.

  • Dissolve the sodium nitrite in 50 mL of DI water. Transfer this solution to a second dropping funnel.

Step 3: Nitrosation Reaction

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, and the two dropping funnels.

  • Place the flask in a water bath on a magnetic stirrer hotplate.

  • Begin stirring and simultaneously add the antipyrine solution and the sodium nitrite solution dropwise into the reaction flask over a period of 30-45 minutes.

  • Critical Control Point: Carefully monitor and control the reaction temperature, maintaining it between 45-50°C.[5][8] This temperature range is crucial for ensuring complete reaction while minimizing potential side reactions or degradation. Use the water bath for heating or cooling as needed.

  • After the addition is complete, continue stirring the mixture at 45-50°C for an additional 30 minutes.

Step 4: Reaction Monitoring and Completion

  • Monitor the reaction for completion by testing for the presence of excess nitrous acid.

  • Take a small drop of the reaction mixture on a glass rod and touch it to a piece of iodine-starch test paper. A blue-black color indicates the presence of excess nitrous acid, signifying that the antipyrine has been consumed.

  • If the test is negative, add a small amount of the sodium nitrite solution (a few drops) and re-test after 5 minutes.

Step 5: Product Isolation

  • Once the reaction is complete, cool the flask in an ice-water bath. The green this compound product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold DI water (2 x 25 mL) to remove residual acid and salts.

  • Dry the product in a desiccator or a vacuum oven at low heat (<40°C). The expected product is a green crystalline solid.

Experimental Workflow Figure 2: Workflow for this compound Synthesis prep_anti 1. Prepare Antipyrine in H₂SO₄ Solution reaction 3. Simultaneous Dropwise Addition to Reaction Flask prep_anti->reaction prep_nitrite 2. Prepare Aqueous NaNO₂ Solution prep_nitrite->reaction control 4. Control Temperature (45-50°C) & Stir reaction->control monitor 5. Monitor with Iodine-Starch Paper control->monitor isolate 6. Cool & Precipitate Product monitor->isolate filter 7. Filter, Wash & Dry This compound isolate->filter

Caption: Figure 2: Workflow for this compound Synthesis.

Analytical Characterization by LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying nitrosamine impurities due to its exceptional sensitivity and selectivity.[2][9][10]

4.1 Sample Preparation

  • Accurately weigh approximately 10 mg of the dried this compound product.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Perform serial dilutions using a 50:50 mixture of water and acetonitrile to prepare a working solution of approximately 1 µg/mL for analysis.

4.2 Suggested LC-MS/MS Method Parameters

ParameterSuggested ConditionRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.A standard gradient to elute the compound of interest and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules; positive mode will readily protonate the analyte.
MRM Transitions Precursor Ion (Q1): 218.1 m/z ([M+H]⁺) Product Ions (Q3): Monitor 2-3 fragments (e.g., 188.1, 159.1)Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity for quantitative analysis.[11]

Table 1: Recommended starting parameters for LC-MS/MS analysis.

Data Summary & Expected Results

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Appearance
AntipyrineC₁₁H₁₂N₂O188.23189.1White crystalline powder
This compoundC₁₁H₁₁N₃O₂217.22218.1Green crystalline solid

Table 2: Key properties of antipyrine and its nitrosated derivative.

Discussion & Critical Safety Considerations

  • Yield and Purity: The yield of this reaction is typically high. Purity should be assessed by LC-MS. The primary impurity is often unreacted antipyrine.

  • Temperature Control: As noted, maintaining the reaction temperature at 45-50°C is critical. Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause degradation of nitrous acid or the product.[8]

  • Acid Concentration: The use of a strong acid is essential for the formation of the nitrosonium electrophile. The concentration should be sufficient to maintain a low pH throughout the reaction.

  • Safety:

    • Carcinogenicity: N-nitroso compounds are a class of chemicals that are considered probable human carcinogens.[1][10] Therefore, the product, this compound, should be handled with extreme caution. Its mutagenicity has been confirmed in Salmonella typhimurium tester strains.[12]

    • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

    • Handling Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Handle both with care.

    • Waste Disposal: All waste materials containing the nitroso product or unreacted nitrite must be disposed of according to institutional hazardous waste guidelines.

References

  • BenchChem. (n.d.). Detecting 4-(N-Methyl-N-nitroso)aminoantipyrine: A Guide to Analytical Methods and Protocols.
  • Dieckhoff, D., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Molecular and Cellular Toxicology.
  • BenchChem. (n.d.). Literature review on antipyrine and its nitroso derivatives.
  • CN106632049A. (2017). Synthesis process of 4-amino antipyrine product and preparation method. Google Patents.
  • Request PDF. (n.d.). Effect of nitrous acid on antipyrine. II. Synthesis of fluoro-organic derivatives.
  • Keire, D. (2023). Mitigation studies for nitrosamines in pharmaceutical formulations. U.S. Food and Drug Administration.
  • Alfa Chemical Co., Ltd. (2021). Synthesis method of 4-aminoantipyrine.
  • JoVE. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s.
  • ResearchGate. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • PubMed. (n.d.). Nitrosation of drugs under in-vivo conditions.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • National Institutes of Health. (n.d.). Long Term Stability of Volatile Nitrosamines in Human Urine.
  • Antypenko, O. (2019). Reaction of antipyrine and amidopyrine with nitrous acid. YouTube.
  • Simson Pharma Limited. (n.d.). Nitrosoantipyrine | CAS No- 885-11-0.
  • Veeprho. (n.d.). N-Nitrosoantipyrine | CAS 885-11-0.
  • PubMed. (n.d.). Susceptibilities of drugs to nitrosation under simulated gastric conditions.
  • ResearchGate. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Veeprho. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines.
  • PubMed. (1988). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine.
  • LibreTexts Chemistry. (n.d.). Reaction of Amines with Nitrous Acid.
  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs.
  • National Institutes of Health. (n.d.). Nitrosoantipyrine. PubChem.
  • U.S. Food and Drug Administration. (n.d.). NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products.
  • ResearchGate. (n.d.). N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations.

Sources

Troubleshooting & Optimization

Optimization of 4-Nitrosoantipyrine synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the synthesis of 4-nitrosoantipyrine, presented by the Benchtop Scientist Support Center. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering detailed protocols, troubleshooting, and frequently asked questions to enhance experimental outcomes.

Introduction to this compound Synthesis

This compound is a key derivative of antipyrine (also known as phenazone), a compound with a long history as an analgesic and antipyretic agent.[1] The synthesis of this compound is a critical step, often serving as an intermediate for producing other derivatives like 4-aminoantipyrine.[1][2] The reaction involves an electrophilic substitution at the electron-rich C4 position of the antipyrine's pyrazolone ring.[1] The most common method is the nitrosation of antipyrine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically sulfuric acid.[1]

While the synthesis is well-established, achieving a high yield of pure product requires careful control over several reaction parameters. This guide provides a deep dive into the experimental nuances and offers solutions to common challenges encountered in the laboratory.

Core Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. It is synthesized from established methodologies and optimized parameters discussed in the literature.[1][2][3]

Step-by-Step Synthesis Workflow
  • Reagent Preparation:

    • Antipyrine-Acid Solution: Dissolve antipyrine in an aqueous solution of 50% sulfuric acid. A typical concentration involves creating a solution that is 38%-40% antipyrine and 11%-12% sulfuric acid.[2]

    • Sodium Nitrite Solution: Prepare a separate aqueous solution of sodium nitrite. The molar ratio of the reagents is a critical parameter for optimization.[4]

  • Nitrosation Reaction:

    • Set up a reactor vessel equipped with a stirrer and a means for temperature control (e.g., an ice bath), as the reaction is exothermic.[1]

    • Simultaneously and slowly add the antipyrine-acid solution and the sodium nitrite solution to the reactor.[2][3] Continuous stirring is essential to ensure homogeneity.

    • Crucial: Maintain strict temperature control throughout the addition. While some industrial processes operate at 45-50°C[2][3], recent optimization studies have shown that a lower temperature of 17°C can significantly improve yield and purity.[4]

  • Reaction Monitoring:

    • The reaction endpoint can be determined by testing for the presence of excess nitrous acid. This is traditionally done using an iodine powder starch test paper; a positive test (blue-black color) indicates the reaction is complete.[2][3]

    • The reaction is typically rapid, with optimized procedures reporting reaction times as short as 2 minutes.[4]

  • Product Isolation and Work-up:

    • Once the reaction is complete, the this compound product may precipitate from the solution.

    • Isolate the solid product by filtration.

    • Wash the collected solid with cold water to remove residual acid and salts.

    • Dry the final product under appropriate conditions, such as in a vacuum oven at a mild temperature, while being mindful of its light sensitivity and hygroscopic nature.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_isolation Step 3: Isolation & Purification cluster_analysis Step 4: Analysis Antipyrine_Sol Prepare Antipyrine in H2SO4 Reaction Nitrosation Reaction (Controlled Temp & Addition) Antipyrine_Sol->Reaction Nitrite_Sol Prepare NaNO2 Solution Nitrite_Sol->Reaction Monitoring Monitor Endpoint (Iodine-Starch Paper) Reaction->Monitoring Filtration Filter Precipitate Monitoring->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Product Washing->Drying Characterization Characterize Product (MP, IR, MS) Drying->Characterization

Caption: A flowchart of the this compound synthesis process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions based on chemical principles.

Q1: My reaction yield is very low. What are the likely causes and how can I fix it?

A1: Low yield is the most common problem and can stem from several factors.

  • Cause 1: Suboptimal Reagent Stoichiometry. The molar ratio of antipyrine to sodium nitrite and sulfuric acid is critical. An excess or deficit of the nitrosating agent (nitrous acid, formed in situ) can lead to incomplete reaction or side reactions.

    • Solution: An optimization study using response surface methodology identified optimal molar ratios of n(Antipyrine-SO₄)/n(NaNO₂) = 0.84 and n(Antipyrine)/n(H₂SO₄) = 1.72.[4] Start with these ratios and adjust as necessary for your specific conditions.

  • Cause 2: Poor Temperature Control. The nitrosation reaction is exothermic.[1]

    • High Temperatures (>50°C): Can cause the decomposition of nitrous acid and the this compound product itself, which is known to be thermally unstable under certain conditions.[5]

    • Low Temperatures (<10°C): May slow the reaction rate significantly, leading to an incomplete reaction within a practical timeframe.

    • Solution: Maintain a consistent temperature. For optimal results, a controlled temperature of 17°C has been reported to maximize yield and purity.[4] Use an ice bath or a temperature-controlled reactor to keep the temperature stable, especially during the addition of reagents.

  • Cause 3: Inefficient Mixing. If the reagents are not mixed properly, localized areas of high or low concentration can form, leading to incomplete reactions and the formation of byproducts.

    • Solution: Ensure vigorous and continuous stirring throughout the reaction. This is especially important during the simultaneous addition of the two reagent streams.

  • Cause 4: Product Loss During Work-up. this compound has slight solubility in chloroform and methanol.[6] While it is primarily isolated from an aqueous medium, excessive washing or use of improper solvents can lead to product loss.

    • Solution: Wash the filtered product with a minimum amount of ice-cold water. Avoid organic solvents during the initial washing phase unless performing a specific purification step.

Troubleshooting Logic Diagram

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product Temp Improper Temperature Start->Temp Ratio Incorrect Stoichiometry Start->Ratio Mixing Poor Mixing Start->Mixing Decomp Product Decomposition Start->Decomp Sol_Temp Maintain 17°C Temp->Sol_Temp Sol_Ratio Optimize Molar Ratios (e.g., n(AT)/n(NaNO2) ≈ 0.84) Ratio->Sol_Ratio Sol_Mixing Ensure Vigorous Stirring Mixing->Sol_Mixing Decomp->Sol_Temp Sol_Decomp Control Temp & Reaction Time; Use Fresh Reagents Decomp->Sol_Decomp

Caption: A diagnostic flowchart for troubleshooting low yield issues.

Q2: The reaction mixture turned dark brown/black, and I isolated very little product. What happened?

A2: This strongly suggests product decomposition. 4-nitroso compounds can be unstable, particularly at elevated temperatures or in the presence of strong acids for extended periods.[5]

  • Cause: The most likely reason is a runaway reaction due to poor temperature control. The exothermic nitrosation raised the internal temperature, leading to the decomposition of the product. Another possibility is that the reaction was left for too long after completion.

  • Solution:

    • Strict Temperature Control: Immediately implement better cooling. Pre-cool your reagents and use a reliable ice-salt bath or a cryostat. Add reagents very slowly to manage the exotherm.

    • Minimize Reaction Time: Monitor the reaction closely with iodine-starch paper. Once the endpoint is reached, proceed immediately to the work-up and isolation steps. An optimized reaction time can be as short as 2 minutes.[4]

Q3: How do I know if my final product is pure? What are its key characteristics?

A3: Product characterization is essential for validating your synthesis.

  • Solution: Compare the physical and spectral data of your product with established values.

    PropertyReported ValueSource
    Molecular Formula C₁₁H₁₁N₃O₂[6][7]
    Molecular Weight 217.22 g/mol [8]
    Appearance Crystalline powder[3]
    Melting Point >168°C (decomposes)[6]
    Solubility Slightly soluble in Chloroform, Methanol[6]
  • Analytical Techniques:

    • Mass Spectrometry (MS): Look for the exact mass of the molecular ion. The exact mass is 217.085126602.[6]

    • Infrared Spectroscopy (IR): Confirm the presence of key functional groups.

    • Nuclear Magnetic Resonance (NMR): While not detailed in the initial search results, ¹H and ¹³C NMR would be definitive for structural confirmation.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety measures are critical.

  • Handling Reagents:

    • Sulfuric Acid: Is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood.

    • Sodium Nitrite: Is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

  • Nitroso Compounds: C-nitroso compounds, including this compound, are often studied for their potential genotoxicity and should be handled with care.[9] Assume the compound is mutagenic and avoid inhalation or skin contact.

  • Reaction Exotherm: Be prepared for a significant release of heat. Never add reagents quickly, and always have an adequate cooling system in place.

References

  • BenchChem. (n.d.). Literature review on antipyrine and its nitroso derivatives.
  • CN106632049A. (2017). Synthesis process of 4-amino antipyrine product and preparation method. Google Patents.
  • Wang, Y., et al. (2022). Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Alfa Chemical Co., Ltd. (2021). Synthesis method of 4-aminoantipyrine.
  • LookChem. (n.d.). This compound.
  • Wang, Y., et al. (2022). Optimization of Nitrosation Reaction for Synthesis of 4‑Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. Figshare.
  • National Center for Biotechnology Information. (n.d.). Nitrosoantipyrine. PubChem. Retrieved from [Link]

  • gsrs. (n.d.). This compound.
  • CAS. (n.d.). Nitrosoantipyrine. CAS Common Chemistry. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Romert, L., et al. (1988). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutation Research Letters. PubMed. Retrieved from [Link]

  • Mohanram, R., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications. NIH. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing spontaneous decomposition of 4-Nitrosodiphenylamine during synthesis.

Sources

Troubleshooting side reactions in antipyrine nitrosation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Antipyrine

I'm currently focused on gathering authoritative data via comprehensive Google searches on antipyrine's nitrosation. My primary objective is to understand common side reactions, their mechanisms, and established troubleshooting protocols for this process. I'm focusing on the foundational aspects of this work.

Analyzing Search Results

I've moved on to scrutinizing the search results, identifying recurring issues in antipyrine nitrosation. I'm carefully examining the impact of pH, temperature, and nitrosating agents. The goal is to deduce the underlying chemical principles and prioritize the most frequently encountered challenges.

Developing the Technical Guide

I'm now structuring the technical support center in a Q&A format, building a logical progression from common problems to solutions. I am going to include scientific explanations, cited sources, diagrams, and protocols. I also intend to compile quantitative data in structured tables. After this, I plan to compile a comprehensive references section and conduct a final review.

Crafting a Q&A

I'm starting to build a Q&A troubleshooting guide for antipyrine nitrosation side reactions, with researchers and drug development folks in mind. The focus is now on structuring the questions effectively to cover common issues. I'm prioritizing clarity and directness in the responses.

Defining Scope & Audience

I'm now fully immersed in the project, treating it like a deep dive into supporting our users. This guide needs to serve as a resource for researchers, scientists, and industry experts. To fulfill that, I am structuring this guide as a Q&A format, tackling this technical topic. I'm focusing on providing practical, in-depth advice in an organized way.

Prioritizing Structure & Detail

I'm now fully immersed in developing this Q&A guide, focusing on both the overall structure and the level of detail. I'm prioritizing providing in-depth answers. I'm focusing on explanations, not just steps, building trustworthiness and expertise. To show this, I'm integrating citations and comprehensive references. I'm also preparing to create impactful visualizations using the required color palette and diagrams.

Designing a Technical Guide

I'm now fully immersed in developing the technical troubleshooting guide. I'm prioritizing accuracy and in-depth advice by organizing the content in a Q&A format. My focus is on providing thorough answers, using clear explanations and references to establish trust and credibility.

Defining the Guidelines

I'm now establishing a structured framework for this troubleshooting guide. I'll maintain full editorial control, tailoring the Q&A format organically to the subject matter. The primary focus is on high scientific integrity, including expertise, trustworthiness, and authoritative grounding. I'm prioritizing providing in-depth explanations, including "why" behind experimental choices, and complete references. I am also preparing to create visual aids, specifically diagrams, tables, and flowcharts.

Defining Troubleshooting Steps

I'm now integrating all these ideas into a structured troubleshooting guide on antipyrine nitrosation reactions. I'm focusing on crafting a logical flow to address the common issues and the nuances of this reaction. I'm prioritizing accuracy and depth, so users can trust the information provided in the guide. I'm preparing to use detailed explanations and references to support the provided information.

Formulating the Q&A Guide

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Formulating a Technical Guide

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Structuring the Q&A Guide

I'm now fully immersed in developing the Q&A guide, focusing on a logical flow from common issues to specific analytical problems. I'm prioritizing accuracy and depth by organizing content in a Q&A format. My focus is on providing thorough answers and explanations.

Improving the stability of 4-Nitrosoantipyrine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 4-Nitrosoantipyrine Stability

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. As a C-nitroso derivative of the analgesic agent antipyrine, this compound is a molecule of significant interest, but also one that presents notable stability challenges in solution.[1][2] Its reactivity, which makes it a useful intermediate, also renders it susceptible to degradation under common laboratory conditions.

This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the factors that compromise the stability of this compound. By understanding the "why," you can proactively design more robust experiments, ensure the integrity of your analytical data, and troubleshoot issues with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations encountered when working with this compound solutions.

Q1: Why did my this compound solution change color from green to yellow/brownish?

This is the most frequent observation and can be attributed to two primary phenomena:

  • Monomer-Dimer Equilibrium: Aromatic nitroso compounds like this compound exist in an equilibrium between a deep green monomeric form and a pale yellow dimeric form (an azodioxide).[3][4] In dilute solutions or at warmer temperatures, the green monomer is favored. As concentration increases or upon cooling, the equilibrium can shift towards the yellow dimer. This is a reversible process and does not necessarily indicate degradation.

  • Chemical Degradation: A non-reversible color change, often to a yellowish-brown, typically signals chemical decomposition. The most common culprits are exposure to light, inappropriate pH, or elevated temperatures, leading to the formation of various degradation products.

Q2: My analyte peak area is decreasing over time in my chromatography analysis. What's happening?

A consistent decrease in the peak area for this compound is a clear indicator of degradation. The molecule is likely breaking down in your prepared solution. The most common causes to investigate are:

  • Photodegradation: Exposure to ambient or UV light.

  • Acid/Base Instability: The pH of your solvent or buffer is outside the optimal range.

  • Thermal Stress: The solution is being stored at too high a temperature.

  • Solvent Reactivity: The chosen solvent may be reacting with the analyte. For example, some N-nitroso compounds have shown instability in methanol, especially at elevated temperatures.[5]

Q3: What is the ideal solvent for preparing a this compound stock solution?

There is no single "perfect" solvent, as the choice depends on the intended application (e.g., analytical standard, reaction medium). However, for analytical standards, the following are recommended:

  • Acetonitrile (ACN): Generally a good first choice. It is aprotic and relatively inert, showing good stability for other N-nitroso compounds.[5]

  • Dimethyl Sulfoxide (DMSO): Excellent for creating highly concentrated stock solutions due to its high solvating power. Studies on other mutagenic compounds have shown good stability when stored frozen in DMSO.[6]

  • Methanol/Ethanol: While this compound is slightly soluble in methanol, protic solvents like this can sometimes participate in degradation reactions, especially under thermal stress.[5][7] Use with caution and always store solutions cold.

Q4: How should I store my this compound solutions?

Proper storage is the single most critical factor in maintaining stability. General guidelines are summarized in the table below.

Storage DurationTemperatureContainerAtmosphere
Short-Term (Working Solutions, < 72h) 2-8 °C (Refrigerated)Amber glass vials or light-blocking tubesStandard
Long-Term (Stock Solutions, > 72h) -20 °C or -80 °C (Frozen)Amber glass vials with PTFE-lined capsInert (Argon or Nitrogen)

Data synthesized from best practices for nitroso compounds and related chemicals.[6][7][8]

Part 2: Troubleshooting Guide to Degradation Pathways

When instability occurs, a systematic approach is needed to identify and resolve the root cause. This section explores the primary degradation mechanisms and provides targeted solutions.

Issue 1: pH-Induced Degradation (Denitrosation)

Mechanism: The stability of nitroso compounds is often highly pH-dependent. In strongly acidic conditions, C-nitroso compounds can undergo denitrosation, which involves the cleavage of the C-N bond, releasing nitric oxide and forming other degradation products.[9] The process can be catalyzed by protons, which attack the nitroso-oxygen, making the nitrogen atom more electrophilic and susceptible to cleavage.

Troubleshooting Steps:

  • Measure pH: Immediately measure the pH of your solvent, buffer, or final solution.

  • Adjust pH: If preparing solutions in aqueous buffers, aim for a neutral pH range (approx. 6.0-7.5). Use buffers like sodium phosphate, which have good buffering capacity in this range.

  • Avoid Strong Acids: Do not use strong acids for dissolution or pH adjustment unless required by a specific reaction protocol.[10] If acidic conditions are necessary, the solution should be used immediately after preparation.

Issue 2: Photodegradation

Mechanism: The N=O bond is susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, can provide the energy to break the nitrogen-nitrogen or carbon-nitrogen bond, initiating a cascade of free-radical reactions that lead to complex degradation products.[11] This is a common pathway for many nitro and nitroso aromatic compounds.

Troubleshooting Steps:

  • Work in Subdued Light: Prepare solutions away from direct sunlight or strong overhead lighting.

  • Use Protective Glassware: Always use amber glass vials or flasks for preparation and storage.[7][8] Alternatively, wrap standard glassware in aluminum foil.

  • Autosampler Protection: If samples are queued in an HPLC or LC-MS autosampler for extended periods, use autosampler trays with light-protective covers or amber vials.

Issue 3: Thermal Degradation

Mechanism: While more stable than their aliphatic counterparts, aromatic nitroso compounds can still decompose at elevated temperatures.[11] Thermal energy increases molecular vibrations, which can lead to the cleavage of the weakest bonds in the molecule, primarily the C-N or N=O bonds. This process is often accelerated by the presence of reactive solvents or impurities.

Troubleshooting Steps:

  • Control Temperature During Preparation: Avoid heating to dissolve this compound. Use sonication in a room-temperature water bath for short periods if dissolution is slow.

  • Strict Cold Chain Storage: Adhere rigorously to the storage temperatures outlined in the FAQ section. Use calibrated freezers and refrigerators.

  • Minimize Freeze-Thaw Cycles: For long-term storage, prepare single-use aliquots of your stock solution to avoid repeatedly warming and re-freezing the entire stock.[8]

Visualizing the Problem: Key Degradation Pathways

The following diagram illustrates the primary environmental factors that can compromise the integrity of this compound in solution.

cluster_stress Stress Factors cluster_products Degradation Products NAP This compound in Solution Photo_Prod Photolytic Byproducts NAP->Photo_Prod Thermal_Prod Thermal Decomp. Products NAP->Thermal_Prod Denitro_Prod Denitrosation Products (e.g., Antipyrine radical, NO) NAP->Denitro_Prod Light UV/Visible Light Light->NAP Photodegradation Heat Elevated Temp. Heat->NAP Thermal Decomposition pH Low pH (H+) pH->NAP Acid-Catalyzed Denitrosation

Caption: Major degradation pathways for this compound in solution.

Part 3: Protocols for Ensuring Stability

This section provides actionable, step-by-step protocols for preparing stable solutions and verifying their integrity over time.

Protocol 1: Preparation of a Stable Stock Solution (1 mg/mL)

This protocol is designed for creating a primary stock solution for use as an analytical standard.

Materials:

  • This compound (solid, high purity)

  • Acetonitrile (HPLC or MS-grade)

  • Class A volumetric flask (amber glass)

  • Calibrated analytical balance

  • Sonicator

  • PTFE-lined screw caps

  • Cryo-vials (amber, for aliquoting)

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound directly into a 10 mL amber volumetric flask. Perform this step in a well-ventilated area, avoiding dust inhalation.[12][13]

  • Dissolution: Add approximately 7-8 mL of acetonitrile to the flask. Cap securely.

  • Sonication: Place the flask in a room-temperature ultrasonic bath for 5-10 minutes, or until all solid material is fully dissolved. Do not use a heated bath.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the calibration mark on the flask.

  • Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.

  • Aliquoting for Storage: Immediately dispense the stock solution into smaller, single-use amber cryo-vials (e.g., 200 µL per vial).

  • Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each vial with an inert gas like argon or nitrogen before capping tightly. This displaces oxygen and minimizes oxidative degradation.

  • Storage: Label the vials clearly with the compound name, concentration, date, and initials. Place them in a labeled box and store in a -20°C or -80°C freezer.[7]

Protocol 2: Basic Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products. This is a starting point; the method must be fully validated for your specific application.

Instrumentation & Columns:

  • HPLC System: With UV/Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ ~400-425 nm (for N-nitrosamides) or perform a spectral scan

Note: The detection wavelength should be optimized by scanning the UV spectrum of a fresh solution of this compound to find its λmax. N-nitrosamides typically show maxima around 390-425 nm.[11]

Procedure:

  • Prepare a fresh working solution of this compound (~10 µg/mL) in acetonitrile.

  • Inject the fresh solution to establish the initial retention time and peak area (t=0).

  • Inject your aged/stressed sample.

  • Analysis: Compare the chromatograms. A stable sample will show a single, sharp peak at the established retention time with a minimal decrease in area. An unstable sample will show a decreased main peak and potentially new peaks (degradation products) at different retention times.

For definitive identification of degradation products, LC-MS/MS or LC-HRMS is the preferred technique.[14][15]

Workflow for a Solution Stability Study

This diagram outlines the logical flow for conducting a formal study to determine the stability of this compound under specific conditions.

A Prepare Fresh Stock Solution (Protocol 1) B Establish T=0 Baseline (Analyze Immediately via HPLC) A->B C Aliquot & Store Under Defined Stress Conditions B->C D Condition 1: Refrigerated (4°C), Protected from Light C->D E Condition 2: Room Temp (25°C), Protected from Light C->E F Condition 3: Room Temp (25°C), Exposed to Light C->F G Analyze Samples at Pre-defined Time Points (e.g., 4h, 8h, 24h, 48h) D->G E->G F->G H Calculate % Recovery vs. T=0 and Assess for Degradants G->H I Determine Solution Expiry (e.g., Time to reach 95% purity) H->I

Caption: Experimental workflow for a short-term stability assessment.

References

  • Chemistry Learner. Nitroso: Structure, Compounds, Properties, and Synthesis.[Link]

  • Chow, Y. L., et al. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 45(3), 311-318. [Link]

  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: chemistry, kinetics, and in-vivo occurrence. Toxicology and Applied Pharmacology, 31(3), 325-351. [Link]

  • Wikipedia. Nitroso compound.[Link]

  • DeMarini, D. M., et al. (1985). The stability of mutagenic chemicals stored in solution. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 142(1-2), 45-48. [Link]

  • LookChem. this compound.[Link]

  • Loba Chemie. Safety Data Sheet: 4-AMINOANTIPYRINE EXTRA PURE.[Link]

  • Pangarkar, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences, 15(5). [Link]

  • ResearchGate. Proposed pathways of antipyrine degradation.[Link]

  • Nalwade, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. [Link]

  • MDPI. (2022). Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System. Toxics, 10(9), 524. [Link]

  • ResearchGate. Antipyrine degradation pathway induced by UV/H2O2/Fe/US.[Link]

  • Romert, L., et al. (1989). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutation Research Letters, 224(1), 121-126. [Link]

  • Zhang, Y., et al. (2023). Stability of National Pharmaceutical Standard Substance of N-nitroso-N-methyl-4-aminobutyric Acid. Chinese Pharmaceutical Journal, 58(6), 523-526. [Link]

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards.[Link]

Sources

Technical Support Center: Purification of Crude 4-Nitrosoantipyrine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of 4-Nitrosoantipyrine

Welcome to the technical support guide for the purification of crude this compound (CAS No. 885-11-0). As a C-nitroso derivative of the analgesic agent antipyrine, this compound is a critical intermediate in pharmaceutical synthesis, notably for producing 4-aminoantipyrine.[1][2] The synthesis typically involves the nitrosation of antipyrine using sodium nitrite in an acidic medium.[3][4] This process, while effective, often yields a crude product contaminated with unreacted starting materials, side-products, and residual acids.

This guide is structured to provide researchers, scientists, and drug development professionals with both foundational protocols and in-depth troubleshooting advice. We will focus on the most common and effective purification technique—recrystallization—and address the specific challenges you may encounter, ensuring you can achieve high purity and yield in your experiments.

A Critical Note on Safety: this compound and related C-nitroso compounds should be handled with care. Studies have shown that this compound is directly mutagenic in certain biological assays.[5] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 1: Primary Purification Protocol - Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the crude this compound at an elevated temperature but will have poor solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[7]

Workflow for Recrystallization of this compound

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Crude Crude this compound (Dark Green/Yellow Solid) Solvent Select Appropriate Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Begin Process Filter Hot Gravity Filtration (If insoluble impurities exist) Dissolve->Filter Optional Cool Slow Cooling (To Room Temp, then Ice Bath) Dissolve->Cool Filter->Cool Crystals Crystal Formation Cool->Crystals Collect Collect Crystals (Vacuum Filtration) Crystals->Collect Isolate Product Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure Analyze Purity Analysis (MP, TLC, etc.) Pure->Analyze

Caption: General workflow for the purification of this compound via recrystallization.

Detailed Step-by-Step Protocol
  • Solvent Selection: Based on its chemical properties, this compound is slightly soluble in methanol and chloroform.[8] Ethanol or an ethanol/water mixture is often a good starting point for pyrazolone derivatives.

    • Expert Insight: The key is to find a solvent where the solubility curve is steep—high solubility at high temperature and low solubility at low temperature. Test small amounts of your crude product in different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find the optimal one.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.

    • Add a small portion of the selected solvent (e.g., 20 mL of ethanol) and heat the mixture gently on a hot plate.

    • Continuously add small portions of the hot solvent while stirring or swirling until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling, reducing the final yield.[7]

  • Decolorization (Optional):

    • If the solution has a persistent dark, tarry color, it may contain polymeric impurities. Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution.

    • Swirl and heat for a few minutes. The charcoal will adsorb high-molecular-weight colored impurities.

  • Hot Filtration (If charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Expert Insight: This step must be done quickly to prevent premature crystallization on the filter paper. Using pre-warmed glassware is essential.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

    • Trustworthiness: Washing with cold solvent is a self-validating step. If done correctly, it removes surface impurities without dissolving a significant amount of the purified product.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a modest temperature (e.g., 40-50°C). The melting point of this compound is >168°C with decomposition, so it is thermally stable at these drying temperatures.[8]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Decision-Making Tree for Troubleshooting

G cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis cluster_oil Oiling Out Analysis cluster_nocrystal No Crystals Analysis Start Experiment Outcome Problem Identify Problem Low Yield Low Purity Oiling Out No Crystals Start->Problem YieldCause Possible Causes Too much solvent used Product soluble in cold solvent Premature crystallization PurityCause Possible Causes Impurities co-crystallized Cooled too quickly Insufficient washing OilCause Possible Causes High impurity concentration Solution too saturated Cooling too fast NoCrystalCause Possible Causes Solution too dilute Compound highly soluble YieldSol Solutions Reduce solvent volume Try different solvent/antisolvent Pre-warm filtration glassware YieldCause->YieldSol PuritySol Solutions Screen for better solvent Ensure slow cooling Wash crystals with cold solvent PurityCause->PuritySol OilSol Solutions Re-heat, add more solvent Cool very slowly Scratch flask / add seed crystal OilCause->OilSol NoCrystalSol Solutions Evaporate some solvent Add an anti-solvent dropwise Refrigerate for longer NoCrystalCause->NoCrystalSol Yield Yield Yield->YieldCause:c Purity Purity Purity->PurityCause:c Out Out Out->OilCause:c Crystals Crystals Crystals->NoCrystalCause:c

Caption: A decision-making tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark green or brownish solid, not the expected pale-yellow crystals. What does this indicate?

A: The color of this compound can vary, with some suppliers describing it as a dark green solid.[9] However, a significant color deviation or a tarry appearance often points to the presence of impurities, possibly from side reactions during nitrosation or degradation.

  • Expert Recommendation:

    • Assess Purity: First, determine the purity via Thin Layer Chromatography (TLC) and melting point analysis. A broad melting range indicates significant impurity.

    • Decolorize: If the purity is low, perform the recrystallization again, but include the optional activated charcoal step described in the protocol to adsorb colored impurities.

    • Solvent Choice: Ensure your recrystallization solvent is not reacting with the product. Alcohols like ethanol are generally stable choices.

Q2: I experienced very low yield after recrystallization. What are the most likely causes?

A: This is one of the most common issues. The primary culprits are almost always related to solvent volume and temperature control.

  • Troubleshooting Steps:

    • Excess Solvent: You may have used too much solvent to dissolve the crude product. Revisit the dissolution step and ensure you are adding the hot solvent portion-wise, stopping as soon as all the solid dissolves.

    • Product Solubility: Your product might be too soluble in the chosen solvent, even at low temperatures. If you suspect this, try to recover more product from the mother liquor by evaporating some of the solvent and re-cooling. For future attempts, consider a less polar solvent or a mixed-solvent system.[10]

    • Premature Crystallization: If you performed a hot filtration, product could have crystallized on the filter paper or in the funnel stem. Ensure all glassware is pre-warmed to prevent this.

Q3: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly saturated with impurities.

  • Immediate Solution:

    • Re-heat the flask until the oil completely redissolves.

    • Add a small amount (10-15% more) of hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.

    • Once at room temperature, try scratching the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches can provide nucleation sites for crystal growth.[7] Adding a "seed crystal" from a previous successful batch also works wonders.

Q4: No crystals have formed, even after placing the flask in an ice bath.

A: This indicates that the solution is not supersaturated at the lower temperature.

  • Troubleshooting Steps:

    • Insufficient Concentration: The solution is likely too dilute. Gently heat the solution to remove a portion of the solvent by evaporation. Then, repeat the cooling process.

    • Induce Crystallization: If reducing the volume doesn't work, you can try adding an "anti-solvent." This is a second solvent in which your product is insoluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise to the stirred solution until it just becomes cloudy, then allow it to stand. This is a common and effective technique.[10]

Part 3: Data & Purity Assessment

Verifying the purity of your final product is a critical final step.

Table 1: Purity Assessment Parameters
ParameterImpure this compoundPure this compound
Appearance Dark green, brownish, or tarry solid.[9]Pale-yellow or light green crystalline solid.
Melting Point Broad range, lower than the literature value.Sharp melting point, close to >168°C (dec.).[8]
TLC Analysis Multiple spots or streaking.A single, well-defined spot.
Table 2: Example Recrystallization Solvent Screening
SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Recommendation
Ethanol 78GoodLowGood Candidate
Methanol 65HighModerateFair (Risk of higher loss in mother liquor)
Water 100Very LowInsolublePoor (Good as an anti-solvent with ethanol)
Ethyl Acetate 77ModerateLowGood Candidate
Hexane 69InsolubleInsolublePoor (Can be used as an anti-solvent)

References

  • This compound. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • Nitrosoantipyrine | C11H11N3O2. (n.d.). PubChem. National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Synthesis process of 4-amino antipyrine product and preparation method. (2016). Patsnap Eureka. Retrieved January 13, 2026, from [Link]

  • Continuous preparation method of this compound. (2021). Patsnap Eureka. Retrieved January 13, 2026, from [Link]

  • Synthesis process of 4-amino antipyrine product and preparation method. (2017). Google Patents.
  • Synthesis method of 4-aminoantipyrine. (2021). Alfa Chemical Co., Ltd. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). Global Substance Registration System. Retrieved January 13, 2026, from [Link]

  • Recrystallization. (2020, January 10). Professor Dave Explains. YouTube. Retrieved January 13, 2026, from [Link]

  • Nitroso Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 13, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). Drugfuture. Retrieved January 13, 2026, from [Link]

  • The purification process of 4 amino-antipyrines. (2016). Google Patents.
  • Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. (1990). PubMed. Retrieved January 13, 2026, from [Link]

  • Optimization of Nitrosation Reaction for Synthesis of 4-Aminoantipyrine by Response Surface Methodology and Its Reaction Mechanism. (2022). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PMC - NIH. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Scaling Up 4-Nitrosoantipyrine Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrosoantipyrine. As a critical intermediate and a compound of toxicological interest, its production requires careful control, especially during scale-up.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety. Our goal is to equip you with the expertise to navigate the challenges of moving from laboratory-scale synthesis to larger, more demanding production volumes.

Section 1: Core Synthesis Protocol and Workflow

The synthesis of this compound is typically achieved through the electrophilic C-nitrosation of antipyrine at the C4 position of the pyrazolone ring.[1] The most common method utilizes nitrous acid, generated in situ from sodium nitrite and a strong acid.[1][2] This reaction is highly exothermic and demands rigorous temperature control to prevent side reactions and ensure safety.[1][3]

Reference Laboratory-Scale Synthesis Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄), 50% aqueous solution

  • Deionized Water

  • Ice Bath

  • Iodine-Starch Test Paper

Procedure:

  • Preparation of Antipyrine Solution: In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve antipyrine in a 50% sulfuric acid solution. The target concentration should be approximately 38-40% antipyrine.[2]

  • Cooling: Cool the reactor contents to 0-5°C using an ice bath or a circulating chiller. Maintaining a low temperature is critical for selectivity and safety.

  • Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in deionized water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled antipyrine solution via the addition funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C.[1][4]

  • Monitoring Reaction Completion: Monitor the reaction for the presence of excess nitrous acid using iodine-starch test paper. A positive test (blue-black color) indicates the presence of the nitrosating agent. The reaction is typically complete when a slight excess of nitrous acid is maintained.

  • Quenching & Isolation: Once the reaction is complete, the product may precipitate from the solution. The reaction mixture can be poured into crushed ice to ensure full precipitation. The solid product is then collected by filtration.

  • Washing & Drying: Wash the collected solid with cold deionized water to remove residual acid and salts. Dry the product under vacuum at a low temperature (e.g., 40°C) to avoid degradation.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve Antipyrine in 50% H₂SO₄ C Cool Reactor to 0-5°C A->C B Prepare Aqueous Sodium Nitrite Solution D Slowly Add NaNO₂ Solution (Control T < 10°C) B->D C->D E Monitor with Iodine-Starch Paper D->E Stirring F Quench on Ice E->F Reaction Complete G Filter Solid Product F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I J This compound I->J Final Product

Caption: Workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: My reaction is overheating and the temperature is difficult to control, even with slow addition. What's happening and how can I fix it?

Answer: This is a critical issue, as the nitrosation of antipyrine is a highly exothermic reaction.[1] Loss of temperature control can lead to a runaway reaction, decomposition of the product, and the formation of hazardous nitrogen oxides (NOx).

  • Causality: The problem is likely due to inadequate heat removal, which becomes more challenging during scale-up.[3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder for chillers to dissipate the heat generated by the reaction.

  • Troubleshooting Steps:

    • Verify Chiller Capacity: Ensure your cooling system is appropriately sized for the reaction scale. A standard laboratory chiller may be insufficient for multi-kilogram batches.

    • Reduce Addition Rate: Further decrease the addition rate of the sodium nitrite solution.

    • Use a More Dilute Nitrite Solution: Increasing the volume of the sodium nitrite solution (while keeping the molar amount the same) can help manage the heat output by adding thermal mass.

    • Improve Agitation: Ensure the reactor's stirrer is providing adequate mixing. Poor mixing can create localized "hot spots" where the reaction accelerates uncontrollably.

    • Consider a Semi-Batch or Continuous Flow Process: For larger scales, transitioning from a batch process to a semi-batch (where both reactants are added simultaneously at controlled rates) or a continuous flow setup can offer superior heat and mass transfer, significantly improving safety and consistency.[3][5] A patent for a related process highlights controlling the flow of both the antipyrine solution and the nitrite solution into a reactor.[4]

Q2: The yield of my this compound is significantly lower than expected. What are the potential causes?

Answer: Low yield can stem from several factors, from incomplete reactions to product degradation.

  • Causality & Troubleshooting:

    • Incomplete Reaction:

      • Check Stoichiometry: Ensure you are using a slight molar excess of sodium nitrite to drive the reaction to completion.

      • Verify Acidity: The reaction requires a strong acid like sulfuric acid to generate the active nitrosating agent, nitrous acid (HNO₂).[1] Confirm the concentration of your acid. A patent for the subsequent reduction step specifies an antipyrine solution containing 11-12% sulfuric acid.[2]

    • Side Reactions/Degradation:

      • Temperature Excursions: As mentioned in Q1, temperatures above the recommended 0-10°C range can lead to the formation of byproducts.

      • Excess Nitrosating Agent: A large excess of nitrous acid can potentially lead to further unwanted reactions. Monitor the reaction closely and stop once a slight, persistent excess is detected.

    • Isolation Losses:

      • Solubility: this compound has some solubility in water. Ensure the product is fully precipitated by quenching in ice and wash with minimal volumes of ice-cold water.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Stoichiometry & Purity Start->Check_Reagents Check_Temp Review Temperature Logs for Excursions >10°C Start->Check_Temp Check_pH Confirm Acid Concentration Start->Check_pH Check_Isolation Assess Isolation Procedure (e.g., wash volume) Start->Check_Isolation Analyze_Byproducts Analyze Mother Liquor & Crude Product (LC-MS) Check_Temp->Analyze_Byproducts Check_pH->Analyze_Byproducts

Caption: Decision tree for troubleshooting low product yield.

Q3: My final product has a poor color profile (e.g., brownish or off-green instead of the expected color) and shows impurities on LC-MS. What are these impurities?

Answer: The expected color of this compound is typically a greenish-yellow solid. Deviations often indicate the presence of impurities arising from side reactions or degradation.

  • Causality & Identification:

    • Over-Nitrosation/Oxidation: If the reaction temperature is too high or too much nitrosating agent is used, oxidation or other side reactions on the antipyrine ring can occur, leading to colored impurities.

    • Unreacted Antipyrine: Incomplete conversion will leave residual starting material.

    • Degradation Products: Nitroso compounds can be unstable.[6] Exposure to light, high temperatures during drying, or certain pH conditions can cause degradation.[7]

  • Troubleshooting & Analysis:

    • Strict Temperature Control: This is the most critical factor to prevent side-product formation.

    • Recrystallization: Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol/water mixtures) to remove most impurities.

    • Analytical Characterization: Use LC-MS/MS to identify the mass of the impurities.[8] Comparing these masses to potential byproducts (e.g., oxidized antipyrine, dinitroso compounds) can help elucidate their structure. High-resolution mass spectrometry is particularly useful for this.[9]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during scale-up? A: Based on the chemistry and general scale-up principles, the key CPPs are:

  • Temperature: Must be strictly controlled to prevent runaway reactions and impurity formation.[1][3]

  • Reagent Addition Rate: Directly impacts heat generation and must be adjusted for reactor size and cooling capacity.[10]

  • Agitation Speed: Crucial for ensuring homogenous mixing, preventing hot spots, and promoting efficient heat transfer.

  • pH/Acidity: Essential for the in situ generation of the active nitrosating agent.[2][4]

Q: What analytical techniques are recommended for in-process control and final product release? A: A robust analytical strategy is crucial.

  • In-Process Control (IPC):

    • Iodine-Starch Paper: A simple, effective method to monitor for the presence of excess nitrous acid to determine the reaction endpoint.[2][4]

    • HPLC: Can be used to track the disappearance of antipyrine and the formation of this compound.

  • Final Product Release:

    • LC-MS/MS: The preferred technique for identifying and quantifying the main product and any potential impurities, including other related nitrosamines.[8][9][11]

    • NMR Spectroscopy: To confirm the structure of the final compound.

    • Melting Point: As a measure of purity.

Q: What are the primary safety hazards associated with this process? A:

  • Chemical Hazards: this compound is classified as a skin, eye, and respiratory irritant.[12] Appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Process Hazards: The highly exothermic nature of the reaction presents a risk of thermal runaway.[3] Furthermore, acidification of sodium nitrite releases toxic nitrogen oxides (NOx), especially if the temperature is not controlled.

  • Toxicology: C-nitroso compounds like this compound can exhibit genotoxicity.[13] Handle the compound with care, assuming it is potentially mutagenic.

Section 4: Data & Reference Tables

Table 1: Recommended Reagent Ratios & Conditions
ParameterRecommended ValueRationale & Reference
Antipyrine Concentration 38-40% in 50% H₂SO₄Ensures sufficient acidity and solubility for the reaction.[2]
NaNO₂ Stoichiometry 1.05 - 1.10 molar equivalentsA slight excess drives the reaction to completion without excessive side reactions.
Reaction Temperature 0 - 10°CCritical for controlling exotherm, maximizing yield, and minimizing impurities.[1][4]
pH during Reaction Strongly Acidic (pH < 1)Required for the formation of nitrous acid from sodium nitrite.[1]
Table 2: Potential Impurities & Identification
Potential ImpurityMolecular Weight ( g/mol )Likely CauseRecommended Analytical Method
Antipyrine (unreacted)188.23Incomplete reactionHPLC, LC-MS
Oxidized ByproductsVariesTemperature excursion, excess oxidantLC-MS/MS
N-Nitrosoantipyrine217.22Isomeric impurity, potential side reactionLC-MS/MS, NMR

References

  • Detecting 4-(N-Methyl-N-nitroso)aminoantipyrine: A Guide to Analytical Methods and Protocols. (2025). Benchchem. 8

  • literature review on antipyrine and its nitroso derivatives. (2025). Benchchem. 1

  • Continuous Flow Synthesis of Anticancer Drugs. (n.d.). MDPI.

  • Nitrosoantipyrine | C11H11N3O2. (n.d.). PubChem.

  • Synthesis method of 4-aminoantipyrine. (2021). Alfa Chemical Co., Ltd.

  • Avoiding pitfalls in scaling up biopharmaceutical production. (n.d.). Pharmaceutical Technology.

  • Safety Data Sheet: 4-Aminoantipyrine. (n.d.). Carl ROTH.

  • CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method... (n.d.). Google Patents.

  • Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. (n.d.). PubMed.

  • Safety Data Sheet: 4-Aminoantipyrine. (n.d.). Carl ROTH.

  • Nitrosoantipyrine | CAS No: 885-11-0. (n.d.). Clearsynth.

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (n.d.). NIH.

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.

  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma.

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). ResearchGate.

  • The stability of mutagenic chemicals stored in solution. (n.d.). PubMed.

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2024). ResearchGate.

  • Design, synthesis and characterization of some novel 4-aminoantipyrine derivatives and evaluation of their activity as analgesic agents. (2022). ResearchGate.

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ResearchGate.

  • (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (n.d.). ResearchGate.

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.). CORE.

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025). ResearchGate.

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Technical Support Center: Degradation Pathways of 4-Nitrosoantipyrine Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 4-Nitrosoantipyrine (4-NAP). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stress testing for this compound. Our approach is grounded in established scientific principles and regulatory expectations, aiming to empower you to conduct robust and meaningful degradation studies.

Introduction to this compound Stability

This compound is a C-nitroso derivative of antipyrine, an analgesic and antipyretic. The presence of the nitroso group introduces a potential liability for degradation under various stress conditions. Understanding these degradation pathways is critical for developing stable pharmaceutical formulations and ensuring patient safety. This guide will walk you through potential degradation mechanisms and provide practical, step-by-step protocols for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stress conditions I should investigate for this compound?

Based on ICH guidelines (Q1A), you should subject this compound to stress conditions including hydrolysis (acidic, basic, and neutral), oxidation, and photolysis. Thermal stress should also be evaluated.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for 4-NAP are not extensively published, based on its chemical structure and literature on related compounds, we can anticipate the following:

  • Hydrolysis: The C-nitroso group may be susceptible to hydrolysis, potentially leading to the formation of antipyrine and nitrous acid, or other rearranged products.

  • Oxidation: The nitroso group could be oxidized to a nitro group, forming 4-Nitroantipyrine. The pyrazolone ring may also be susceptible to oxidative cleavage.

  • Photolysis: The nitroso and phenyl groups are chromophores that can absorb UV light, potentially leading to free radical-mediated degradation, including denitrosation or ring cleavage.

Q3: What analytical techniques are best suited for analyzing this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating 4-NAP from its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.

Q4: I am not seeing any degradation under my stress conditions. What should I do?

If you observe less than 5-10% degradation, the conditions may not be stringent enough. You can gradually increase the stressor concentration (e.g., acid/base concentration, H₂O₂ concentration), temperature, or duration of exposure. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.

Q5: How do I confirm the identity of a degradation product?

The most definitive way is to isolate the impurity and characterize it using spectroscopic techniques like NMR, IR, and high-resolution mass spectrometry (HRMS). Alternatively, you can synthesize the suspected degradation product and compare its retention time and mass spectrum with the observed impurity.[1][2]

Troubleshooting Guides

Hydrolytic Degradation Studies

Common Issue: Difficulty in achieving controlled degradation and identifying hydrolysis products.

Troubleshooting Steps:

  • Systematic pH Profiling:

    • Rationale: The rate and mechanism of hydrolysis are often pH-dependent. A systematic study across a range of pH values is crucial.

    • Protocol:

      • Prepare solutions of 4-NAP in various buffers (e.g., pH 1.2 HCl, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, and borate buffers or NaOH for pH 9-12).

      • Incubate the solutions at a controlled temperature (e.g., 60 °C).

      • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples immediately to quench the reaction.

      • Analyze by a stability-indicating HPLC method.

  • Potential Degradation Pathways & Products:

    • Acidic Hydrolysis: Under acidic conditions, protonation of the nitroso group could facilitate nucleophilic attack by water, potentially leading to denitrosation to form Antipyrine and release of nitrous acid.

    • Basic Hydrolysis: In basic media, direct nucleophilic attack of hydroxide on the carbon bearing the nitroso group could occur. A study on N-nitroso-2-pyrrolidone decomposition under basic conditions suggests a nucleophilic catalysis mechanism, which might be applicable here.[3] This could also lead to Antipyrine formation or other rearranged products.

Data Presentation: Hypothetical Hydrolytic Degradation of 4-NAP

Stress ConditionTemperatureTime (hrs)% Degradation of 4-NAPMajor Degradant(s)
0.1 M HCl60 °C24~15%Peak co-eluting with Antipyrine standard
pH 7.0 Buffer60 °C24< 5%-
0.1 M NaOH60 °C24~20%Peak co-eluting with Antipyrine standard

Experimental Workflow: Hydrolytic Stress Testing

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare 4-NAP solutions in acidic, basic, and neutral media Incubate Incubate at controlled temperature (e.g., 60°C) Prep->Incubate Sample Withdraw samples at time points Incubate->Sample Neutralize Neutralize to quench reaction Sample->Neutralize Analyze Analyze by HPLC-UV/LC-MS Neutralize->Analyze

Caption: Workflow for hydrolytic stress testing of this compound.

Oxidative Degradation Studies

Common Issue: Uncontrolled, rapid degradation or formation of multiple, difficult-to-identify products.

Troubleshooting Steps:

  • Controlled Oxidation:

    • Rationale: Hydrogen peroxide is a common oxidizing agent for forced degradation studies. The concentration and temperature should be carefully selected to achieve a target degradation of 10-20%.

    • Protocol:

      • Prepare a solution of 4-NAP in a suitable solvent (e.g., methanol/water).

      • Add a controlled amount of hydrogen peroxide (start with 3% H₂O₂).

      • Maintain the solution at room temperature and protect from light.

      • Monitor the reaction at various time points. If the reaction is too slow, the temperature can be slightly increased (e.g., to 40 °C).

      • Analyze the samples by HPLC and LC-MS/MS.

  • Potential Degradation Pathway & Product:

    • The most probable oxidative degradation product is the oxidation of the C-nitroso group to a C-nitro group, forming 4-Nitroantipyrine . This is analogous to the oxidation of other aromatic nitroso compounds. The reaction of hydrogen peroxide with nitrite at acidic pH can lead to nitration, which supports the possibility of forming a nitro group.[4]

Proposed Oxidative Degradation Pathway

Oxidation_Pathway NAP This compound (C-N=O) Transition [O] NAP->Transition H2O2 NitroAP 4-Nitroantipyrine (C-NO2) Transition->NitroAP

Caption: Proposed oxidation of this compound to 4-Nitroantipyrine.

Photolytic Degradation Studies

Common Issue: Inconsistent results due to variations in light exposure and difficulty in identifying photoproducts.

Troubleshooting Steps:

  • Standardized Photostability Testing:

    • Rationale: Adherence to ICH Q1B guidelines ensures consistent and reproducible results.

    • Protocol:

      • Expose solutions of 4-NAP (and a solid sample) to a calibrated light source that provides both UV and visible light.

      • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

      • A dark control sample should be stored under the same conditions but protected from light.

      • Analyze the samples by HPLC and LC-MS/MS.

  • Potential Degradation Pathways & Products:

    • Denitrosation: Similar to hydrolysis, photolytic cleavage of the C-N bond is a plausible pathway, leading to the formation of Antipyrine .

    • Radical Reactions: The absorbed light energy can generate free radicals, which can lead to a variety of degradation products, including hydroxylated derivatives of antipyrine or ring-opened products. Studies on the degradation of antipyrine have shown the formation of various hydroxylated products.[5]

Hypothetical Photodegradation Scheme

Photolysis_Pathway NAP This compound Light hv (UV/Vis) NAP->Light Antipyrine Antipyrine Light->Antipyrine Denitrosation Radical Radical Intermediates Light->Radical Other Other Products (e.g., hydroxylated derivatives) Radical->Other

Caption: Potential photodegradation pathways of this compound.

Analytical Method Development and Validation

A robust, stability-indicating analytical method is the cornerstone of any degradation study.

Key Considerations for HPLC Method Development:

  • Column Choice: A C18 column is a good starting point for reversed-phase separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate the parent drug from its more polar or less polar degradants.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of all components.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

LC-MS/MS for Structural Elucidation:

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to achieve the best sensitivity for 4-NAP and its potential degradation products.

  • Fragmentation: Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining structural information about the degradation products by analyzing their fragmentation patterns.

Protocol: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm and 330 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • Ji, Y., et al. Degradation of antipyrine by UV, UV/H₂O₂ and UV/PS.
  • BenchChem. A Comparative Guide to Detecting 4-(N-Methyl-N-nitroso)aminoantipyrine: HPLC vs. LC-MS. 2025.
  • Bhosale, P. N., et al. Forced Degradation Studies. MedCrave online. 2016;1(4):68-71.
  • Taros Chemicals. Customized Reference Standards for Nitrosamine Impurities. [Accessed 2026 Jan 12]. Available from: [Link]

  • LookChem. This compound. [Accessed 2026 Jan 12]. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Accessed 2026 Jan 12]. Available from: [Link]

  • Google Patents. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method. [Accessed 2026 Jan 12].
  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS. [Accessed 2026 Jan 12]. Available from: [Link]

  • Challis, B. C., and Jones, S. P. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2. 1979;(5):703-706.
  • Beckman, J. S., et al. Nitration of tyrosine by hydrogen peroxide and nitrite. Archives of Biochemistry and Biophysics. 1992;298(2):438-445.
  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Accessed 2026 Jan 12]. Available from: [Link]

  • Organix, Inc. Reference Standards Overview. [Accessed 2026 Jan 12]. Available from: [Link]

  • Balachandran, R., et al. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental Science & Technology. 2012;46(18):10081-10088.
  • Challis, B. C., and Kyrtopoulos, S. A. Decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media: hydrolysis and transnitrosation reactions. Journal of the Chemical Society, Perkin Transactions 2. 1978;(12):1296-1302.
  • Frank, N., et al. pH-dependent Degradation of Nitrosocimetidine and Its Mechanisms. Japanese Journal of Cancer Research. 1988;79(10):1083-1088.
  • Popa, G., et al. Spectrophotometric Assay based on Horseradish Peroxidase-Catalysed Hydrogen Peroxide using Amino Antipyrine and Resorcinol as Chromogenic Reagents for Sensitive Detection of Peroxidase in Plant Extracts.
  • Beckman, J. S., et al. Nitration of tyrosine by hydrogen peroxide and nitrite. PubMed. 1992;1(2):438-45.
  • Challis, B. C., and Jones, S. P. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative. Journal of the Chemical Society, Perkin Transactions 2. 1979; (5): 703-706.

Sources

Preventing over-nitrosation of the pyrazolone ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the nitrosation of the pyrazolone ring, with a specific focus on preventing over-nitrosation. Our goal is to equip you with the foundational knowledge and practical protocols to achieve clean, selective C-4 nitrosation and confidently characterize your products.

Section 1: The Mechanism of Pyrazolone Nitrosation

The nitrosation of a pyrazolone ring is a classic example of an electrophilic substitution reaction targeting an active methylene group. The C-4 position of the pyrazolone ring is flanked by two carbonyl groups (or a carbonyl and an imine, depending on the tautomeric form), which significantly increases the acidity of the C-4 protons. This makes the C-4 position highly susceptible to electrophilic attack.

The reaction proceeds through the following key steps:

  • Tautomerization: The pyrazolone exists in equilibrium between its keto and enol tautomeric forms. The enol form is the reactive species in this electrophilic substitution. The equilibrium is influenced by the solvent and substituents on the pyrazolone ring.[1][2]

  • Formation of the Nitrosating Agent: In a typical reaction using sodium nitrite (NaNO₂), an acidic medium is required to generate the active nitrosating agent, which can be the nitrosonium ion (NO⁺), nitrous acid (HNO₂), or dinitrogen trioxide (N₂O₃).[3]

  • Electrophilic Attack: The electron-rich double bond of the enol tautomer attacks the electrophilic nitrosating agent, leading to the formation of a nitroso group at the C-4 position.

The resulting 4-nitroso-pyrazolone itself can exist in a tautomeric equilibrium with its corresponding 4-oximino-pyrazolone form. This equilibrium is important for both its reactivity and its spectroscopic characterization.[4]

Section 2: Troubleshooting Guide - Preventing Over-Nitrosation

Over-nitrosation, leading to the formation of undesired byproducts, is a common challenge in the synthesis of 4-nitroso-pyrazolones. This section addresses specific issues you might encounter and provides actionable solutions grounded in chemical principles.

Q1: My reaction is producing a significant amount of a byproduct that I suspect is a di-nitrosated pyrazolone. How can I confirm this and prevent its formation?

Answer:

The formation of a 4,4-di-nitroso-pyrazolone, while sterically hindered, can occur under forcing conditions. The C-4 position, being an active methylene group, can potentially undergo a second nitrosation.

Confirming the Byproduct:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of two nitroso groups (M + 60 amu) compared to your starting pyrazolone.

  • ¹H NMR Spectroscopy: The most telling sign of di-nitrosation at the C-4 position is the disappearance of the C-4 proton signal. If your starting material has a proton at C-4, its absence in the product spectrum is a strong indicator of substitution at this position.

  • ¹³C NMR Spectroscopy: The C-4 carbon signal will experience a significant downfield shift upon di-nitrosation. You can compare this to the shift observed for your desired mono-nitrosated product.[5][6]

  • IR Spectroscopy: Look for characteristic N-O stretching frequencies. While mono-nitrosated compounds will show these bands, the intensity and position might be altered in the di-nitrosated product. You may also observe changes in the carbonyl stretching region.[7]

Preventing Di-nitrosation:

The key to preventing over-nitrosation lies in controlling the reactivity of both the pyrazolone and the nitrosating agent. This can be achieved by carefully tuning the reaction conditions. The principle at play is often a competition between the rate of the desired mono-nitrosation and the undesired subsequent reaction. By adjusting parameters, we aim to favor the kinetics of the first nitrosation while disfavoring the second.

ParameterRecommendationRationale
Stoichiometry Use a strict 1:1 molar ratio of pyrazolone to sodium nitrite. A slight sub-stoichiometric amount of NaNO₂ (e.g., 0.95 eq) can also be effective.Excess nitrosating agent is the most common cause of over-nitrosation. By limiting its availability, you starve the reaction of the necessary electrophile for the second addition.
Temperature Maintain a low reaction temperature, typically between 0-5 °C.Nitrosation is an exothermic reaction. Lower temperatures decrease the overall reaction rate, providing better control and reducing the likelihood of the less favorable di-nitrosation occurring.[8]
Rate of Addition Add the sodium nitrite solution dropwise to the acidic solution of the pyrazolone over an extended period.This ensures that the concentration of the nitrosating agent in the reaction mixture remains low at any given time, minimizing the chance of a second electrophilic attack on the newly formed 4-nitroso-pyrazolone.
pH Control Maintain a mildly acidic pH (typically 3-4). Avoid strongly acidic conditions.While acid is necessary to generate the nitrosating agent, a very low pH can increase its reactivity, potentially leading to side reactions. A buffer system can be employed for precise control.[8]

}

Troubleshooting workflow for over-nitrosation.

Q2: My nitrosation reaction is very slow or incomplete, and increasing the temperature or acid concentration leads to decomposition. What should I do?

Answer:

This issue often arises from a delicate balance between activating the nitrosating agent and maintaining the stability of your pyrazolone derivative.

Troubleshooting Steps:

  • Solvent Choice: The solubility of the pyrazolone in the acidic aqueous medium can be a limiting factor. Consider using a co-solvent system, such as acetic acid/water or ethanol/water, to improve the homogeneity of the reaction mixture. Acetic acid can also act as a catalyst.[7]

  • Choice of Nitrosating Agent: If sodium nitrite in aqueous acid is proving problematic, you might explore alternative nitrosating agents. For instance, alkyl nitrites (e.g., tert-butyl nitrite) in an organic solvent can sometimes provide milder and more controlled nitrosation.

  • Kinetic vs. Thermodynamic Control: At very low temperatures, the reaction might be under kinetic control, favoring the most rapidly formed product. If the desired reaction has a slightly higher activation energy but is thermodynamically more stable, a modest and carefully controlled increase in temperature (e.g., to 10-15 °C) might be beneficial. However, this should be done with caution and careful monitoring to avoid decomposition.[9]

  • Purity of Starting Materials: Ensure your starting pyrazolone is pure. Impurities can interfere with the reaction or catalyze decomposition pathways.

Section 3: Frequently Asked Questions (FAQs)

  • What is the role of tautomerism in the nitrosation of pyrazolones? The reactivity of the pyrazolone ring is intrinsically linked to its tautomeric forms. The C-4 position is nitrosated via the enol tautomer, where the C=C double bond provides the necessary nucleophilicity to attack the electrophilic nitrosating agent. Factors that favor the enol form, such as solvent polarity and electronic effects of substituents, can influence the rate of nitrosation.[1][2]

  • Can nitrosation occur on the nitrogen atoms of the pyrazolone ring? While N-nitrosation is a well-known reaction for secondary amines, in the case of the pyrazolone ring, C-nitrosation at the activated C-4 position is generally the overwhelmingly favored pathway. The nitrogen atoms in the pyrazolone ring are less nucleophilic due to their involvement in the aromatic system. However, under certain conditions and with specific pyrazolone derivatives (e.g., those lacking a proton at C-4 but having an N-H group), N-nitrosation could be a competing side reaction.[10][11]

  • Are there any safety concerns I should be aware of when performing nitrosation reactions? Yes. Nitrosating agents and N-nitroso compounds should be handled with care as many are suspected carcinogens.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Additionally, the generation of nitrogen oxides can occur, so proper quenching of the reaction is important.

  • How can I monitor the progress of my nitrosation reaction? Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The 4-nitroso-pyrazolone product is often colored (typically yellow or orange), which can provide a visual cue. Staining with an appropriate reagent may be necessary. For more quantitative analysis, taking aliquots for HPLC or LC-MS analysis is recommended.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Controlled Mono-Nitrosation of a Pyrazolone Derivative

This protocol provides a starting point for the selective C-4 nitrosation of a generic 1,3-disubstituted-5-pyrazolone.

Materials:

  • 1,3-disubstituted-5-pyrazolone (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.0 eq)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Deionized water

  • Ethanol (optional, as co-solvent)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazolone derivative (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol, or dilute acetic acid).

  • Cool the flask to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in a small amount of cold deionized water.

  • Slowly, add the acidic solution (e.g., dilute HCl) to the stirred pyrazolone solution to adjust the pH to approximately 3-4.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold pyrazolone solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).


}

Step-by-step experimental workflow for controlled mono-nitrosation.

Protocol 2: Characterization of 4-Nitroso-Pyrazolone

¹H NMR Spectroscopy:

  • The proton at the C-4 position will be absent.

  • Protons on substituents attached to the pyrazolone ring will show characteristic shifts. The formation of the nitroso group can induce slight shifts in neighboring protons compared to the starting material.

  • Due to the oxime-nitroso tautomerism, you might observe broad signals or even two sets of signals corresponding to the syn and anti isomers of the oxime form, especially in certain solvents.[4]

¹³C NMR Spectroscopy:

  • The C-4 carbon will typically appear in the range of 120-140 ppm, significantly shifted from its position in the starting pyrazolone.

  • The carbonyl carbon (C-5) and the imine carbon (C-3) will also have characteristic chemical shifts, which can be useful for structural confirmation.[5][6]

IR Spectroscopy:

  • Look for a strong C=O stretching band, typically around 1650-1700 cm⁻¹.

  • A C=N stretching band may be observed around 1580-1620 cm⁻¹.

  • The N-O stretch of the nitroso group can be found in the 1500-1550 cm⁻¹ region.

  • If the oxime tautomer is present, a broad O-H stretch may be visible around 3200-3500 cm⁻¹.[7]

Mass Spectrometry:

  • The molecular ion peak (M⁺) should correspond to the calculated mass of the 4-nitroso-pyrazolone derivative. Fragmentation patterns can provide further structural information.

References

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S. [Link]

  • Barrow, G. M. (1955). Cleavage of Nitrosated β-Keto Esters to Form α-Oximino Esters. Journal of the American Chemical Society, 77(23), 6206-6207.
  • BenchChem (2025). Side reaction prevention in pyrazole synthesis from hydrazinyl precursors. BenchChem Technical Support.
  • ResearchGate (2025). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. ResearchGate. [Link]

  • Wang, R., et al. (2013). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.
  • Dalton Transactions (2018). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions, 47(1), 107-115.
  • ResearchGate (2025). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]

  • Encyclopedia.pub (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society, 18(5), 557-567.
  • ResearchGate (2015). Proposed reaction mechanism for the nitration of pyrazolin‐5‐ones.
  • Jensen, W. B. (2009). Kinetic vs Thermodynamic Control.
  • Sewing, K. F. (1980). [Nitrosamine formation from pyrazolone derivatives?]. Deutsche medizinische Wochenschrift (1946), 105(2), 46. [Link]

  • ResearchGate (2015). Possible pathways for the radical nitration of pyrazolin‐5‐ones by the Fe³⁺/NaNO2 combination.
  • Magnetic Resonance in Chemistry (2007). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry, 45(11), 953-957.
  • ResearchGate (2007). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy.
  • YouTube (2020). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian journal of basic medical sciences, 25(12), 1424–1432. [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424-1432. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2443-2451. [Link]

  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
  • Der Pharma Chemica (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(4), 183-189.
  • Bartsch, H., & Montesano, R. (1984). Inhibitors of endogenous nitrosation. Mechanisms and implications in human cancer prevention. Carcinogenesis, 5(11), 1381-1393. [Link]

  • Okino, T., et al. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119-125.
  • Royal Society of Chemistry (2015). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.
  • Metin, A. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • BenchChem (2025). The Active Methylene Group in Nitroacetonitrile: A Technical Guide for Synthetic Chemists. BenchChem Technical Support.
  • ResearchGate (2021). Pathways of nitrosamine formation between nitrosating agents and primary, secondary, tertiary amines and quaternary amines.
  • LibreTexts (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(11), 5131-5168. [Link]

  • Organic Syntheses (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses, 91, 248-259. [Link]

  • eGyanKosh (2021). ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]

  • Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(11), 5131-5168. [Link]

  • JoVE (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. [Link]

  • Loeppky, R. N., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037-2057.
  • Shen, R., & Andrews, S. A. (2011). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology, 45(6), 2231-2237.
  • Wang, L., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 518-524. [Link]

Sources

Optimizing storage conditions for 4-Nitrosoantipyrine analytical standards

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Nitrosoantipyrine Analytical Standards

A Guide to Optimal Storage, Handling, and Troubleshooting

Welcome to the technical support guide for this compound analytical standards. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps required to ensure the long-term integrity and performance of your analytical standard. This guide is structured in a question-and-answer format to directly address the challenges and questions researchers encounter.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What is the recommended storage temperature for solid this compound?

For maximum long-term stability, the solid, crystalline form of this compound should be stored at -20°C .[1][2][3][4] While the product may be shipped at ambient temperatures, consistent storage in a freezer at -20°C minimizes thermal degradation and preserves the integrity of the standard for years.

Q2: How should I store solutions of this compound?

It is strongly recommended to prepare solutions fresh for each use . Aqueous solutions, in particular, are not recommended for storage and should be discarded after use.[2][4] If you must prepare a stock solution in an organic solvent (e.g., DMSO, ethanol), it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, preferably, -80°C and used within a short period.[5] Always perform a system suitability test before using a previously prepared stock solution.

Q3: What is the correct appearance of solid this compound?

This compound is typically a dark green solid .[6] Any significant deviation from this appearance, such as discoloration to brown or black, may indicate degradation, and the standard should be discarded.

Q4: Is this compound sensitive to light or moisture?

Yes, this class of compounds can be sensitive to environmental factors. A closely related compound, 4-Aminoantipyrine, is documented as being both light-sensitive and hygroscopic .[7] Therefore, as a critical best practice, this compound should always be stored in a tightly sealed container, protected from light (e.g., in an amber vial or placed inside a dark container), and in a low-humidity environment.

Q5: What solvents are recommended for dissolving this compound?

While specific solubility data can vary by supplier, common solvents for related pyrazolone compounds include ethanol, DMSO, and dimethylformamide (DMF).[1] The related compound 4-aminoantipyrine is also soluble in water. It is recommended to consult the Certificate of Analysis provided by your supplier for specific solubility information. Always use high-purity, HPLC-grade solvents to prepare your solutions.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues that may arise from improper storage or handling of your analytical standard.

Q6: I'm observing unexpected peaks in my chromatogram. Could this be related to my standard?

Answer: Yes, this is a classic sign of standard degradation.

  • Cause: Exposure to elevated temperatures, light, or excessive moisture can cause this compound to degrade into related impurities. The degradation of antipyrine derivatives can proceed through pathways like hydroxylation or the opening of the pyrazolone ring, creating new chemical entities that will appear as distinct peaks in your analysis.[8][9][10]

  • Solution: Discard the compromised standard and the solutions made from it. Open a new, properly stored vial of the analytical standard and prepare a fresh solution immediately before your analysis. Compare the chromatogram from the new standard to the previous one to confirm that the extraneous peaks are gone.

Q7: The peak area/signal response for my standard is consistently decreasing. What is the likely cause?

Answer: A progressive loss of signal intensity points to the degradation of the standard in your stock solution.

  • Cause: Storing the standard in solution, even when frozen, can lead to slow degradation over time. Each freeze-thaw cycle can accelerate this process. The nitroso group is reactive and can be susceptible to reduction or oxidation in solution.

  • Solution: Always prepare working standards fresh from a solid, properly stored master standard. If you must use a stock solution, validate its stability over your intended use period. If a decline is observed, shorten the acceptable use period for the stock solution or switch to daily fresh preparations.

Q8: The solid material in the vial has changed color from dark green to a brownish color. Is it still usable?

Answer: No, it should not be used.

  • Cause: A visible color change is unequivocal evidence of a chemical transformation.[6] This indicates that a significant portion of the primary standard has degraded, and it will no longer provide accurate quantitative results.

  • Solution: The standard is compromised and must be discarded according to your institution's safety protocols. Procure a new vial of the analytical standard for your experiments.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting issues related to your analytical standard.

TroubleshootingWorkflow cluster_solution Solution Integrity cluster_solid Solid Standard Integrity start Problem Observed (e.g., Extra Peaks, Low Signal) check_solution Is the solution freshly prepared? start->check_solution check_solid Inspect Solid Standard: - Stored at -20°C? - Protected from light? - No color change? check_solution->check_solid Yes fresh_no Solution was stored or reused. check_solution->fresh_no No solid_bad Solid standard shows color change or was stored improperly. check_solid->solid_bad No solid_ok Solid standard appears OK and was stored correctly. check_solid->solid_ok Yes prepare_fresh Action: Prepare a fresh solution from solid standard. fresh_no->prepare_fresh re_run Re-run analysis prepare_fresh->re_run problem_persists Problem Persists? re_run->problem_persists discard_standard Action: Discard the standard. Procure a new vial. solid_bad->discard_standard solid_ok->re_run problem_persists->discard_standard No (Problem Solved) instrument_issue Conclusion: Issue is likely instrumental or methodological. (e.g., mobile phase, column, detector) problem_persists->instrument_issue Yes

Caption: Troubleshooting workflow for analytical standard issues.

Section 3: Protocols & Workflows

Following standardized protocols is essential for maintaining the integrity of your analytical standard.

Protocol 1: Recommended Handling and Storage of Solid Standard
  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Perform weighing quickly in a controlled environment with low humidity. Do not leave the vial open for an extended period.

  • Inert Atmosphere: After dispensing the required amount, purge the vial headspace with an inert gas like dry argon or nitrogen. This displaces oxygen and moisture, which can contribute to degradation.

  • Sealing: Seal the vial cap tightly. For added protection, wrap the cap with Parafilm® to ensure an airtight seal.

  • Storage: Immediately return the sealed vial to a -20°C freezer. Ensure it is stored in a dark location or within a secondary container to protect it from light.

Protocol 2: Preparation of Stock and Working Solutions
  • Solvent Selection: Use only high-purity, HPLC, or LC-MS grade solvents. Ensure the chosen solvent is compatible with your analytical method.

  • Preparation: Prepare stock solutions gravimetrically. Use calibrated pipettes and Class A volumetric flasks for accurate dilutions when preparing working standards.

  • Fresh is Best: The most reliable practice is to prepare only the volume needed for the day's experiments and discard any excess.

  • Short-Term Storage (If Unavoidable): If a stock solution must be stored, filter it through a 0.22 µm syringe filter into a clean amber glass vial. Aliquot into single-use volumes, purge with inert gas, and store at -20°C or -80°C. Do not store for more than a few days without conducting a formal stability study.

Workflow for Ensuring Standard Integrity

StorageWorkflow cluster_use Procedure for Use start Receive New Standard log Log Lot #, Receipt Date, and CoA start->log store Store Immediately: -20°C, Protected from Light log->store equilibrate Equilibrate Vial to Room Temp store->equilibrate Need to use weigh Weigh Quickly equilibrate->weigh dissolve Prepare Fresh Solution weigh->dissolve purge_seal Purge Headspace with N2/Ar, Seal Tightly, & Re-store weigh->purge_seal analysis Perform Analysis dissolve->analysis

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Nitrosoantipyrine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control and drug development, the accurate quantification of impurities is paramount to ensuring patient safety and regulatory compliance. Among the impurities of significant concern are N-nitroso compounds, a class of potent genotoxic carcinogens. 4-Nitrosoantipyrine (4-NAP), a potential nitrosamine impurity, necessitates robust and reliable analytical methods for its detection and quantification at trace levels. This guide provides a comprehensive comparison of validated analytical methodologies for 4-NAP, offering insights into the experimental rationale and performance characteristics of each technique. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical strategy for their specific needs.

The principles of analytical method validation are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[1]

The Analytical Challenge: Quantifying this compound

This compound presents a unique analytical challenge due to its potential presence at trace levels within complex sample matrices, such as active pharmaceutical ingredients (APIs) and finished drug products. The selection of an appropriate analytical method hinges on the required sensitivity, selectivity, and the nature of the sample. This guide will delve into three commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of impurities in pharmaceutical analysis. The method relies on the separation of the analyte of interest from other components in a mixture based on its affinity for a stationary phase, followed by detection using a UV detector.

Scientific Rationale

The choice of a reversed-phase C18 column is standard for the separation of moderately polar compounds like 4-NAP.[2] The mobile phase, a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is optimized to achieve adequate retention and resolution of the 4-NAP peak from potential interferences.[2] UV detection is suitable for molecules with a chromophore, and 4-NAP is expected to have a UV absorbance maximum that allows for its quantification.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify 4-NAP Calibrate->Quantify

Caption: HPLC-UV workflow for 4-NAP quantification.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size[2]

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.0, 20mM) (30:70, v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL[2]

    • Column Temperature: 30 °C[2]

    • UV Detection: Wavelength to be determined based on the UV spectrum of 4-NAP (a wavelength of 242 nm is used for a similar compound, 4-(N-Methyl-N-nitroso)aminoantipyrine)[2]

    • Run Time: 10 minutes[2]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase).

    • Perform serial dilutions to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (API or ground tablets).

    • Dissolve the sample in the diluent.

    • Filter the solution through a 0.45 µm filter before injection.

  • Validation:

    • Specificity: Analyze a blank (diluent), a placebo sample, and a sample spiked with 4-NAP to demonstrate that there are no interfering peaks at the retention time of 4-NAP.

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of 4-NAP at three different levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

    • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly for trace-level quantification in complex matrices, LC-MS/MS is the gold standard.[3]

Scientific Rationale

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a specific precursor ion to product ion transition, which significantly reduces matrix interference.[3]

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select_Precursor Q1: Precursor Ion Selection Ionize->Select_Precursor Fragment Q2: Collision-Induced Dissociation Select_Precursor->Fragment Select_Product Q3: Product Ion Selection Fragment->Select_Product Detect Detector Select_Product->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify 4-NAP Calibrate->Quantify

Caption: LC-MS/MS workflow for 4-NAP quantification.

Detailed Experimental Protocol: LC-MS/MS
  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to promote ionization.

    • Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺ of 4-NAP) and at least two product ions need to be determined by direct infusion of a 4-NAP standard.

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but often to lower concentrations due to the higher sensitivity of the technique.

  • Validation: The validation parameters are similar to those for HPLC-UV, but with more stringent acceptance criteria for sensitivity.

    • Matrix Effects: A critical parameter to evaluate in LC-MS/MS. This is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

    • LOD and LOQ: Expected to be significantly lower than for HPLC-UV.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that can be suitable for the quantification of 4-NAP in certain applications, particularly for in-process controls or in simpler matrices where high sensitivity is not required.

Scientific Rationale

This method is based on the principle that many organic molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). For nitrosamines, a common spectrophotometric method involves the Griess reaction, where the nitroso group is cleaved and the resulting nitrite reacts with a Griess reagent to form a colored azo dye that can be measured colorimetrically.

Experimental Workflow: Spectrophotometric Method (Griess Reaction)

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Sample Prepare Sample Solution Cleavage Denitrosation (e.g., HBr) Sample->Cleavage Standard Prepare Standard Solutions Standard->Cleavage Griess_Reaction Add Griess Reagent Cleavage->Griess_Reaction Develop_Color Color Development Griess_Reaction->Develop_Color Measure_Abs Measure Absorbance Develop_Color->Measure_Abs Calibrate Calibration Curve Measure_Abs->Calibrate Quantify Quantify 4-NAP Calibrate->Quantify

Caption: Spectrophotometric workflow for 4-NAP quantification.

Detailed Experimental Protocol: Spectrophotometry
  • Reagent Preparation:

    • Denitrosating Agent: e.g., a solution of hydrogen bromide in acetic acid.

    • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium.

  • Standard and Sample Preparation:

    • Prepare a series of 4-NAP standards and a sample solution in a suitable solvent.

  • Procedure:

    • To a known volume of the standard or sample solution, add the denitrosating agent and allow the reaction to proceed.

    • Add the Griess reagent and allow time for the color to develop.

    • Measure the absorbance at the wavelength of maximum absorbance of the colored product against a reagent blank.

  • Validation:

    • Specificity: Analyze a blank and a placebo. The specificity of this method can be a limitation, as other compounds that can be denitrosated or contain nitrite will interfere.

    • Linearity, Accuracy, and Precision: Determined similarly to the chromatographic methods.

Performance Comparison

The choice of analytical method will depend on the specific requirements of the analysis. The following table summarizes the typical performance characteristics of the three discussed methods for the quantification of nitrosamine impurities.

Parameter HPLC-UV LC-MS/MS UV-Visible Spectrophotometry
Specificity Moderate to HighVery HighLow to Moderate
Sensitivity (LOD/LOQ) ng to µg rangepg to ng rangeµg range
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (% RSD) ≤ 2%≤ 5%≤ 5%
Throughput ModerateHighHigh
Cost LowHighVery Low
Expertise Required ModerateHighLow

Conclusion

The validation of analytical methods for the quantification of this compound is a critical step in ensuring the quality and safety of pharmaceutical products.

  • HPLC-UV offers a balance of performance and cost-effectiveness for routine quality control where sensitivity is not the primary concern.

  • LC-MS/MS stands out as the definitive method for trace-level quantification, providing the highest degree of sensitivity and specificity, making it ideal for regulatory submissions and in-depth investigations.

  • UV-Visible Spectrophotometry , while less specific, can be a valuable tool for rapid, in-process testing where a high degree of accuracy and low-level detection are not required.

Ultimately, the selection of the most appropriate method should be based on a thorough risk assessment and a clear understanding of the analytical requirements. This guide provides the foundational knowledge to make an informed decision and to design a robust validation strategy that will withstand scientific and regulatory scrutiny.

References

  • Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS. Available from: [Link]

  • Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. OUCI. Available from: [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. Available from: [Link]

  • Spectrophotometric Determination of Pharmaceutical by Oxidative Coupling of 4-Aminoantipyrine: A Short Review. ResearchGate. Available from: [Link]

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A Comparative Guide to the Synthesis of 4-Aminoantipyrine: 4-Nitrosoantipyrine vs. Alternative Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of 4-aminoantipyrine (4-AAP), a critical intermediate for various pharmaceuticals and analytical reagents, the choice of synthetic route and the stability of its intermediates are paramount. The most established and industrially practiced method proceeds through the formation of 4-nitrosoantipyrine. However, evolving synthetic methodologies and increasing scrutiny of nitroso compounds necessitate a comparative evaluation of this traditional route against viable alternatives. This guide provides an in-depth technical comparison of the synthesis of 4-aminoantipyrine via the this compound intermediate versus pathways involving 4-nitroantipyrine and modern catalytic amination techniques.

The Prevalent Pathway: The this compound Intermediate

The synthesis of 4-aminoantipyrine from antipyrine is most commonly achieved through a two-step process involving the nitrosation of the antipyrine ring at the C4 position, followed by the reduction of the resulting this compound.[1][2]

Mechanism and Rationale

The C4 position of the antipyrine ring is highly activated towards electrophilic substitution. The reaction is initiated by the in-situ generation of nitrous acid from sodium nitrite in a strong acidic medium, typically sulfuric acid. The electrophilic nitrosonium ion (NO⁺) then attacks the electron-rich C4 position of the antipyrine ring to form the this compound intermediate. This intermediate is typically not isolated but is directly reduced in the same reaction vessel. Common reducing agents include a mixture of ammonium bisulfite and ammonium sulfite.[1] The reduction of the nitroso group to a primary amine is a well-established transformation. The final step involves neutralization with a base, such as liquid ammonia, to yield 4-aminoantipyrine.[1]

4-Nitrosoantipyrine_Pathway Antipyrine Antipyrine Nitrosation Nitrosation (NaNO₂, H₂SO₄) Antipyrine->Nitrosation Nitrosoantipyrine This compound (Intermediate) Nitrosation->Nitrosoantipyrine Reduction Reduction (NH₄HSO₃, (NH₄)₂SO₃) Nitrosoantipyrine->Reduction Aminoantipyrine 4-Aminoantipyrine Reduction->Aminoantipyrine

Figure 1: Synthetic pathway via this compound.

Experimental Protocol: Synthesis via this compound Intermediate[1][3]
  • Nitrosation:

    • Prepare a solution of antipyrine in 50% sulfuric acid.

    • Simultaneously, prepare a solution of sodium nitrite in water.

    • In a suitable reactor, control the simultaneous addition of both solutions while maintaining the reaction temperature between 45-50°C with constant stirring.

    • The reaction endpoint can be monitored using an iodine powder starch test paper.

  • Reduction:

    • The this compound generated in situ is immediately introduced into a reduction vessel containing an aqueous solution of ammonium bisulfite and ammonium sulfite.

    • The pH of the reduction mixture is maintained between 5.4 and 5.8.

  • Hydrolysis and Isolation:

    • Upon completion of the reduction, the pH is adjusted to 5.8-6.0, and the mixture is heated to 100°C for hydrolysis.

    • After cooling, the solution is neutralized with liquid ammonia to a pH of 7.0-7.5.

    • The resulting 4-aminoantipyrine oil is separated, crystallized, and filtered to obtain the final product.

ParameterValueReference
Yield Up to 96%[3]
Purity >80% (crude oil)[3]
Reaction Time Not explicitly stated, but a multi-hour process[1]
Key Reagents Sodium nitrite, Sulfuric acid, Ammonium bisulfite, Ammonium sulfite[1]
Temperature 45-50°C (Nitrosation), 100°C (Hydrolysis)[3]

Alternative Intermediate 1: The 4-Nitroantipyrine Pathway

An alternative approach to introduce a nitrogen functionality at the C4 position is through nitration to form a 4-nitroantipyrine intermediate, which is subsequently reduced to 4-aminoantipyrine.

Mechanism and Rationale

Similar to nitrosation, nitration is an electrophilic aromatic substitution. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). This ion attacks the C4 position of the antipyrine ring. The resulting 4-nitroantipyrine can then be reduced to 4-aminoantipyrine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl).

4-Nitroantipyrine_Pathway Antipyrine Antipyrine Nitration Nitration (HNO₃, H₂SO₄) Antipyrine->Nitration Nitroantipyrine 4-Nitroantipyrine (Intermediate) Nitration->Nitroantipyrine Reduction Reduction (e.g., H₂/Pd-C) Nitroantipyrine->Reduction Aminoantipyrine 4-Aminoantipyrine Reduction->Aminoantipyrine

Figure 2: Synthetic pathway via 4-nitroantipyrine.

Experimental Considerations

While theoretically sound, the nitration of antipyrine requires careful control of reaction conditions to avoid over-nitration or side reactions. The subsequent reduction of the nitro group is a standard and generally high-yielding transformation.

ParameterValueReference
Yield Not explicitly reported for the full sequence, but reduction of nitroarenes is typically high yielding.General Organic Chemistry Principles
Purity Dependent on the selectivity of the nitration step.General Organic Chemistry Principles
Reaction Time Variable, dependent on specific nitration and reduction conditions.General Organic Chemistry Principles
Key Reagents Nitric acid, Sulfuric acid, Reducing agent (e.g., Pd/C, Sn/HCl)General Organic Chemistry Principles
Temperature Typically low temperatures for nitration to control selectivity.General Organic Chemistry Principles

Alternative Intermediate 2: 4-Haloantipyrine and Catalytic Amination

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, such as the Buchwald-Hartwig amination. This approach involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. In the context of 4-aminoantipyrine synthesis, this would involve the preparation of a 4-haloantipyrine (e.g., 4-chloroantipyrine) followed by a catalytic amination step.

Mechanism and Rationale

The synthesis would first require the halogenation of antipyrine at the C4 position to generate 4-chloroantipyrine. This intermediate would then be subjected to a Buchwald-Hartwig amination reaction. The catalytic cycle involves the oxidative addition of the 4-chloroantipyrine to a palladium(0) complex, followed by coordination of an ammonia equivalent (such as benzophenone imine, followed by hydrolysis, or directly using ammonia under specific conditions), and finally reductive elimination to form the C-N bond and regenerate the catalyst.[4]

Buchwald-Hartwig_Pathway Antipyrine Antipyrine Halogenation Halogenation (e.g., SO₂Cl₂) Antipyrine->Halogenation Haloantipyrine 4-Chloroantipyrine (Intermediate) Halogenation->Haloantipyrine Amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source) Haloantipyrine->Amination Aminoantipyrine 4-Aminoantipyrine Amination->Aminoantipyrine

Figure 3: Synthetic pathway via Buchwald-Hartwig amination.

Experimental Considerations

The synthesis of the 4-chloroantipyrine precursor is a critical first step. The Buchwald-Hartwig amination itself is known for its broad substrate scope and functional group tolerance. However, the use of a palladium catalyst and specialized phosphine ligands can add to the cost and complexity of the synthesis. The choice of the ammonia source and reaction conditions is also crucial for achieving high yields.

ParameterValueReference
Yield Potentially high, as Buchwald-Hartwig aminations are generally efficient.[4]
Purity Generally high, with purification often achieved by chromatography.[4]
Reaction Time Can be significantly shorter than traditional methods.[4]
Key Reagents Halogenating agent, Palladium catalyst, Phosphine ligand, Base, Ammonia source[4]
Temperature Typically elevated temperatures (e.g., 80-120°C).[4]

Comparative Analysis

FeatureThis compound Route4-Nitroantipyrine RouteBuchwald-Hartwig Amination Route
Industrial Viability High, currently the most common industrial method.Moderate, requires handling of nitrating agents.Low to Moderate, catalyst and ligand costs can be a factor.
Yield High (up to 96%).[3]Potentially high.Potentially high.
Safety Concerns In-situ generation and immediate consumption of potentially mutagenic nitroso compound.[5]Handling of strong nitrating acids and potentially explosive nitro-intermediate.Use of palladium catalyst (heavy metal) and potentially pyrophoric ligands.
Atom Economy Good, especially as a one-pot process.Moderate, involves a separate reduction step.Lower, due to the use of a catalyst, ligand, and base.
Versatility Well-established and optimized for this specific transformation.Less specific, nitration can sometimes lead to mixtures of isomers.Highly versatile for a broad range of amination reactions, but may require optimization for this specific substrate.
Cost Generally cost-effective due to the use of bulk chemicals.Moderate, depending on the cost of the reducing agent.Can be more expensive due to the cost of the palladium catalyst and ligands.

Conclusion

The synthesis of 4-aminoantipyrine via the This compound intermediate remains the most industrially relevant and high-yielding method. Its one-pot nature and the use of readily available, inexpensive reagents contribute to its economic viability. However, the inherent risks associated with the handling of nitroso compounds, even when generated in situ, warrant careful consideration and stringent safety protocols.

The 4-nitroantipyrine route presents a plausible alternative, leveraging well-understood nitration and reduction chemistries. The primary challenges lie in achieving selective nitration at the C4 position and managing the safety hazards associated with nitrating agents and nitro compounds.

The Buchwald-Hartwig amination represents a modern and elegant approach. While it offers the potential for high yields and a broad substrate scope, the higher cost of catalysts and ligands, as well as the need for more specialized reaction conditions, may currently limit its large-scale industrial application for this specific transformation.

For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, cost, available equipment, and safety considerations. While the this compound pathway is the current workhorse, continued research into safer and more sustainable alternatives, such as improved catalytic amination methods, is a valuable endeavor.

References

  • Synthesis of 4-aminoantipyrine derivatives via Betti reaction. (URL not available)
  • Synthesis method of 4-aminoantipyrine - Knowledge - Alfa Chemical Co., Ltd. (URL: )
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived
  • Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine - PubMed. (URL: [Link])

  • synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)
  • CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method ...
  • Synthesis of 4-aminoantipyrine derived Schiff bases and their evaluation for antibacterial, cytotoxic and free radical scavenging activity | Semantic Scholar. (URL: [Link])

  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - MDPI. (URL: [Link])

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][6]benzodiazepines - PubMed. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues - PubMed. (URL: [Link])

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (URL: [Link])

  • Nitrosoantipyrine | C11H11N3O2 | CID 13443 - PubChem - NIH. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])

  • Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies - PubMed. (URL: [Link])

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - ResearchGate. (URL: [Link])

  • synthesis and evaluation of anthelmintic and insecticidal activities of 4-amino-antipyrine derivatives of amino acids and peptides - Journal of Pharmaceutical and Scientific Innovation. (URL: [Link])

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. (URL: [Link])

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides - ResearchGate. (URL: [Link])

  • The (FTIR) Spectrum of 4-aminoantipyrine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])

  • Structure of 4-aminoantipyrine (AAP) | Download Scientific Diagram - ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Nitroso Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Nitrosamine Analysis

The discovery of N-nitrosamine impurities in common drug products has presented a significant challenge to the pharmaceutical industry. These compounds, many of which are classified as probable human carcinogens, can form at various stages of the manufacturing process and must be controlled to exceptionally low levels.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent acceptable intake (AI) limits, necessitating the development and validation of highly sensitive and selective analytical methods.[2][3][4]

Two of the most powerful analytical techniques employed for this task are High-Performance Liquid Chromatography (HPLC), typically coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique possesses distinct advantages and disadvantages rooted in the physicochemical properties of the nitrosamines and the complexities of the sample matrix.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of HPLC and GC-MS methods for nitrosamine analysis. It moves beyond a simple listing of features to explain the causality behind experimental choices. Crucially, it details the process of cross-validation—a systematic comparison of two distinct analytical methods to ensure the reliability and congruence of their results.[5][6] This process is fundamental to ensuring data integrity, whether for method transfer between laboratories or for confirming results from orthogonal analytical approaches.

Chapter 1: Foundational Principles of the Analytical Techniques

The choice between HPLC and GC-MS is dictated by the analyte's properties, primarily its volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Analyte Range

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For nitrosamine analysis, it is almost invariably paired with a mass spectrometer (LC-MS/MS) to achieve the required sensitivity and specificity.

  • Causality of Experimental Choices in HPLC-MS/MS:

    • Stationary Phase Selection: Reversed-phase columns, such as C18, are versatile and widely used for separating a broad range of nitrosamines.[7] However, for challenging separations, particularly of positional isomers like N-nitrosodiisopropylamine (NDIPA) and N-nitrosodi-n-propylamine (NDPA), Pentafluorophenyl (PFP) columns offer alternative selectivity based on subtle differences in structure and polarity.[7][8] For very polar nitrosamines, columns designed for high aqueous mobile phases (AQ-C18) can provide better retention.[7]

    • Ionization Source: The choice of ionization source is critical. While Electrospray Ionization (ESI) is well-suited for more complex or polar nitrosamine drug substance-related impurities (NDSRIs), Atmospheric Pressure Chemical Ionization (APCI) is often superior for the analysis of smaller, less polar, volatile nitrosamines.[3] APCI is generally less susceptible to matrix effects, which can be a significant advantage when dealing with complex sample formulations.[9]

    • Detection Mode: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. This technique involves selecting a specific precursor ion for the target nitrosamine, fragmenting it, and then monitoring for a specific product ion. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS separates compounds in their gaseous state. Analytes are vaporized in a heated inlet and separated in a column based on their boiling points and interaction with the stationary phase before detection by a mass spectrometer.

  • Causality of Experimental Choices in GC-MS:

    • Injection Technique: The choice between direct liquid injection and headspace injection is a critical consideration.

      • Headspace GC-MS: This technique is ideal for volatile nitrosamines like N-nitrosodimethylamine (NDMA) in complex or non-volatile matrices. By sampling only the vapor phase above the sample, matrix interferences are significantly reduced.[11]

      • Direct Liquid Injection: This approach is simpler and effective for a wider range of nitrosamine volatilities.[12] However, it introduces the entire sample matrix into the system, which can lead to contamination of the inlet and column, and potential for matrix effects.

    • The Thermal Stability Dilemma: A significant limitation of GC is the requirement for analytes to be thermally stable. Some drug substances, like ranitidine, can degrade at the high temperatures of the GC inlet, artificially forming NDMA and leading to erroneously high results.[13] This phenomenon underscores the necessity of evaluating analyte stability during method development and makes LC-MS the required technique for such thermolabile compounds.

    • Derivatization: For less volatile nitrosamines containing polar functional groups, derivatization may be necessary to increase their volatility and thermal stability for GC analysis.

Chapter 2: Head-to-Head Method Comparison

To provide a practical comparison, this section outlines typical performance characteristics for both LC-MS/MS and GC-MS/MS methods for the analysis of a representative set of common nitrosamines. The data presented is a synthesis of values reported in regulatory methods and scientific literature.

Table 1: Comparative Performance Characteristics of LC-MS/MS and GC-MS/MS
ParameterHigh-Performance Liquid Chromatography (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS/MS)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.LC is suited for a wider range of polarities and molecular weights. GC requires analytes to be volatile and thermally stable.
Applicability Broad; suitable for both volatile and non-volatile/thermolabile nitrosamines (e.g., NMBA, NDSRIs).Best for volatile and semi-volatile, thermally stable nitrosamines (e.g., NDMA, NDEA).LC's lower operating temperatures prevent degradation of sensitive compounds like ranitidine.[13]
Sample Preparation Typically involves dissolution followed by protein precipitation or solid-phase extraction (SPE).Can involve liquid-liquid extraction, SPE, or simple dissolution for headspace analysis.Headspace GC minimizes matrix introduction, simplifying cleanup but is limited to volatile analytes.
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL (ppb)0.05 - 3 ng/mL (ppb)Both techniques offer excellent sensitivity, often exceeding regulatory requirements. GC-MS/MS can sometimes achieve lower detection limits for very volatile compounds.[12]
Precision (%RSD) Typically < 10%Typically < 10%Both methods demonstrate high precision when properly validated.
Accuracy (% Recovery) Typically 80-120%Typically 80-120%Accuracy is highly dependent on the sample preparation method and matrix complexity for both techniques.
Potential Pitfalls Matrix effects (ion suppression/enhancement), co-elution with API.Thermal degradation of analytes, artefactual formation (e.g., with DCM solvent), inlet contamination.[14]The high concentration of the API in LC-MS can suppress the ionization of trace nitrosamines. High temperatures in GC can cause false positives.

Chapter 3: Detailed Experimental Protocols

The following protocols are representative workflows for the analysis of nitrosamines and are based on established and validated methods. They serve as a starting point for method development and validation in your own laboratory.

Protocol 1: HPLC-MS/MS Method for Six Nitrosamines in a Drug Substance

This protocol is adapted from the FDA's LC-HRMS method for nitrosamines in losartan and is applicable to a range of drug substances.[2]

1. Sample Preparation: a. Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube. b. Add 5.0 mL of methanol. c. Vortex until the sample is fully dissolved. d. For drug products, crush tablets to achieve a 20 mg/mL API concentration in 5.0 mL of methanol, vortex, shake for 40 minutes, and centrifuge. e. Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: Kinetex F5, 2.6 µm, 100 x 4.6 mm (or equivalent PFP column)[2]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Methanol
  • Gradient: Start at 10% B, ramp to 40% B over 10 minutes, ramp to 95% B over 2 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 10 µL

3. MS/MS Conditions:

  • Ionization Source: APCI (recommended for small nitrosamines) or ESI, positive ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • Example MRM Transitions:
  • NDMA: 75.1 → 58.1 (Quantifier), 75.1 → 43.1 (Qualifier)
  • NDEA: 103.1 → 75.1 (Quantifier), 103.1 → 47.1 (Qualifier)
  • (Note: Transitions must be empirically optimized on the specific instrument used).
Diagram: HPLC-MS/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh 100mg API dissolve Dissolve in 5mL Methanol weigh->dissolve filter Filter (0.22µm) dissolve->filter hplc HPLC Separation (PFP Column) filter->hplc ms MS/MS Detection (APCI, MRM Mode) hplc->ms data Quantification ms->data Data Acquisition

Caption: Workflow for nitrosamine analysis by HPLC-MS/MS.

Protocol 2: Headspace GC-MS Method for NDMA in a Drug Substance

This protocol is based on the FDA's headspace GC/MS method for NDMA in valsartan.

1. Sample Preparation: a. Accurately weigh 500 mg of the drug substance into a 20 mL headspace vial. b. Add 5.0 mL of Dimethyl sulfoxide (DMSO). c. Immediately cap and crimp the vial. d. Vortex to mix.

2. Headspace Autosampler Conditions:

  • Oven Temperature: 120 °C
  • Loop Temperature: 130 °C
  • Transfer Line Temperature: 140 °C
  • Vial Equilibration Time: 15 min
  • Injection Time: 1.0 min

3. GC-MS Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm (or equivalent polar column)
  • Carrier Gas: Helium at 1.5 mL/min (constant flow)
  • Inlet Temperature: 220 °C
  • Split Ratio: 5:1
  • Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C, hold for 3.5 min.
  • Ion Source Temperature: 230 °C
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Ions to Monitor for NDMA: m/z 74 (Quantifier), m/z 42 (Qualifier)
Diagram: GC-MS Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis weigh Weigh 500mg API into HS Vial dissolve Add 5mL DMSO weigh->dissolve cap Cap & Crimp dissolve->cap hs Headspace Incubation (120°C, 15 min) cap->hs gcms GC-MS Analysis (WAX Column, SIM Mode) hs->gcms data Quantification gcms->data Data Acquisition

Caption: Workflow for nitrosamine analysis by Headspace GC-MS.

Chapter 4: The Cross-Validation Protocol

Cross-validation is the ultimate arbiter when comparing two distinct methods. It is a documented process that demonstrates that two validated procedures provide equivalent results, ensuring data integrity across different analytical platforms.[5]

Objective and Acceptance Criteria

The primary objective is to demonstrate the equivalence of the HPLC-MS/MS and GC-MS/MS methods. A common statistical approach for demonstrating equivalence involves calculating the 90% confidence interval for the mean difference between the results obtained from the two methods.

  • Acceptance Criterion: The two methods are considered equivalent if the lower and upper bounds of the 90% confidence interval of the percentage difference between the results are within a predefined limit, typically ±30%.

Step-by-Step Cross-Validation Procedure

1. Define the Scope:

  • Clearly state the two methods being compared (e.g., Protocol 1 vs. Protocol 2).
  • Define the specific nitrosamine(s) being cross-validated.
  • Specify the matrix (e.g., Valsartan drug substance).

2. Sample Selection:

  • Select a minimum of 10-12 representative samples of the target matrix (e.g., different batches of the drug substance).
  • The samples should ideally be "incurred," meaning they contain the nitrosamine impurity from the manufacturing process.
  • If incurred samples are not available or do not cover the analytical range, use spiked samples. The samples should span the analytical range, from the Limit of Quantitation (LOQ) to the upper end of the expected concentration range.

3. Experimental Design:

  • Analyze each selected sample in triplicate using both the HPLC-MS/MS method and the GC-MS/MS method.
  • To minimize systematic bias, the analyses should be performed by the same analyst on the same day, if possible. If not, the experimental design should account for inter-day variability.

4. Data Analysis and Evaluation:

  • For each sample, calculate the mean result from the triplicate analyses for both Method A (HPLC) and Method B (GC-MS).
  • Calculate the percentage difference for each sample: %Difference = [(Result_A - Result_B) / ((Result_A + Result_B)/2)] * 100.
  • Calculate the mean of the percentage differences for all samples.
  • Calculate the standard deviation of the percentage differences.
  • Calculate the 90% Confidence Interval (CI) for the mean percentage difference.
  • Compare the upper and lower bounds of the 90% CI to the acceptance criterion (e.g., ±30%).

5. Documentation:

  • Prepare a comprehensive cross-validation report detailing the protocol, raw data, statistical calculations, and a final conclusion on whether the two methods are equivalent.
Diagram: Cross-Validation Decision Workflow

CrossValidation_Workflow start Initiate Cross-Validation select_samples Select ≥10 Samples (Incurred or Spiked) start->select_samples analyze_A Analyze Samples (n=3) with HPLC-MS/MS select_samples->analyze_A analyze_B Analyze Samples (n=3) with GC-MS/MS select_samples->analyze_B calculate Calculate Mean % Difference and 90% Confidence Interval analyze_A->calculate analyze_B->calculate decision Are 90% CI limits within ±30%? calculate->decision pass Methods are Equivalent decision->pass Yes fail Investigate Discrepancy decision->fail No

Sources

Navigating the Maze of Interference in Pyrazolone-Based Analytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical diagnostics and drug development, the accuracy of analytical assays is paramount. Pyrazolone-based reagents, particularly 4-aminophenazone, are workhorses in many colorimetric assays due to their reliability and cost-effectiveness. These reagents are central to the Trinder reaction, a widely used enzymatic method for quantifying various analytes, including glucose and uric acid. However, the elegance of this chemistry is not without its Achilles' heel: susceptibility to interference. This guide, designed for the discerning scientist, delves into the nuances of interference in pyrazolone-based assays, offers a comparative look at alternative methods, and provides robust protocols for in-house interference studies.

The Chemistry at a Glance: The Trinder Reaction

The Trinder reaction is a coupled enzymatic assay. In the first step, a specific oxidase (e.g., glucose oxidase or uricase) acts on the analyte, producing hydrogen peroxide (H₂O₂). In the second, crucial step, horseradish peroxidase (HRP) catalyzes the oxidative coupling of a phenolic compound and 4-aminophenazone (a pyrazolone derivative) by H₂O₂ to form a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the analyte's concentration.

Trinder_Reaction Analyte Analyte (e.g., Glucose, Uric Acid) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ Oxidase Specific Oxidase Dye Colored Quinoneimine Dye H2O2->Dye HRP 4-AP 4-Aminophenazone (Pyrazolone Reagent) 4-AP->Dye Phenol Phenolic Compound Phenol->Dye HRP Horseradish Peroxidase (HRP) Spectro Spectrophotometric Measurement Dye->Spectro

Caption: The Trinder reaction pathway for analyte quantification.

The Specter of Interference: When Good Assays Go Bad

Interference in clinical chemistry is the effect of a substance present in a sample that alters the correct value of the result for an analyte.[1] In pyrazolone-based assays, this can lead to falsely elevated or, more commonly, falsely depressed results. Understanding the nature of these interferences is the first step toward mitigating their impact.

Endogenous Interferences: The Usual Suspects

Endogenous interferents are substances originating from within the patient's body.[1] The most common culprits in pyrazolone-based assays are:

  • Ascorbic Acid (Vitamin C): A potent reducing agent, ascorbic acid is a notorious interferent in peroxidase-based tests.[2] Its primary mechanism of interference is the chemical reduction of hydrogen peroxide, effectively consuming a key reactant before it can participate in the color-forming reaction.[2][3] This leads to a dose-dependent decrease in the measured analyte concentration.[4]

  • Bilirubin (Icterus): High concentrations of bilirubin, a breakdown product of heme, can cause both spectral and chemical interference.[5] Its strong absorbance in the 400-500 nm range can overlap with the absorbance spectrum of the quinoneimine dye, leading to inaccurate readings.[5] Additionally, bilirubin can directly react with hydrogen peroxide, causing negative interference in peroxidase-coupled reactions.[5]

  • Hemoglobin (Hemolysis): The release of hemoglobin from red blood cells can interfere spectrally due to its own absorbance profile.[6] It can also cause chemical interference in some assays.

  • Lipids (Lipemia): High levels of lipids can cause turbidity, which scatters light and leads to falsely elevated absorbance readings in spectrophotometric assays.[7] A volume displacement effect can also occur, where high concentrations of lipids reduce the aqueous volume of the sample, leading to a proportional decrease in the apparent concentration of water-soluble analytes.[7]

Exogenous Interferences: A Matter of Medication and More

Exogenous interferents are substances introduced into the body, such as drugs and their metabolites.[1]

  • N-acetylcysteine (NAC): Used as a mucolytic agent and an antidote for acetaminophen overdose, NAC is a reducing agent that can interfere with Trinder-based assays, leading to falsely low results for analytes like creatinine, cholesterol, and uric acid.[3][8]

  • Calcium Dobesilate: This vasoprotective agent has been shown to cause significant negative interference in Trinder-based assays for uric acid, triglycerides, and cholesterol.[9]

  • Other Drugs: A variety of other drugs can potentially interfere with pyrazolone-based assays, and the effect is often dependent on the specific drug, its concentration, and the assay formulation.

A Comparative Look: Pyrazolone-Based Assays vs. The Alternatives

While pyrazolone-based assays are widely used, several alternative methods are available, some of which offer greater resistance to common interferences.

Glucose Measurement: A Tale of Two Enzymes
MethodPrincipleAdvantagesDisadvantagesSusceptibility to Common Interferences
Pyrazolone-based (Glucose Oxidase-Trinder) Enzymatic (glucose oxidase) followed by colorimetric (Trinder) reaction.Cost-effective, well-established, suitable for automation.Susceptible to interference from reducing agents (e.g., ascorbic acid), bilirubin, and uric acid.[3][10]High: Ascorbic acid, bilirubin, uric acid.[3][10]
Hexokinase Enzymatic (hexokinase and glucose-6-phosphate dehydrogenase) coupled to the reduction of NADP⁺ to NADPH, measured spectrophotometrically at 340 nm.[10]High specificity and accuracy, considered a reference method.[10]More expensive than glucose oxidase methods.Low: Generally less affected by ascorbic acid and other reducing substances.[7][10]
Electrochemical Biosensors Direct or mediated electron transfer from glucose oxidase to an electrode surface.High sensitivity, small sample volume, potential for point-of-care testing.Can be susceptible to electrochemical interference from other substances in the sample.Variable: Depends on the specific electrode design and membrane technology. Some designs show good selectivity against common interferents.
Uric Acid Measurement: Beyond the Peroxidase Pathway
MethodPrincipleAdvantagesDisadvantagesSusceptibility to Common Interferences
Pyrazolone-based (Uricase-Peroxidase) Enzymatic (uricase) to produce H₂O₂, followed by a Trinder-like colorimetric reaction.[11]Cost-effective and suitable for automation.[11]Susceptible to interference from reducing agents like ascorbic acid and bilirubin.[5][11]High: Ascorbic acid, bilirubin.[5][11]
Direct Uricase (UV Method) Enzymatic (uricase) degradation of uric acid, with direct measurement of the decrease in absorbance at 293 nm.[11]High specificity, less prone to interference from reducing agents.[11]Requires a UV spectrophotometer, can be affected by substances that absorb at 293 nm.Low: Less affected by ascorbic acid and bilirubin.
Isotope Dilution Mass Spectrometry (ID-MS) Measures the ratio of native uric acid to a known amount of a stable isotope-labeled internal standard.Considered a "definitive method" with very high specificity and accuracy.[12]Requires expensive equipment and specialized expertise, lower throughput.[12]Very Low: Highly specific due to mass-to-charge ratio detection.[12]
Electrochemical Biosensors Direct electrochemical oxidation of uric acid or detection of H₂O₂ produced by uricase at an electrode surface.High sensitivity, rapid analysis, suitable for portable devices.Can be susceptible to electrochemical interference from other electroactive species.Variable: Performance depends on electrode modification and permselective membranes to enhance selectivity.[13]

In the Lab: A Protocol for Interference Testing

Evaluating the susceptibility of an assay to interference is a critical component of method validation. The Clinical and Laboratory Standards Institute (CLSI) guideline EP07 provides a comprehensive framework for interference testing.[14] The following is a generalized protocol for a paired-difference interference study.

Objective

To determine the effect of a potential interfering substance on the measurement of an analyte using a pyrazolone-based assay.

Materials
  • Analyte standards

  • Pooled patient serum or plasma samples

  • Potential interfering substance (e.g., ascorbic acid, bilirubin)

  • Pyrazolone-based assay reagents

  • Spectrophotometer or automated clinical chemistry analyzer

Experimental Workflow

Caption: Workflow for a paired-difference interference study.

Step-by-Step Procedure
  • Preparation of the Base Pool:

    • Obtain a pool of human serum or plasma. Ensure the endogenous level of the analyte of interest is low.

    • If necessary, spike the pool with a known concentration of the analyte to achieve a medically relevant decision-level concentration.

  • Preparation of Test and Control Samples:

    • Divide the analyte-spiked base pool into two aliquots: a "test" aliquot and a "control" aliquot.

    • To the "test" aliquot, add a known concentration of the potential interfering substance. The concentration should be clinically relevant.

    • To the "control" aliquot, add an equal volume of the solvent used to dissolve the interfering substance. This accounts for any dilution effects.

  • Analysis:

    • Analyze both the "test" and "control" samples in replicate (e.g., n=3 or 5) using the pyrazolone-based assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean analyte concentration for both the "test" and "control" samples.

    • Calculate the interference (bias) using the following formula:

      • Interference = Mean Concentration (Test) - Mean Concentration (Control)

    • The interference can also be expressed as a percentage:

      • % Interference = [(Mean Concentration (Test) - Mean Concentration (Control)) / Mean Concentration (Control)] x 100

  • Interpretation:

    • Compare the calculated interference to predefined acceptance criteria. These criteria are often based on the allowable total error for the assay, which can be derived from biological variation data or clinical performance goals.

Mitigation Strategies: Taming the Interferences

When significant interference is identified, several strategies can be employed:

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance to a level where it no longer has a significant effect. However, this may also dilute the analyte to a concentration below the assay's limit of quantitation.

  • Alternative Methods: If a specific interference is a persistent issue, switching to an alternative analytical method with a different principle and lower susceptibility to that interferent is a robust solution.

  • Reagent Modification: Manufacturers may incorporate substances into their reagents to minimize interference. For example, some assays include ascorbate oxidase to eliminate interference from ascorbic acid.

  • Pre-analytical Sample Treatment: In some cases, pre-treating the sample to remove the interfering substance may be possible, although this can be labor-intensive and may introduce other sources of error.

Conclusion

Pyrazolone-based assays are valuable tools in the analytical laboratory, but their susceptibility to interference necessitates a thorough understanding of their limitations. By being aware of common interferents, employing robust validation protocols, and considering alternative methodologies when necessary, researchers and clinicians can ensure the accuracy and reliability of their results. This comparative guide serves as a foundational resource for navigating the complexities of interference and making informed decisions in the pursuit of scientific and clinical excellence.

References

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  • Clinical and Laboratory Standards Institute. (2018). Interference Testing in Clinical Chemistry; Approved Guideline—Third Edition (EP07-A3). CLSI.
  • Zhao, Y. S., Yang, X. Y., Lu, W., Liao, H., & Liao, F. (2009). Uricase based methods for determination of uric acid in serum. Microchimica Acta, 164(1-2), 1-6.
  • Duryee, M. J., Mikuls, T. R., & Thiele, G. M. (2019). Antioxidant properties of citric acid interfere with the uricase-based measurement of circulating uric acid. Clinica chimica acta, 493, 134–139. [Link]

  • Dimeski, G. (2012). Interference Testing. The Clinical Biochemist Reviews, 33(4), 131–138.
  • Liao, F., Zhao, Y. S., & Zhao, L. N. (2006). Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method. Journal of clinical laboratory analysis, 20(2), 53–59. [Link]

  • Guo, X., Hou, L., Yin, Y., Wu, J., Zhao, F., Xia, L., Qiu, L., & Liu, Y. (2018). Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays. PloS one, 13(2), e0192440. [Link]

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A Comparative Guide to Method Validation for the Detection of 4-Nitrosoantipyrine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Vigilance

The landscape of pharmaceutical quality control is one of constant evolution, driven by an ever-deepening understanding of the potential risks associated with even trace-level impurities. Among the most critical of these are nitrosamines, a class of compounds flagged by global regulatory bodies as probable human carcinogens.[1][2] The discovery of nitrosamine contamination in widely used medications has led to significant recalls and has placed unprecedented scrutiny on manufacturing processes and analytical testing protocols.[1] 4-Nitrosoantipyrine, a potential impurity related to the active pharmaceutical ingredient (API) antipyrine, falls under this umbrella of concern, necessitating the development and rigorous validation of highly sensitive analytical methods to ensure patient safety.

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound. As researchers, scientists, and drug development professionals, our mandate is not merely to detect but to assure—a task that hinges on robust, validated analytical procedures. We will delve into the regulatory framework, compare the performance of key analytical techniques, and provide detailed experimental protocols, grounding our discussion in the principles of scientific integrity and field-proven expertise. The challenge lies in achieving ultra-low detection limits while navigating potential matrix effects from the API and formulation excipients, a feat that requires a sophisticated analytical approach.[3][4]

Pillar 1: The Regulatory Bedrock - ICH Q2(R2) and Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][6][7] The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the foundational framework for this process, ensuring a harmonized approach across global regulatory landscapes.[5][8][9] This guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a science- and risk-based lifecycle management approach.[8][9]

The core performance characteristics that must be evaluated during method validation for a quantitative impurity test like that for this compound are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as the API, other impurities, degradation products, and matrix components.[8][10][11]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6][8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7] This is a critical parameter for genotoxic impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[5][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

G cluster_Plan Validation Planning cluster_Execution Experimental Execution cluster_Report Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Sets Scope Specificity Specificity (Forced Degradation) Protocol:s->Specificity:n LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report Robustness:s->Report:n Lifecycle Lifecycle Management (ICH Q14) Report->Lifecycle

Caption: A typical workflow for analytical method validation, from planning to lifecycle management.

Pillar 2: Comparative Analysis of Analytical Technologies

The choice of analytical technology is paramount for successfully quantifying trace-level genotoxic impurities. While several techniques exist, their suitability varies significantly based on the required sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Operation: HPLC is a cornerstone of pharmaceutical analysis. For this compound, a reverse-phase (RP) method would be employed to separate it from antipyrine and other process-related impurities based on polarity.[13] The separated components are then detected by a UV detector as they elute from the column.

  • Causality of Choice: HPLC-UV is often the first choice for assay and impurity testing due to its ubiquity, cost-effectiveness, and robustness. It is excellent for quantifying impurities at the 0.05% level and above.

  • Field-Proven Insights: While a specific RP-HPLC method for this compound exists, its primary limitation is sensitivity.[13] Regulatory acceptable intake (AI) limits for nitrosamines are often in the nanogram-per-day range, translating to parts-per-million (ppm) or even parts-per-billion (ppb) levels in the drug substance. Standard HPLC-UV systems typically lack the sensitivity to reliably achieve the required LOQs for genotoxic impurities.[3] Furthermore, without the confirmatory power of mass spectrometry, there is a higher risk of co-elution, where a non-analyte peak could be misidentified as this compound, compromising specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS is the regulatory-preferred "gold standard" for trace-level nitrosamine analysis.[14] It couples the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of a tandem mass spectrometer. The instrument isolates a specific precursor ion (the molecular ion of this compound), fragments it, and then monitors for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise.

  • Causality of Choice: For genotoxic impurities, where the risk is high and acceptable limits are extremely low, the unparalleled sensitivity and specificity of LC-MS/MS are required.[3][14] The technique provides unambiguous identification and quantification, which is essential for regulatory submissions. For small nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often a more efficient ionization source than Electrospray Ionization (ESI).[14][15]

  • Field-Proven Insights: LC-MS/MS methods can readily achieve LOQs in the low ppb range, meeting and exceeding the stringent requirements set by agencies like the FDA and EMA.[15][16] The high selectivity minimizes the risk of matrix interference, making it a robust tool for analyzing complex sample matrices found in finished drug products.

Comparative Performance Summary

The following table summarizes the expected performance characteristics of HPLC-UV versus LC-MS/MS for the analysis of a nitrosamine impurity like this compound.

Performance CharacteristicHPLC-UVLC-MS/MSRationale & Justification
Specificity Moderate to HighVery HighHPLC-UV relies solely on retention time. LC-MS/MS uses retention time plus two mass transitions (precursor/product ion pair), providing significantly higher confidence in identification.[10][14]
Limit of Quantitation (LOQ) ~100-500 ppb (ng/mL)<1 ppb (pg/mL)Mass spectrometry is orders of magnitude more sensitive than UV detection, a critical requirement for genotoxic impurities with low acceptable intake limits.[15][16]
Accuracy (% Recovery) 90-110%80-120%Both techniques can be highly accurate when properly validated. The wider acceptance criteria for LC-MS/MS at trace levels reflect the greater analytical challenge.[17]
Precision (%RSD) < 5%< 15%Excellent precision is achievable with both. Higher variability is acceptable for trace analysis with LC-MS/MS as per regulatory guidelines.[16]
Robustness HighModerate to HighHPLC-UV methods are generally considered very robust. LC-MS/MS methods can be more sensitive to matrix effects and instrumental parameters, requiring careful optimization.
Cost & Complexity LowHighLC-MS/MS instruments have a significantly higher capital cost and require more specialized expertise to operate and maintain.

Pillar 3: Self-Validating Protocols and Workflows

A protocol is a self-validating system when it includes built-in checks and balances to ensure the integrity of the data it generates. This includes rigorous system suitability testing and the comprehensive evaluation of all required validation parameters.

Key Experiment: Specificity via Forced Degradation

To establish specificity, the analytical method must be challenged to prove it can separate this compound from potential degradation products. This is achieved through forced degradation (or stress testing) studies.[18][19]

G cluster_conditions Stress Conditions (ICH Q1A) DS Drug Substance (API) + this compound Spike Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxidation Oxidation (e.g., 3% H2O2) DS->Oxidation Thermal Thermal Stress (e.g., 80°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo Analysis Analyze Stressed Samples by Validated Method (e.g., LC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution of this compound from Degradants Analysis->Evaluation

Caption: Workflow for establishing method specificity using forced degradation studies.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of the antipyrine API, both neat and spiked with a known concentration of this compound.

  • Acid Hydrolysis: Treat the solutions with 0.1 M HCl at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Treat the solutions with 0.1 M NaOH at 60°C for 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat the solutions with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API and the solutions to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solutions to UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed analytical method (e.g., LC-MS/MS).

  • Evaluation: The primary acceptance criterion is the demonstration of peak purity for this compound. The peak should be free from co-eluting degradants and well-resolved from all other observed peaks. Mass balance calculations should be performed to account for the fate of the API.

Experimental Protocol: LC-MS/MS Method Validation

This protocol outlines the steps for validating an LC-MS/MS method for the quantification of this compound impurities.

  • System Suitability Test (SST):

    • Objective: To verify the performance of the chromatographic system before analysis.

    • Procedure: Prepare a standard solution of this compound at the target LOQ level. Inject this solution six replicate times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 15.0% and ≤ 2.0%, respectively.

  • Specificity:

    • Objective: To demonstrate that the method is free from interference at the retention time of this compound.

    • Procedure: Analyze a blank (diluent) and a placebo (formulation matrix without API). Analyze the forced degradation samples as described previously.

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank or placebo. Peak purity must be demonstrated in stressed samples.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected.

    • Procedure: Prepare a series of dilutions of the this compound standard. The LOQ is the concentration that yields a signal-to-noise ratio (S/N) of approximately 10 and meets the precision requirement (%RSD ≤ 15% for six replicate injections). The LOD is the concentration that yields an S/N of approximately 3.

  • Linearity and Range:

    • Objective: To demonstrate a linear relationship between concentration and instrument response over a defined range.

    • Procedure: Prepare a series of at least five standard solutions spanning from the LOQ to 150% of the specification limit for this compound. Plot the peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy:

    • Objective: To demonstrate the recovery of the analyte from a sample matrix.

    • Procedure: Spike the drug product placebo with this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare each level in triplicate and analyze.

    • Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0% for each level.

  • Precision:

    • Objective: To demonstrate the repeatability and intermediate precision of the method.

    • Repeatability (Intra-assay): Analyze six individual preparations of the drug product spiked with this compound at the 100% specification level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The %RSD for the set of six measurements should be ≤ 15.0%. The results from both studies should be statistically compared.

  • Robustness:

    • Objective: To evaluate the method's tolerance for small, deliberate variations.

    • Procedure: Introduce small changes to critical method parameters one at a time (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). Analyze a spiked sample under each condition.

    • Acceptance Criteria: The system suitability criteria must be met, and the results should not deviate significantly from those obtained under the nominal conditions.

Conclusion and Authoritative Recommendation

The effective control of this compound impurities is a non-negotiable aspect of ensuring pharmaceutical safety. While HPLC-UV is a workhorse for many quality control applications, this guide objectively demonstrates its limitations for this specific task due to insufficient sensitivity.

For the trace-level quantification of potential genotoxic impurities like this compound, LC-MS/MS is the unequivocally superior and recommended methodology. Its combination of high selectivity and sensitivity provides the assurance necessary to meet stringent global regulatory expectations.[2][3][14] The validation of such a method must be comprehensive, following the principles outlined in ICH Q2(R2), with a particular focus on demonstrating specificity through forced degradation and achieving a sufficiently low limit of quantitation (LOQ). By adopting these advanced analytical strategies and embedding them within a robust validation framework, we can confidently ensure the quality and safety of medicines, upholding our primary responsibility to the patient.

References

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  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]

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  • NIH. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]

  • NIH. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

  • ProPharma Group. (2022). How to Comply with the Nitrosamine Regulations for Your New Drug Product Marketing Applications. [Link]

  • QbD Group. (2024). The FDA releases revision of guidance regarding Control of Nitrosamine Impurities in Human Drugs. [Link]

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Pharma Post. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2020). A review on forced degradation and stability indicating studies. [Link]

  • PharmOut. (2016). Analytical method validation. [Link]

  • NIH. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). [Link]

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A Comparative Guide to the Accuracy and Precision of 4-Nitrosoantipyrine Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity and precise quantification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. 4-Nitrosoantipyrine, a significant impurity and metabolite of Antipyrine, demands rigorous analytical scrutiny.[1][2] This guide provides an in-depth comparison of analytical standards for this compound, focusing on the critical parameters of accuracy and precision. We will delve into the nuances of different analytical methodologies, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Critical Role of High-Purity Analytical Standards

The accuracy of any quantitative analysis is fundamentally anchored to the quality of the reference standard used. For nitrosamine impurities like this compound, where even trace amounts can be of toxicological concern, the use of well-characterized, high-purity standards is non-negotiable.[3][4][5] Regulatory bodies worldwide, including the FDA and EMA, have stringent guidelines on the control of such impurities in pharmaceutical products.[2][4]

Certified Reference Materials (CRMs) and pharmaceutical secondary standards offer a reliable foundation for analytical method development, validation, and routine quality control.[3] These standards are manufactured and tested under accredited quality management systems (e.g., ISO 17034 and ISO/IEC 17025), ensuring traceability to primary standards where available.[3]

Comparative Analysis of Analytical Methodologies

The determination of this compound is typically achieved through various chromatographic techniques. Here, we compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for the analysis of this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mL
Linearity (R²) (0.1 - 10 µg/mL) >0.999>0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (RSD%) < 2.0%< 1.5%
Specificity Good, potential for co-eluting impuritiesExcellent, high selectivity

Expert Insights: The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity. While HPLC-UV provides excellent accuracy and precision for routine analysis at higher concentrations, LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[6][7] The enhanced specificity of LC-MS/MS also minimizes the risk of interference from matrix components or other impurities.[6][7][8]

Experimental Workflow for Method Validation

A robust analytical method is built upon a thorough validation process. The following diagram and protocol outline a typical workflow for validating an HPLC method for the quantification of this compound.

HPLC Method Validation Workflow cluster_0 Preparation cluster_1 Method Development cluster_2 Validation Parameters cluster_3 System Suitability Standard Prepare this compound Certified Reference Standard Sample Prepare Sample Solution (Spiked with Standard) Standard->Sample Column Select HPLC Column (e.g., C18) MobilePhase Optimize Mobile Phase Composition Column->MobilePhase Detection Set Detection Wavelength (UV) MobilePhase->Detection SST Perform System Suitability Testing (Resolution, Tailing Factor, etc.) Detection->SST Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantification Precision->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness LOD->Robustness SST->Specificity

Caption: Workflow for HPLC Method Validation.

1. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Certified Reference Material and dissolve in a 100 mL volumetric flask with methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
  • Sample Solution: Prepare the sample matrix (e.g., dissolved drug product) and spike with known concentrations of the this compound standard.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase: Isocratic mixture of water and methanol (60:40, v/v).[9]
  • Flow Rate: 1.0 mL/min.[9]
  • Injection Volume: 10 µL
  • UV Detection: 254 nm
  • Column Temperature: 30 °C

3. Validation Parameters Evaluation:

  • Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention time of this compound.
  • Linearity: Analyze at least five concentrations across the desired range. Plot a calibration curve and determine the correlation coefficient (R²), which should be ≥ 0.999.
  • Accuracy: Analyze spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
  • Precision:
  • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.
  • Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical calculation from the calibration curve.
  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.
Comparison with Alternative Analytical Standards

While a dedicated CRM for this compound is ideal, in its absence, laboratories may consider using a well-characterized in-house standard or a standard for a structurally similar compound for preliminary method development. However, for method validation and routine release testing, a certified standard is indispensable.

Another alternative is the use of 4-Aminoantipyrine as a starting material for in-situ generation of the nitroso-derivative for analytical purposes.[10] While this approach can be cost-effective, it introduces variability and potential for incomplete conversion, which can significantly impact the accuracy and precision of the results. The use of a pre-synthesized, purified, and certified this compound standard eliminates these uncertainties.

Standard TypePurityTraceabilityCostRecommended Use
Certified Reference Material (CRM) High (typically >99%)Traceable to primary standardsHighQuantitative analysis, method validation, quality control
Pharmaceutical Secondary Standard High (typically >98%)Traceable to primary standardsModerateRoutine quantitative analysis
In-house Synthesized Standard VariableNot traceableLowQualitative identification, preliminary method development
4-Aminoantipyrine (for in-situ generation) N/AN/ALowNot recommended for quantitative analysis
Logical Framework for Standard Selection

The selection of an appropriate analytical standard is a critical decision that impacts the reliability of analytical data. The following diagram illustrates a logical framework for this process.

Analytical_Standard_Selection_Framework cluster_Quant Quantitative Analysis cluster_Qual Qualitative Analysis Start Define Analytical Requirement Quant_Decision Need for High Accuracy & Precision? Start->Quant_Decision Quantitative Qual_Decision Is a Certified Standard Available? Start->Qual_Decision Qualitative CRM Use Certified Reference Material (CRM) or Pharmaceutical Secondary Standard Quant_Decision->CRM Yes InHouse_Quant Use Well-Characterized In-House Standard (with caution, requires extensive validation) Quant_Decision->InHouse_Quant No (Risk Assessment Required) Use_CRM_Qual Use Certified Standard for Definitive Identification Qual_Decision->Use_CRM_Qual Yes InHouse_Qual Use In-House Synthesized Standard or Structurally Similar Compound Qual_Decision->InHouse_Qual No

Caption: Decision framework for selecting an analytical standard.

Conclusion

The accuracy and precision of analytical data for this compound are fundamentally dependent on the quality of the analytical standard and the robustness of the analytical method. For quantitative applications in a regulated environment, the use of Certified Reference Materials or pharmaceutical secondary standards is essential. While HPLC-UV can be a suitable technique for routine analysis, LC-MS/MS offers unparalleled sensitivity and specificity for trace-level determination. By following a rigorous method validation protocol and selecting the appropriate analytical standard, researchers and drug development professionals can ensure the reliability and integrity of their analytical results, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

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A Comparative Guide to the Mutagenicity of 4-Nitrosoantipyrine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The potential for drug substances or their impurities to be mutagenic is a critical concern in pharmaceutical development. Antipyrine, a pyrazolone derivative with analgesic and antipyretic properties, and its analogs can potentially form N-nitroso or C-nitroso compounds, a class of chemicals flagged as a "cohort of concern" for their carcinogenic potential.[1][2] This guide provides a detailed comparative analysis of the mutagenicity of 4-Nitrosoantipyrine, a C-nitroso derivative of antipyrine, against its parent compound and key structural analogs. Synthesizing data from foundational genotoxicity studies, we explore the structure-activity relationships that dictate their mutagenic potential. We find that while antipyrine and its amino-analogs are largely non-mutagenic or weakly mutagenic, the introduction of a nitroso group at the C4 position confers potent, direct-acting mutagenicity. This underscores the necessity of rigorous genotoxicity assessment for molecules with the potential for nitrosation.

Introduction: The Concern with N-Nitroso Compounds

N-nitroso compounds (NOCs) are a class of genotoxic agents that have been the subject of intense regulatory and scientific scrutiny. Many NOCs are potent carcinogens in animal models, and their mechanism of action often involves metabolic activation to electrophilic species that form DNA adducts, leading to mutations if not repaired.[3][4] The formation of such compounds can occur when secondary or tertiary amines or amides react with nitrosating agents like nitrite, a reaction that can potentially occur under physiological conditions, such as in the stomach.[5][6]

Antipyrine (phenazone) and its derivatives, such as 4-aminoantipyrine and aminopyrine, are widely used pharmaceutical compounds that contain amine functionalities, making them theoretical precursors to NOCs. This guide focuses on evaluating the experimental evidence for the mutagenicity of this compound and comparing it directly with its non-nitrosated analogs to provide a clear, data-driven perspective for risk assessment in drug development.

The Chemical Landscape: Structures of Antipyrine and its Derivatives

The mutagenic potential of a compound is intrinsically linked to its chemical structure. The core structure of the compounds discussed is the pyrazolone ring. The key differences lie in the substituent at the C4 position.

G cluster_antipyrine Antipyrine cluster_analogs Analogs & Derivative A Antipyrine (Non-mutagenic precursor) B 4-Aminoantipyrine (Weakly mutagenic) A->B Structural Analogs C Aminopyrine (4-Dimethylaminoantipyrine) (Non-mutagenic) A->C Structural Analogs D This compound (Potent, direct-acting mutagen) B->D Nitrosation Product

Caption: Logical relationship of this compound to its parent compound and analogs.

The "Why": Metabolic Activation and Mutagenicity of Nitroso Compounds

Understanding the mechanism of action is crucial for interpreting mutagenicity data. Many N-nitroso compounds are not mutagenic themselves but require metabolic activation by cytochrome P450 (CYP) enzymes, which are present in the S9 liver fraction used in the Ames test.[1][3]

The primary activation pathway is α-carbon hydroxylation, which creates an unstable intermediate that spontaneously decomposes to form a highly reactive diazonium ion.[2][7] This electrophile can then attack nucleophilic centers in DNA, primarily guanine and adenine bases, forming DNA adducts that can lead to mispairing during replication and result in permanent mutations.

However, some compounds, like this compound, are C-nitroso compounds and can act as direct mutagens, meaning they do not require this metabolic activation step to exert their genotoxic effects.[8] This is a critical distinction, as direct-acting mutagens can pose a risk without undergoing metabolism. The presence of S9 can sometimes decrease the mutagenic effect of a direct-acting compound, suggesting that metabolic processes may also lead to detoxification.[8]

G compound Pro-mutagenic N-Nitroso Compound s9 CYP450 Enzymes (in S9 mix) compound->s9 Metabolic Activation intermediate Unstable α-Hydroxynitrosamine Intermediate s9->intermediate electrophile Reactive Diazonium Ion (Electrophile) intermediate->electrophile Spontaneous Decomposition dna DNA electrophile->dna Alkylation adduct DNA Adducts dna->adduct mutation Gene Mutation adduct->mutation During Replication

Caption: Metabolic activation pathway of a pro-mutagenic N-nitroso compound.

Comparative Mutagenicity: A Data-Driven Analysis

The cornerstone of this comparison is the bacterial reverse mutation assay, or Ames test, which measures the ability of a chemical to induce mutations in various strains of Salmonella typhimurium. A seminal study by Parisis and Rao (1988) provides a direct comparison of this compound and its key analogs.[8] The data clearly illustrates the profound impact of the C-nitroso group on mutagenicity.

Table 1: Comparative Mutagenicity in Salmonella typhimurium

CompoundS9 ActivationTA97TA98TA100TA102TA104Mutagenicity Classification
Antipyrine ------Non-mutagenic
+-----
Aminopyrine ------Non-mutagenic
+-----
4-Aminoantipyrine -+----Weakly mutagenic (direct-acting)
+++----Activity slightly increased with S9
This compound -+++++++++++++++Potent, direct-acting mutagen
+++++++++++++Activity decreased (except TA102)

Data synthesized from Parisis and Rao, Mutation Research, 1988.[8] Key: (-) No activity; (+) Weak activity; (++) Moderate activity; (+++) Strong activity; (++++) Very strong activity.

Analysis of Experimental Data:

  • Antipyrine and Aminopyrine: Both the parent compound and its dimethylamino analog were found to be non-mutagenic across all five tester strains, both with and without metabolic activation.[8] This establishes a clear negative baseline.

  • 4-Aminoantipyrine: This analog showed weak, direct-acting mutagenicity, but only in strain TA97, which is sensitive to frameshift mutagens. The presence of S9 slightly enhanced this effect.[8]

  • This compound: In stark contrast, this compound was a potent, direct-acting mutagen in all five tester strains, indicating its ability to cause a broad range of mutational events (frameshift and base-pair substitutions).[8] The addition of S9 mix generally decreased its mutagenic activity, suggesting that while it does not require activation, metabolic processes may partially detoxify the compound.[8]

Protocol for a Self-Validating System: The Enhanced Ames Test for N-Nitroso Compounds

For N-nitroso compounds, standard Ames test protocols may lack sufficient sensitivity.[9][10] Regulatory bodies and scientific consensus now recommend an "enhanced" protocol to ensure robust detection and avoid false negatives.[9][11] This approach constitutes a self-validating system by incorporating conditions optimized for this specific chemical class.

cluster_mix Test Mixture Components A 1. Strain Preparation (e.g., TA100, TA1535) Overnight culture N2 Bacterial Culture A->N2 B 2. Prepare Test Mixture (in triplicate) C 3. Pre-incubation 30 min at 37°C with shaking B->C D 4. Plating Add top agar, pour onto minimal glucose agar plates C->D E 5. Incubation 48-72 hours at 37°C D->E F 6. Colony Counting Count revertant colonies E->F G 7. Data Analysis Compare to vehicle control. Positive result = dose-dependent, ≥2-fold increase F->G N1 Test Compound (in appropriate vehicle) N1->B N2->B N3 S9 Mix (or buffer for -S9) 30% Hamster & Rat Liver S9 N3->B

Caption: Workflow for the enhanced bacterial reverse mutation (Ames) test.

Step-by-Step Enhanced Ames Protocol:

  • Tester Strains: Utilize a standard set of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) to detect various types of mutations.[9] For N-nitrosamines, TA100 and TA1535 are often the most sensitive.

  • Metabolic Activation: Conduct the assay both with and without a post-mitochondrial fraction (S9). For N-nitroso compounds, it is critical to use S9 from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents. Both hamster and rat liver S9 should be tested, as species differences in CYP enzyme activity can significantly impact results.[10][11] A higher S9 concentration (e.g., 30% v/v ) is recommended over the standard 10%.[9]

  • Assay Method: The pre-incubation method is preferred over plate incorporation.[9] This involves incubating the test compound, bacteria, and S9 mix together in a liquid suspension (e.g., for 30 minutes at 37°C) before plating. This enhances the interaction between the metabolic enzymes and the test substance.[10]

  • Controls:

    • Vehicle Control: The solvent used to dissolve the test compound, to establish the background (spontaneous) reversion rate.

    • Positive Controls: Known mutagens are used to confirm the viability of the bacterial strains and the activity of the S9 mix. Examples include Sodium Azide (for TA100, -S9) and 2-Aminoanthracene (for all strains, +S9).

  • Dose Selection: A preliminary toxicity assay should be performed to determine an appropriate dose range. The main experiment should use at least five different concentrations of the test compound.

  • Execution: The test is performed in triplicate. After the pre-incubation step, molten top agar is added, and the mixture is poured onto minimal glucose agar plates. The plates are incubated for 48-72 hours at 37°C.

  • Evaluation: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the vehicle control count.

Conclusion and Implications for Drug Development

The experimental data presents a clear and compelling narrative: the nitrosation of the antipyrine structure at the C4 position transforms a non-mutagenic molecule into a potent, direct-acting mutagen.

  • Key Finding: this compound is a pluripotent mutagen, active across multiple bacterial strains, indicating its capacity to induce various types of genetic damage.[8] Unlike many N-nitroso compounds, it does not require metabolic activation, highlighting its intrinsic reactivity.

  • Structure-Activity Relationship: The mutagenicity is conferred specifically by the C-nitroso group. The parent pyrazolone ring and its simple amino-substituted analogs lack significant mutagenic potential.

  • Implications for Drug Safety: These findings have significant implications for drug development and manufacturing. Any pharmaceutical ingredient containing an antipyrine-like scaffold must be carefully evaluated for its potential to form nitroso-derivatives. This includes:

    • Synthesis and Storage: Manufacturing processes and storage conditions should be controlled to prevent the introduction of nitrosating agents.

    • Impurity Profiling: Rigorous analytical testing for potential nitrosamine impurities is essential.

    • Genotoxicity Testing: When such impurities are detected, an enhanced Ames test, as described above, is the recommended first step for assessing mutagenic risk, in line with ICH M7(R2) guidelines.[2][11]

By understanding the structure-activity relationships and employing robust, optimized testing protocols, researchers and drug developers can effectively mitigate the risks associated with potential mutagenic impurities and ensure the safety of pharmaceutical products.

References

  • Parisis, D. M., & Rao, G. S. (1988). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutation Research/Genetic Toxicology, 206(3), 317–326. [Link]

  • Singer, S. S. (1986). Quantitative structure-activity relationship of the mutagenicity of substituted N-nitroso-N-benzylmethylamines: possible implications for carcinogenicity. Journal of Medicinal Chemistry, 29(1), 40–44. [Link]

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  • Josephy, P. D., et al. (2001). Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes. Mutation Research, 494(1-2), 115–126. [Link]

  • Hecht, S. S. (2012). EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES. Accounts of Chemical Research, 45(6), 955–964. [Link]

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  • Schrader, T. J., & And-r, G. M. (2002). Mutagenicity of bisphenol A (4,4'-isopropylidenediphenol) in vitro: effects of nitrosylation. Teratogenesis, Carcinogenesis, and Mutagenesis, 22(5), 385–395. [Link]

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A Comparative Analysis of the Reactivity of C-Nitroso Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

C-nitroso compounds, characterized by the presence of a nitroso group (-N=O) attached to a carbon atom, are a fascinating and highly reactive class of molecules. Their unique electronic structure imparts a versatile reactivity profile, enabling them to participate in a wide array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of various C-nitroso compounds, offering insights into the electronic and steric factors that govern their behavior. We will explore their roles in key synthetic reactions, their application as spin traps, and provide experimental protocols to illustrate these concepts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these remarkable intermediates.

Fundamental Principles Governing Reactivity

The reactivity of the C-nitroso group is fundamentally dictated by the electronic nature of the carbon atom to which it is attached and the steric environment surrounding it. These factors influence the electrophilicity of the nitrogen atom, the stability of the monomeric form, and the propensity to engage in various pericyclic and radical reactions.

Electronic Effects: A Tale of Activation and Deactivation

The electronic influence of substituents on the reactivity of C-nitroso compounds is a critical consideration in designing synthetic strategies. This is particularly evident in aromatic C-nitroso compounds.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups on an aromatic ring enhance the electrophilicity of the nitroso nitrogen. This increased reactivity makes them more potent dienophiles in hetero-Diels-Alder reactions and more effective spin traps.[1] The delocalization of electron density away from the nitroso group makes the nitrogen atom more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or amino (-NR₂) groups decrease the reactivity of the nitroso function.[1] Resonance donation of electron density to the aromatic ring reduces the electrophilicity of the nitroso nitrogen, making these compounds less reactive in cycloaddition reactions.[1]

Acylnitroso compounds represent an extreme case of activation. The strongly electron-withdrawing acyl group renders these species "super reactive," making them highly efficient dienophiles and enophiles.[2][3][4] However, this high reactivity also leads to instability, necessitating their in situ generation.[2][3][4]

Steric Hindrance: A Modulator of Reactivity and Selectivity

Steric hindrance plays a significant role in the reactivity of C-nitroso compounds, particularly in dimerization and cycloaddition reactions.

  • Ortho-Substituents: In aromatic C-nitroso compounds, bulky ortho-substituents can hinder the approach of reactants and influence the orientation of the nitroso group relative to the aromatic ring.[1] This steric crowding can also affect the monomer-dimer equilibrium.

  • In Cycloaddition Reactions: The steric environment of both the C-nitroso compound and the reacting partner can dictate the regioselectivity and stereoselectivity of the reaction. For instance, in the nitroso-ene reaction, steric repulsion can favor a specific trajectory of approach, leading to a particular stereoisomer.[5]

The Monomer-Dimer Equilibrium

A characteristic feature of many C-nitroso compounds, especially aromatic ones, is their existence in a dynamic equilibrium between a colored monomeric form (typically blue or green) and a colorless or yellowish dimeric form (azodioxide).[1][6][7] In the solid state, the dimer is generally favored.[6] This equilibrium is influenced by temperature, concentration, and the solvent. The monomer is the reactive species in most reactions, and conditions that favor its formation, such as dilution or heating, can accelerate reaction rates.

Comparative Reactivity in Key Synthetic Transformations

C-nitroso compounds are valuable intermediates in a variety of powerful synthetic reactions. Their reactivity profile can be tailored by modifying their substitution pattern, leading to a broad range of applications.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction between a C-nitroso compound (as the dienophile) and a conjugated diene is a highly efficient method for the synthesis of 3,6-dihydro-1,2-oxazines.[8][9] These cycloadducts are versatile intermediates for the synthesis of amino alcohols and other biologically active molecules.

Reactivity Comparison:

C-Nitroso Compound TypeRelative Reactivity in HDAKey Characteristics
Acylnitroso Very High"Super dienophiles"; often generated in situ due to high reactivity.[2][3][4]
Aromatic (with EWGs) HighEnhanced electrophilicity leads to faster reaction rates.[1]
Aromatic (unsubstituted) ModerateStandard reactivity for nitrosoarenes.
Aromatic (with EDGs) LowReduced electrophilicity slows the reaction.[1]
Aliphatic VariableReactivity is influenced by the nature of the alkyl group.

The HDA reaction of nitroso compounds generally proceeds through a concerted but asynchronous transition state.[8][10] The regioselectivity and stereoselectivity are influenced by a delicate balance of frontier molecular orbital (FMO) interactions, electrostatic effects, and steric hindrance.[10] Catalytic enantioselective versions of the nitroso-Diels-Alder reaction have been developed, providing access to chiral 1,2-oxazines with high enantiomeric excess.[11][12][13]

Experimental Protocol: In Situ Generation and Hetero-Diels-Alder Reaction of an Acylnitroso Compound

  • To a solution of the corresponding hydroxamic acid (1.0 mmol) and a suitable diene (1.2 mmol) in an appropriate solvent (e.g., CH₂Cl₂ or THF) at room temperature, add the oxidizing agent (e.g., Dess-Martin periodinane, periodate salts, or a catalytic amount of a transition metal complex with a terminal oxidant) portion-wise.[3][14][15]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting hydroxamic acid is consumed.

  • Upon completion, quench the reaction and purify the resulting 1,2-oxazine cycloadduct by column chromatography.


}

Hetero-Diels-Alder reaction workflow.

Nitroso-Ene Reactions

The nitroso-ene reaction is another powerful C-N and C-O bond-forming reaction where a C-nitroso compound acts as the enophile, reacting with an alkene possessing an allylic hydrogen.[16][17] This reaction provides a direct route to allylic hydroxylamines.

Reactivity Comparison:

The reactivity trends in the nitroso-ene reaction generally mirror those of the HDA reaction, with more electrophilic nitroso compounds exhibiting higher reactivity.[16] Acylnitroso compounds are particularly effective enophiles.[2][3] The mechanism of the nitroso-ene reaction can be complex, with evidence supporting both concerted and stepwise pathways, potentially involving an aziridine N-oxide intermediate.[16]


}

Conceptual workflow of the Nitroso-Ene reaction.

Nitroso-Aldol Reactions

In the presence of suitable catalysts, C-nitroso compounds can act as electrophiles in reactions with enolates or enamines, leading to the formation of α-aminooxy or α-hydroxyamino carbonyl compounds.[18][19] These reactions have been developed into highly enantioselective processes using chiral catalysts.[18] For example, proline and its derivatives have been successfully employed to catalyze the asymmetric O-nitroso aldol reaction between ketones and nitrosobenzene.[18]

C-Nitroso Compounds as Spin Traps in EPR Spectroscopy

Beyond their utility in organic synthesis, C-nitroso compounds are valuable tools for the detection and identification of short-lived free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.[20][21][22] In this technique, a transient radical adds to the nitroso compound (the "spin trap") to form a more stable nitroxide radical (the "spin adduct"), which can be readily detected by EPR.

Comparative Performance as Spin Traps:

Spin Trap TypeAdvantagesDisadvantages
C-Nitroso Compounds - Direct attachment of the radical to the nitroxide nitrogen provides more structural information from the EPR spectrum.[20] - Hyperfine splittings are often more sensitive to the nature of the trapped radical.[20]- Can be light-sensitive. - Prone to non-radical side reactions, such as the ene reaction.[21][23] - Monomer-dimer equilibrium can complicate quantification.[23] - Higher toxicity compared to some nitrones.[23]
Nitrone Spin Traps (e.g., PBN, DMPO) - Generally more stable and less prone to non-radical side reactions. - Commercially available and widely studied.[21][22]- The trapped radical is further from the nitroxide nitrogen, resulting in less structural information in the EPR spectrum.[23] - Spin adducts can sometimes be less stable.

The choice between a C-nitroso and a nitrone spin trap depends on the specific radical being investigated and the experimental conditions. C-nitroso traps, such as 2-methyl-2-nitrosopropane (MNP) and various nitrosoarenes, are particularly useful when detailed structural information about the trapped radical is required.[20]

Experimental Protocol: Spin Trapping of a Carbon-Centered Radical with Nitrosobenzene

  • Prepare a solution of the radical precursor and nitrosobenzene (as the spin trap) in a suitable deoxygenated solvent.

  • Initiate radical formation (e.g., by photolysis or thermolysis).

  • Transfer an aliquot of the reaction mixture to a quartz EPR tube.

  • Record the EPR spectrum of the resulting nitroxide spin adduct.

  • Analyze the hyperfine coupling constants to identify the structure of the trapped radical.

Conclusion

C-nitroso compounds exhibit a rich and varied reactivity that is highly tunable through electronic and steric modifications. Their utility as powerful dienophiles and enophiles in hetero-Diels-Alder and ene reactions, respectively, has cemented their importance in modern organic synthesis. The development of catalytic, enantioselective transformations involving nitroso compounds continues to expand their synthetic potential. Furthermore, their application as spin traps provides an invaluable method for the study of radical processes in chemistry and biology. A thorough understanding of the principles governing their reactivity, as outlined in this guide, is essential for harnessing the full potential of these versatile chemical entities.

References
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  • University of Illinois. (2003). MECHANISM, STEREOSELECTIVITY AND SYNTHETIC APPLICATIONS OF NITROSO ENE REACTION. Retrieved from [Link]

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  • Momiyama, N., & Yamamoto, H. (2004). O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermediate. Proceedings of the National Academy of Sciences, 101(15), 5374-5378.
  • Maji, B., & Yamamoto, H. (2015). Catalytic Enantioselective Nitroso Diels–Alder Reaction. Journal of the American Chemical Society, 137(50), 15957-15963.
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  • The Royal Society of Chemistry. (2021). Spin Trapping. Retrieved from [Link]

  • Wikipedia. (n.d.). Spin trapping. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zayadi, Z. M. (2019). A New Synthetic Route to Acylnitroso Intermediates and Their Applications in HDA and Ene Reactions. Bentham Science.
  • Luengo Arratta, S. (2010). Intramolecular ene reactions of functionalised nitroso compounds. UCL Discovery.
  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315-3340.
  • Al-dujaili, A. H., & Al-Zayadi, Z. M. (2019). A New Synthetic Route to Acylnitroso Intermediates and Their Applications in HDA and Ene Reactions.
  • Garcia, M. J., et al. (1997). Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry, 45(2), 263-265.
  • Kumar, S. (2019). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 15, 2528-2565.
  • Williams, D. L. H. (2000). C-nitroso compounds: synthesis, physicochemical properties and biological activities. Nitric Oxide, 4(5), 506-517.
  • BenchChem. (2025). Solid-State Reactivity of Aromatic C-Nitroso Compounds: A Technical Guide.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Singleton, D. A., et al. (2001). Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. The Journal of Organic Chemistry, 66(21), 6999-7006.
  • Douglas, C. J., & Martin, D. B. C. (2020). The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. PMC.
  • Martin, D. B. C., & Douglas, C. J. (2020). The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. ChemRxiv.
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  • Sarkar, B., et al. (2015). Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene. Organometallics, 34(22), 5464-5473.
  • Adam, W., & Krebs, O. (2003). The Nitroso Ene Reaction: A Regioselective and Stereoselective Allylic Nitrogen Functionalization of Mechanistic Delight and Synthetic Potential. Chemical Reviews, 103(10), 4131-4146.
  • Graff, B., et al. (2021). Electron Paramagnetic Resonance Spin Trapping (EPR–ST)
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Safety Operating Guide

Navigating the Disposal of 4-Nitrosoantipyrine: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. The proper disposal of these materials is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and effective disposal of 4-Nitrosoantipyrine, a compound demanding careful handling due to its inherent hazardous properties.

Understanding the Hazard: Why this compound Requires Special Attention

This compound belongs to the broader class of N-nitroso compounds, a group well-documented for its carcinogenic potential.[1] Indeed, studies have confirmed that this compound is directly mutagenic, capable of causing genetic mutations.[1] This inherent genotoxicity underscores the necessity for disposal methods that ensure its complete degradation into non-hazardous byproducts.

Beyond its mutagenic properties, this compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[2] The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationH335May cause respiratory irritation

Given these hazards, under no circumstances should this compound or its contaminated materials be disposed of down the drain or in general waste streams.

The Disposal Workflow: A Step-by-Step Approach

The following workflow provides a logical progression for the safe management and disposal of this compound waste. This process is designed to minimize exposure and ensure regulatory compliance.

DisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe segregation Step 2: Segregate Waste at Source ppe->segregation labeling Step 3: Label Waste Container segregation->labeling storage Step 4: Secure Temporary Storage labeling->storage disposal_decision Step 5: Choose Disposal Path storage->disposal_decision chemical_degradation Option A: On-Site Chemical Degradation disposal_decision->chemical_degradation Lab equipped for chemical treatment ehs_pickup Option B: Hazardous Waste Pickup disposal_decision->ehs_pickup Standard procedure protocol Execute Degradation Protocol (see Section 3) chemical_degradation->protocol final_disposal Step 6: Final Disposal via EHS ehs_pickup->final_disposal neutralization Neutralize and Prepare for Final Disposal protocol->neutralization neutralization->final_disposal end End: Waste Disposed final_disposal->end

Caption: Decision workflow for this compound waste management.

Step-by-Step Guidance:
  • Personal Protective Equipment (PPE): Before handling any waste containing this compound, at a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat. All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood.

  • Waste Segregation: At the point of generation, segregate all this compound waste. This includes:

    • Unused or expired pure this compound.

    • Aqueous and organic solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, TLC plates).

    • Contaminated PPE (gloves, disposable lab coats).

  • Container Labeling: Use a dedicated, leak-proof, and chemically compatible waste container. The label should be clear and unambiguous, stating:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Mutagen," "Irritant")

    • The date of accumulation.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from incompatible chemicals, and ideally in secondary containment to mitigate spills.

  • Disposal Path Selection:

    • Option A (On-Site Chemical Degradation): For laboratories equipped and personnel trained for hazardous waste treatment, chemical degradation is the preferred method to render the waste non-mutagenic before final disposal.

    • Option B (Direct Hazardous Waste Pickup): If on-site treatment is not feasible, the sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Final Disposal: Both treated and untreated waste must ultimately be disposed of through your institution's EHS-approved channels. Never dispose of this material as common trash or via the sanitary sewer.

On-Site Chemical Degradation Protocol

The recommended method for the chemical destruction of N-nitroso compounds is through reduction in an alkaline solution using an aluminum-nickel alloy.[3] This process reduces the nitroso group to the corresponding amine, which is generally less hazardous.

Materials:
  • Waste containing this compound

  • 2 M Sodium Hydroxide (NaOH) solution

  • Aluminum-Nickel (Al-Ni) alloy powder

  • Suitable reaction vessel (e.g., a large Erlenmeyer flask)

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

  • Dilute hydrochloric acid (HCl) for neutralization

Procedure:
  • Preparation: In a certified chemical fume hood, carefully transfer the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent like water or methanol.

  • Alkalinization: While stirring, slowly add the 2 M NaOH solution to the reaction vessel until the pH is strongly basic (pH > 12).

  • Reduction: Continue stirring and gradually add a stoichiometric excess of the Al-Ni alloy powder. The reaction is exothermic and will generate hydrogen gas; therefore, slow and careful addition is crucial to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring for several hours (e.g., overnight) to ensure complete degradation. The disappearance of the characteristic color of the this compound can be a visual indicator of reaction progress. For rigorous verification, analytical methods such as HPLC or LC-MS can be used to confirm the absence of the parent compound.

  • Neutralization and Final Disposal: Once the reaction is complete, cautiously neutralize the reaction mixture with dilute HCl. The final solution, although treated, should still be collected in a hazardous waste container, labeled appropriately (e.g., "Treated this compound waste, neutralized"), and disposed of through your institution's EHS office.

Regulatory Considerations

While this compound is not specifically listed by name as a regulated hazardous waste by the U.S. Environmental Protection Agency (EPA), its properties may require it to be managed as such. N-nitroso compounds are often categorized under "U" or "P" lists if they are commercial chemical products. For instance, N-methyl-N'-nitro-N-nitrosoguanidine is listed as U163.[4][5]

Given its known mutagenicity and potential carcinogenicity, it is prudent to manage this compound waste as hazardous. Consult with your institution's EHS department for specific guidance on waste codes and disposal procedures to ensure full compliance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental health. By understanding the hazards, implementing a robust disposal workflow, and utilizing effective chemical degradation techniques, researchers can confidently manage this chemical throughout its lifecycle. This proactive approach not only ensures regulatory compliance but also fosters a culture of safety and scientific excellence.

References

  • Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutation Research Letters, 1988. [Link]

  • Nitrosoantipyrine. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. LookChem. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • EPA HAZARDOUS WASTE CODES. suweb.site. [Link]

  • Mutagenicity of N-nitroso compounds formed by the reaction of sulpyrine with nitrite; effects of cysteine and its derivatives. Mutation Research Letters, 1983. [Link]

  • This compound. gsrs.ncats.nih.gov. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research Letters, 1985. [Link]

  • Waste Code. US EPA. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ICR Compliance. [Link]

  • Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System. MDPI, 2022. [Link]

  • The stability of mutagenic chemicals stored in solution. Mutation Research Letters, 1984. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Proposed pathways of antipyrine degradation. ResearchGate. [Link]

  • Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 1983. [Link]

  • Degradation of antipyrine by UV, UV/H₂O₂ and UV/PS. Journal of Hazardous Materials, 2013. [Link]

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Navigating the Handling of 4-Nitrosoantipyrine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 4-Nitrosoantipyrine, a compound recognized for its mutagenic properties and as a skin, eye, and respiratory irritant.[1][2] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Understanding the Risks: Hazard Profile of this compound

A thorough understanding of the hazards associated with a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Beyond its irritant properties, a crucial consideration is its genotoxicity. Studies have shown that this compound is directly mutagenic to various tester strains, highlighting the potential for long-term health hazards.[2] As an N-nitroso compound, it should be handled with the precautions appropriate for a potential carcinogen.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks of skin and eye contact, as well as inhalation. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Hands Double-gloving with chemically resistant gloves (e.g., Nitrile)Prevents skin contact with the irritant and potentially mutagenic compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes that could cause serious eye irritation. A face shield offers an additional barrier for the entire face.
Body A fully buttoned laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respiratorGiven its potential for respiratory irritation and the absence of an OEL, a respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its proper use. Follow this step-by-step protocol to ensure maximum protection.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles & Face Shield Don3->Don4 Don5 Don Inner Gloves Don4->Don5 Don6 Don Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles & Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Operational Plan: Safe Handling and Storage

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4][5]

  • Engineering Controls : A properly functioning chemical fume hood is the primary engineering control to reduce exposure.

  • Work Practices : Design procedures to minimize the creation of dust when handling the solid form. Use the smallest quantities necessary for the experiment.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the chemical name and all appropriate hazard warnings.

Disposal Plan: Managing Contaminated Materials

As a potential carcinogen, all waste contaminated with this compound must be treated as hazardous waste.[6][7]

  • Waste Segregation : All items that come into contact with this compound, including gloves, pipette tips, and empty containers, must be segregated into a dedicated and clearly labeled hazardous waste container.

  • Decontamination : For spills, use an absorbent material to contain the substance and decontaminate the area with a suitable solvent. All cleanup materials must be disposed of as hazardous waste.[3]

  • Chemical Degradation : For bulk quantities, chemical degradation may be an option for disposal. A common method for N-nitroso compounds involves reduction with an aluminum-nickel alloy in an alkaline solution.[6][8] This procedure should only be performed by trained personnel in a controlled environment.

  • Waste Pickup : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7]

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • Environmental Health & Safety Services. Irritants. Available from: [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522–526.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13443, this compound. Retrieved from [Link].

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526. Available from: [Link]

  • Lab Manager Magazine. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Available from: [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]

  • James Madison University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Available from: [Link]

  • Stanford Environmental Health & Safety. (2024). 24-002h - General Use SOP - Irritants. Available from: [Link]

  • Parisis, D. M., & Rao, G. S. (1988). Mutagenicity of 4-aminoantipyrine and this compound, the C-nitroso derivative of antipyrine. Mutation research, 206(3), 317–326. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.